296 HC
Beschreibung
BenchChem offers high-quality 296 HC suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 296 HC including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
111530-29-1 |
|---|---|
Molekularformel |
C20H42I2N4O2 |
Molekulargewicht |
624.4 g/mol |
IUPAC-Name |
4-ethyl-4-[2-[4-[2-(4-ethylmorpholin-4-ium-4-yl)ethyl]piperazin-1-yl]ethyl]morpholin-4-ium;diiodide |
InChI |
InChI=1S/C20H42N4O2.2HI/c1-3-23(13-17-25-18-14-23)11-9-21-5-7-22(8-6-21)10-12-24(4-2)15-19-26-20-16-24;;/h3-20H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
CWXIOJYYRQZVNO-UHFFFAOYSA-L |
SMILES |
CC[N+]1(CCOCC1)CCN2CCN(CC2)CC[N+]3(CCOCC3)CC.[I-].[I-] |
Kanonische SMILES |
CC[N+]1(CCOCC1)CCN2CCN(CC2)CC[N+]3(CCOCC3)CC.[I-].[I-] |
Synonyme |
4-ethyl-4-[2-[4-[2-(4-ethyl-1-oxa-4-azoniacyclohex-4-yl)ethyl]piperazi n-1-yl]ethyl]-1-oxa-4-azoniacyclohexane diiodide |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Hoe 296 (Ciclopirox Olamine): A Multifaceted Mechanism of Action Against Candida albicans
For Immediate Distribution
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of Hoe 296, commercially known as ciclopirox (B875) olamine, against the opportunistic fungal pathogen Candida albicans. This guide synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the drug's complex interactions with the fungal cell.
Hoe 296, a synthetic broad-spectrum antimycotic agent, exhibits fungicidal activity against a wide range of pathogenic dermatophytes and yeasts, including Candida albicans.[1] Its efficacy stems from a multi-pronged attack on the fungal cell, primarily involving the disruption of essential nutrient uptake, alteration of cell membrane permeability, and the chelation of vital metal ions. This guide delves into the core scientific evidence elucidating these mechanisms.
Core Mechanisms of Action
The fungitoxic activity of Hoe 296 against Candida albicans is not attributed to a single mode of action but rather a combination of effects that cripple the cell's ability to function and proliferate.
1. Inhibition of Macromolecular Precursor Uptake: A primary mechanism of Hoe 296 is the potent inhibition of the uptake of essential precursors for macromolecular synthesis.[2] Studies have demonstrated that the drug significantly hampers the transport of amino acids, such as leucine, and other essential molecules from the medium into the fungal cell. The accumulation of these precursors in the internal cellular pool is more susceptible to the drug than their subsequent incorporation into proteins.[2][3] This starvation of essential building blocks effectively halts protein synthesis and other vital anabolic processes.
2. Alteration of Cell Membrane Permeability: At higher concentrations, Hoe 296 induces alterations in the cell membrane permeability of Candida albicans.[2] This leads to the leakage of essential intracellular constituents, including potassium ions (K+), phosphate (B84403), and other materials that absorb at 260 nm (indicative of nucleic acids and nucleotides).[2][3] However, this effect on cell permeability requires greater drug concentrations than those needed to inhibit precursor uptake.[2] The drug does not appear to affect the osmotic fragility of the cells.[2]
3. Iron Chelation and Disruption of Iron Homeostasis: A significant body of evidence points to the role of Hoe 296 as a potent iron chelator.[4][5] This activity is believed to be a key contributor to its antifungal effect. By binding to and sequestering iron ions, Hoe 296 creates an iron-limited environment for the fungal cell. Iron is a critical cofactor for numerous essential enzymes, including those involved in the electron transport chain and DNA synthesis. The antifungal activity of ciclopirox can be reversed by the addition of iron ions to the growth medium.[4]
This iron-chelating activity leads to a distinct transcriptional response in Candida albicans. Genes encoding iron permeases and transporters, such as FTR1 and FTR2, are significantly upregulated in the presence of the drug, a characteristic response to iron starvation.[4][6] This suggests that the cell is attempting to compensate for the drug-induced iron deficiency.
Quantitative Data on the Antifungal Activity of Hoe 296
The following tables summarize key quantitative data from various studies on the efficacy of Hoe 296 (ciclopirox olamine) against Candida albicans.
Table 1: Minimum Inhibitory Concentrations (MICs) of Ciclopirox Olamine against Candida albicans
| Strain | Medium | MIC (µg/mL) | Reference |
| SC5314 | RPMI 2% glucose | 2.0 (MIC₈₀) | [1] |
| SC5314 | 2% Sabouraud glucose | 1.0 (MIC₈₀) | [1] |
| Various Isolates | Not Specified | 0.98 - 3.9 | [1] |
| Non-albicans Candida species | Not Specified | ≤8 | [7] |
Table 2: Gene Expression Changes in Candida albicans in Response to Ciclopirox Olamine
| Gene | Function | Change in Expression | Reference |
| FTR1 | High-affinity iron permease | Strongly Increased | [6] |
| FTR2 | Low-affinity iron permease | Strongly Down-regulated | [6] |
| FTH1 | Iron transporter | Strongly Increased | [6] |
| CCC2 | Copper permease | Strongly Increased | [6] |
| CDR1 | Multidrug resistance ABC transporter | Up-regulated | [4] |
| CDR2 | Multidrug resistance ABC transporter | Up-regulated | [4] |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in key experiments to elucidate the mechanism of action of Hoe 296.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the standardized broth microdilution method (NCCLS M27-A).[1]
1. Strain and Media Preparation:
-
Candida albicans strain SC5314 is cultured in 2% Sabouraud glucose medium.[4]
-
The MIC assay is performed in either RPMI 2% glucose medium or 2% Sabouraud glucose medium.[1]
2. Drug Dilution:
-
A stock solution of ciclopirox olamine is prepared and serially diluted in the chosen medium to achieve a range of concentrations.
3. Inoculation:
-
The fungal inoculum is prepared and adjusted to a standardized concentration (e.g., 10⁵ cells/mL).[4]
-
Each well of a microtiter plate is inoculated with the fungal suspension.
4. Incubation:
-
The microtiter plates are incubated at 37°C and shaken at 160 rpm.[4]
5. MIC Determination:
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 80% inhibition, MIC₈₀) compared to the drug-free control, measured photometrically at 630 nm.[1][4]
Protocol 2: Analysis of Gene Expression by Reverse Transcription-PCR (RT-PCR)
This protocol outlines the steps to analyze changes in gene expression in Candida albicans upon exposure to a subinhibitory concentration of ciclopirox olamine.[4]
1. Cell Culture and Treatment:
-
Candida albicans SC5314 is grown in 2% Sabouraud glucose medium to the mid-logarithmic phase.
-
The culture is then exposed to a subinhibitory concentration of ciclopirox olamine (0.6 µg/mL) for a defined period (e.g., 15 hours).[1] A control culture without the drug is run in parallel.
2. RNA Extraction:
-
Cells are harvested by centrifugation.
-
Total RNA is extracted using a standard method, such as the hot phenol (B47542) method.
3. cDNA Synthesis:
-
The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.
-
First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme and oligo(dT) primers.
4. PCR Amplification:
-
The synthesized cDNA is used as a template for PCR amplification using gene-specific primers for the target genes (FTR1, FTR2, etc.) and a housekeeping gene (ACT1) as an internal control.
5. Analysis:
-
The PCR products are separated by agarose (B213101) gel electrophoresis and visualized. The intensity of the bands is compared between the treated and control samples to determine the relative changes in gene expression. For more quantitative results, Northern blot analysis or quantitative real-time PCR (qRT-PCR) can be performed.[6]
Visualizing the Molecular Interactions
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described.
Caption: Multifaceted mechanism of action of Hoe 296 against Candida albicans.
Caption: Experimental workflow for analyzing gene expression in C. albicans.
Conclusion
The antifungal agent Hoe 296 employs a sophisticated and multifaceted mechanism of action against Candida albicans. By simultaneously inhibiting the uptake of essential building blocks, disrupting cell membrane integrity at higher concentrations, and critically, chelating iron to disrupt vital metabolic processes, Hoe 296 presents a formidable challenge to the survival of this pathogenic yeast. This in-depth guide provides a foundational resource for the scientific community to further explore and leverage the unique properties of this potent antifungal compound in the ongoing development of novel therapeutic strategies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Mode of action of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt (Hoe 296) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Studies on the mechanism of antifungal action of ciclopiroxolamine/Inhibition of transmembrane transport of amino acid, K+ and phosphate in Candida albicans cells (author's transl)] [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Ciclopirox olamine treatment affects the expression pattern of Candida albicans genes encoding virulence factors, iron metabolism proteins, and drug resistance factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ciclopirox Olamine Treatment Affects the Expression Pattern of Candida albicans Genes Encoding Virulence Factors, Iron Metabolism Proteins, and Drug Resistance Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
What is the chemical structure of 2-(4-acetylpiperazine)-quinoxaline?
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 2-(4-acetylpiperazine)-quinoxaline. This compound belongs to the quinoxaline (B1680401) class of heterocyclic compounds, which are recognized for their broad-spectrum pharmacological activities. This document details the chemical structure, physicochemical properties, a detailed synthesis protocol, and an analysis of its potential interactions with key cellular signaling pathways. The information presented herein is intended to support further research and development of 2-(4-acetylpiperazine)-quinoxaline as a potential therapeutic agent.
Chemical Structure and Identification
2-(4-acetylpiperazine)-quinoxaline is a derivative of quinoxaline, featuring an acetylpiperazine moiety at the 2-position of the quinoxaline ring. The core structure consists of a benzene (B151609) ring fused to a pyrazine (B50134) ring.
Chemical Structure:
Table 1: Chemical Identifiers for 2-(4-acetylpiperazine)-quinoxaline
| Identifier | Value |
| IUPAC Name | 1-(4-(quinoxalin-2-yl)piperazin-1-yl)ethan-1-one |
| Molecular Formula | C₁₄H₁₆N₄O |
| Molecular Weight | 256.30 g/mol |
| Canonical SMILES | CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N=C2 |
| InChI | InChI=1S/C14H16N4O/c1-10(19)18-8-6-17(7-9-18)14-15-12-5-3-2-4-11(12)16-13-14/h2-5,13H,6-9H2,1H3 |
| InChIKey | YQFPBWAYCTKLOD-UHFFFAOYSA-N |
Physicochemical and Spectroscopic Data
Table 2: Spectroscopic Data for 2-(4-acetylpiperazine)-quinoxaline
| Analysis | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.62 (s, 1H), 7.92 (d, J = 8.0 Hz, 1H), 7.73 (d, J = 8.0 Hz, 1H), 7.63 (t, J = 8.0 Hz, 1H), 7.46 (t, J = 8.0 Hz, 1H), 3.85-3.90 (m, 2H), 3.78-3.85 (m, 4H), 3.66-3.69 (m, 2H), 2.19 (s, 3H) | [1] |
| ESI-MS | Calculated for C₁₄H₁₇N₄O [M+H]⁺: 257.3, Found: 258.0 | [1] |
Experimental Protocol: Synthesis of 2-(4-acetylpiperazine)-quinoxaline
The following protocol is a detailed, step-by-step method adapted from a general procedure for the synthesis of cyclic 2-aminoquinoxaline analogs.[1]
Objective: To synthesize 2-(4-acetylpiperazine)-quinoxaline via a nucleophilic aromatic substitution reaction between 2-chloroquinoxaline (B48734) and 1-acetylpiperazine (B87704).
Materials:
-
2-chloroquinoxaline
-
1-acetylpiperazine
-
Potassium carbonate (K₂CO₃)
-
Dioxane
-
Water (deionized)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloroquinoxaline (1.0 eq), 1-acetylpiperazine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a solvent mixture of dioxane and water (9:1 v/v). The reaction concentration should be approximately 0.25 M with respect to 2-chloroquinoxaline.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the mixture to reflux (approximately 105 °C) and maintain this temperature for 3-5 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture). The disappearance of the 2-chloroquinoxaline spot indicates the completion of the reaction.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the solid potassium carbonate.
-
Transfer the filtrate to a separatory funnel.
-
Add ethyl acetate to dilute the mixture and wash with brine.
-
Separate the organic layer and wash it again with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexane as the mobile phase to elute the product.
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and evaporate the solvent to yield 2-(4-acetylpiperazine)-quinoxaline as the final product.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Diagram of Synthesis Workflow:
References
The Discovery and Synthesis of the Broad-Spectrum Antimycotic Hoe 296 (Ciclopirox Olamine): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hoe 296, known chemically as 6-Cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine (B43304) salt and more commonly as Ciclopirox Olamine, is a synthetic antimycotic agent with a broad spectrum of activity against a wide range of pathogenic fungi and bacteria.[1] First reported in 1973 by W. Dittmar and G. Lohaus, Hoe 296 has established itself as a valuable topical agent in the treatment of superficial mycoses.[1] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and in vitro activity of Hoe 296, presenting key data in a structured format and detailing experimental methodologies for core assays.
Discovery
Hoe 296 was introduced as a novel antimycotic compound with a broad antimicrobial spectrum in a 1973 publication by Dittmar and Lohaus.[1] The compound, a pyridone derivative, demonstrated significant in vitro activity against dermatophytes, yeasts, and various bacteria, paving the way for its development as a topical therapeutic agent.[1]
Chemical Synthesis
The synthesis of Hoe 296 (Ciclopirox Olamine) can be achieved through multiple synthetic routes. The core of the molecule is the 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone structure. Two primary methods for its synthesis are outlined below, followed by the formation of the ethanolamine salt.
Synthesis of 6-Cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone
Method 1: From Methyl 5-oxo-5-cyclohexyl-3-methylpentenoate
This pathway involves the reaction of a ketoester with hydroxylamine (B1172632), followed by cyclization to form the pyridone ring.
Method 2: From 6-Cyclohexyl-4-methyl-2-pyrone
An alternative route begins with a pre-formed pyrone ring which is then converted to the pyridone.
Formation of the Ethanolamine Salt (Ciclopirox Olamine)
The final step in the synthesis of Hoe 296 is the formation of the ethanolamine salt, which improves the compound's pharmaceutical properties.
In Vitro Antimicrobial Activity
Hoe 296 exhibits a broad spectrum of in vitro activity against various fungal and bacterial species. The minimum inhibitory concentration (MIC) is a key quantitative measure of its potency.
| Organism Type | Representative Species | MIC Range (µg/mL) |
| Dermatophytes | Trichophyton spp., Microsporum spp., Epidermophyton spp. | 0.03 - 10 |
| Yeasts | Candida albicans, Candida glabrata, Malassezia furfur | 0.001 - 10 |
| Moulds | Aspergillus spp., Scopulariopsis spp. | 10 - 20 |
| Gram-positive Bacteria | Staphylococcus aureus, Streptococcus spp. | 0.06 - 2 |
| Gram-negative Bacteria | Escherichia coli, Proteus mirabilis | 0.06 - 2 |
Mechanism of Action
The fungitoxic activity of Hoe 296 is primarily attributed to the inhibition of the uptake of essential precursors for macromolecular synthesis.[1] It also alters cell permeability at higher concentrations.
Experimental Protocols
Synthesis of 6-Cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone Olamine
Materials:
-
6-cyclohexyl-4-methyl-2-pyrone
-
Hydroxylamine hydrochloride
-
2-Aminopyridine
-
Ethanolamine
-
Appropriate solvents (e.g., ethanol, ethyl acetate)
Procedure:
-
A mixture of 6-cyclohexyl-4-methyl-2-pyrone and hydroxylamine hydrochloride is heated in 2-aminopyridine.
-
The reaction mixture is cooled, and the resulting solid is collected by filtration.
-
The crude 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone is purified by recrystallization.
-
The purified pyridone is dissolved in a suitable solvent, such as ethanol.
-
A stoichiometric amount of ethanolamine is added to the solution.
-
The resulting Ciclopirox Olamine salt precipitates and is collected by filtration, washed, and dried.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
Standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL)
-
RPMI-1640 medium
-
Hoe 296 stock solution
-
Spectrophotometer or plate reader
Procedure:
-
A serial two-fold dilution of Hoe 296 is prepared in RPMI-1640 medium in the wells of a 96-well plate.
-
A standardized fungal inoculum is added to each well.
-
Positive (no drug) and negative (no inoculum) control wells are included.
-
The plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of Hoe 296 that causes a significant inhibition of fungal growth compared to the positive control, often determined visually or by spectrophotometric reading.
Assessment of Fungal Cell Permeability
This protocol outlines a general method to assess changes in cell membrane permeability.
Materials:
-
Fungal cell culture
-
Hoe 296 solution
-
Propidium Iodide (PI) stock solution
-
Phosphate-buffered saline (PBS)
-
Fluorimeter or fluorescence microscope
Procedure:
-
Fungal cells are grown to the desired phase and harvested by centrifugation.
-
The cells are washed and resuspended in PBS.
-
The cell suspension is treated with various concentrations of Hoe 296 for a defined period.
-
An untreated control is maintained.
-
Propidium Iodide is added to each sample to a final concentration of ~1-5 µg/mL.
-
The samples are incubated in the dark for a short period (e.g., 5-15 minutes).
-
The fluorescence of the samples is measured using a fluorimeter or visualized under a fluorescence microscope. An increase in PI fluorescence indicates compromised cell membrane integrity.
Conclusion
Hoe 296 (Ciclopirox Olamine) is a well-established synthetic antimycotic with a broad spectrum of activity. Its synthesis is achievable through straightforward chemical pathways, and its primary mechanism of action involves the disruption of essential precursor uptake in fungal cells. The quantitative data on its in vitro activity underscores its potency against a wide range of clinically relevant fungi and bacteria. The experimental protocols provided herein offer a foundation for the further study and development of this and similar classes of antimicrobial compounds.
References
Unraveling "296 HC": A Search for a Specific Biologically Active Compound Yields Ambiguous Results
An extensive investigation into the scientific literature for initial studies on the biological activity of a compound designated "296 HC" has revealed no specific chemical entity consistently identified by this name. The search results indicate that the term "296 HC" is most frequently used in scientific publications to denote a cohort of "296 Healthy Controls" in various clinical and biological studies. This common usage makes it challenging to isolate information about a potential, specific compound with this identifier.
While the primary meaning of "296 HC" in the reviewed literature refers to study participants, a few other contexts for this term were identified, though none point to a distinct compound for which a detailed technical guide on its biological activity could be compiled:
-
Peptide Fragment Identification: In the field of antibody research, "HC 296–304" has been used to designate a specific peptide fragment of the heavy chain of an antibody. However, this refers to a component of a much larger biological molecule rather than a standalone small molecule compound.[1][2]
-
Clinical Case Numbers: In a study focused on hypercholesterolemia, "296 HC cases" was used to specify the number of cases of this condition being analyzed.[3]
-
Regulatory Product Identification: The European Medicines Agency uses codes that include "H-C-296" in the identifiers for some of its regulated products, such as the vaccine Infanrix Hexa.[4] This is a regulatory identifier and not a scientific designator for a novel compound undergoing initial biological study.
The consistent and predominant use of "HC" as an abbreviation for "Healthy Controls" across a wide range of medical and scientific research—from studies on severe mental illness and multiple sclerosis to traumatic brain injury—overshadows any potential, less common use of "296 HC" as a compound name.[5][6][7][8][9][10][11][12][13][14][15]
Given the lack of a clear, identifiable chemical compound referred to as "296 HC" in the public scientific domain, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. The available evidence strongly suggests that "296 HC" is not a standard or widely recognized name for a specific biologically active molecule. Further research would require a more specific and unambiguous identifier for the compound of interest.
References
- 1. Physicochemical and biological impact of metal-catalyzed oxidation of IgG1 monoclonal antibodies and antibody-drug conjugates via reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Infanrix Hexa | European Medicines Agency (EMA) [ema.europa.eu]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. trepo.tuni.fi [trepo.tuni.fi]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Nils Eiel Steen - Institute of Clinical Medicine [med.uio.no]
- 10. 2024.epa-congress.org [2024.epa-congress.org]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative susceptibility mapping as an imaging biomarker for Alzheimer’s disease: The expectations and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
HC (Ciclopirox Olamine): A Technical Whitepaper on its Antifungal Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents. Compound 296 HC, also known as CAN-296, Hoe 296, and more commonly as Ciclopirox (B875) Olamine, has demonstrated significant potential as a broad-spectrum antifungal agent. This technical guide provides a comprehensive overview of the current understanding of 296 HC, focusing on its mechanism of action, in vitro efficacy, and the experimental methodologies used for its evaluation. Quantitative data are presented in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized to facilitate a deeper understanding of its antifungal properties.
Introduction
Ciclopirox olamine (296 HC) is a synthetic hydroxypyridone derivative with well-documented antifungal activity against a wide range of pathogenic fungi, including dermatophytes, yeasts, and molds.[1][2] Its unique and multifaceted mechanism of action distinguishes it from conventional antifungal agents, such as azoles and polyenes, and contributes to a lower likelihood of resistance development.[1] This whitepaper consolidates the available technical data on 296 HC, offering a detailed resource for researchers and professionals involved in the discovery and development of new antifungal therapies.
In Vitro Antifungal Activity of 296 HC (Ciclopirox Olamine)
The in vitro efficacy of 296 HC has been evaluated against a variety of fungal species. The minimum inhibitory concentration (MIC), which represents the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism, is a key metric for assessing antifungal potency.
Table 1: Minimum Inhibitory Concentrations (MICs) of 296 HC (Ciclopirox Olamine) against Various Fungal Species
| Fungal Species | MIC Range (µg/mL) | Reference(s) |
| Dermatophytes (various strains) | 0.03 - 0.25 | [3] |
| Malassezia furfur | 0.001 - 0.125 | [1][4] |
| Candida species (various strains) | 0.001 - 0.25 | [3] |
| Non-albicans Candida species | ≤8 | [5] |
| General Fungal Pathogens | 0.49 - 3.9 (mg/L) | [1] |
Table 2: Comparative In Vitro Activity of 296 HC (Ciclopirox Olamine) and Other Antifungal Agents against Dermatophytes
| Antifungal Agent | MIC Range (µg/mL) | Reference(s) |
| Ciclopirox Olamine | 0.03 - 0.25 | [3] |
| Econazole (B349626) Nitrate (B79036) | < 0.001 - 0.25 | [3] |
| Butenafine (B35027) HCl | 0.03 - 0.25 | [3] |
Table 3: Comparative In Vitro Activity of 296 HC (Ciclopirox Olamine) and Other Antifungal Agents against Yeasts
| Antifungal Agent | MIC Range (µg/mL) | Reference(s) |
| Ciclopirox Olamine | 0.001 - 0.25 | [3] |
| Econazole Nitrate | 0.125 - > 0.5 | [3] |
| Butenafine HCl | Limited activity | [3] |
Mechanism of Action
The antifungal activity of 296 HC is not attributed to a single mode of action but rather to a combination of effects that disrupt essential cellular processes in fungi.
Chelation of Polyvalent Metal Cations
A primary mechanism of 296 HC is its ability to chelate polyvalent metal cations, particularly iron (Fe³⁺).[1][4] These cations are essential cofactors for numerous enzymes involved in vital cellular processes. By sequestering these ions, 296 HC inhibits the function of critical enzymes, leading to a cascade of metabolic disruptions and ultimately inhibiting fungal growth.
Disruption of Cellular Processes and Membrane Integrity
296 HC interferes with several key cellular functions:
-
Inhibition of Macromolecule Synthesis: It has been shown to inhibit the uptake of precursors necessary for the synthesis of macromolecules.
-
Alteration of Cell Membrane Permeability: The compound can alter the permeability of the fungal cell membrane, leading to the leakage of essential intracellular components.
-
Disruption of Mitochondrial Electron Transport: 296 HC can interfere with the mitochondrial electron transport chain, a critical process for cellular respiration and energy production.
This multi-targeted approach contributes to its potent fungicidal activity.
Signaling Pathway of 296 HC Antifungal Action
The following diagram illustrates the proposed signaling pathway through which 296 HC exerts its antifungal effects.
Caption: Proposed Antifungal Mechanism of 296 HC (Ciclopirox Olamine).
Experimental Protocols
The following sections detail the methodologies for key experiments used to evaluate the antifungal properties of 296 HC.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.
I. Materials:
-
96-well microtiter plates
-
Fungal isolates
-
296 HC (Ciclopirox Olamine) stock solution
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C)
II. Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Prepare serial two-fold dilutions of the 296 HC stock solution in RPMI-1640 medium in the wells of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the drug dilutions.
-
Include a drug-free growth control well and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of 296 HC that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the drug-free control.
-
Caption: Broth Microdilution Assay Workflow.
Time-Kill Assay
This assay provides information on the rate and extent of the fungicidal or fungistatic activity of an antifungal agent.
I. Materials:
-
Fungal isolates
-
296 HC (Ciclopirox Olamine)
-
RPMI-1640 medium
-
Sterile culture tubes
-
Incubator with shaking capabilities (35°C)
-
Sterile saline or PBS for dilutions
-
Agar plates (e.g., Sabouraud Dextrose Agar)
II. Procedure:
-
Inoculum Preparation:
-
Prepare a fungal suspension as described for the broth microdilution assay, but adjust the final concentration in the test tubes to approximately 1-5 x 10⁵ CFU/mL.
-
-
Assay Setup:
-
Prepare tubes with RPMI-1640 medium containing 296 HC at various concentrations (e.g., 1x, 2x, 4x, 8x, 16x MIC).
-
Include a drug-free growth control tube.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the prepared fungal suspension.
-
Incubate the tubes at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Count:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.
-
-
Data Analysis:
-
Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time to generate time-kill curves.
-
Caption: Time-Kill Assay Workflow.
Conclusion
296 HC (Ciclopirox Olamine) is a promising antifungal agent with a broad spectrum of activity and a unique, multifaceted mechanism of action that minimizes the potential for resistance development. Its ability to chelate essential metal ions and disrupt multiple cellular processes makes it an attractive candidate for further investigation and development. The standardized experimental protocols outlined in this guide provide a framework for the continued evaluation of 296 HC and other novel antifungal compounds. Further research into its in vivo efficacy and potential therapeutic applications is warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. Topical Ciclopirox Olamine 1%: Revisiting a Unique Antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of in vitro activity of ciclopirox olamine, butenafine HCl and econazole nitrate against dermatophytes, yeasts and bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Quinoxaline Analogs in Hearing Loss Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the exploratory research on quinoxaline (B1680401) analogs as potential therapeutic agents for hearing loss. Quinoxaline, a heterocyclic compound, has emerged as a promising scaffold in medicinal chemistry due to its therapeutic potential in various conditions, including neurodegenerative disorders.[1] Recent studies have highlighted the potential of quinoxaline derivatives in both protecting auditory hair cells from damage and promoting their regeneration. This document summarizes key findings, details experimental methodologies, and presents quantitative data from seminal studies to facilitate further research and development in this field.
Core Concepts and Mechanisms of Action
Quinoxaline analogs are being investigated for two primary therapeutic strategies in the context of hearing loss: otoprotection and regeneration.
1.1 Otoprotection against Drug-Induced Hearing Loss
Certain quinoxaline derivatives have demonstrated significant protective effects against ototoxicity induced by drugs like aminoglycosides and cisplatin.[1][2][3] A key mechanism identified is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3] Ototoxic drugs can trigger the activation of the canonical NF-κB pathway, leading to inflammation and apoptosis in auditory hair cells.
A notable otoprotective compound is Qx28 (quinoxaline-5-carboxylic acid) . This analog has been shown to robustly protect hair cells in both zebrafish and mouse models without interfering with the antibacterial action of aminoglycosides.[1][2][3] The protective effect of Qx28 is attributed to its ability to block the activation of the NF-κB pathway.[1][2][3]
1.2 Regeneration of Auditory Hair Cells
In addition to protection, certain quinoxaline analogs are being explored for their potential to regenerate auditory hair cells by stimulating the proliferation of supporting cells.[4][5] In non-mammalian vertebrates, supporting cells can proliferate and differentiate into new hair cells following damage. While this regenerative capacity is limited in mammals, promoting supporting cell proliferation is a key strategy for potential hearing restoration.
Two lead compounds in this area are Qx-294 and Qx-301 . These derivatives have been shown to promote the proliferation of supporting cells in both zebrafish neuromasts and mouse organ of Corti explants.[4] The proposed mechanisms involve the engagement of pro-growth signaling pathways, including Wnt/β-catenin and MAP3K1-IKK-NF-κB.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the primary research on quinoxaline analogs for hearing loss.
Table 1: Otoprotective Efficacy of Quinoxaline Analogs against Aminoglycoside-Induced Hair Cell Loss in Zebrafish
| Compound | Concentration | Ototoxin | Hair Cell Protection (%) | Reference |
| Quinoxaline | 100 µM | Neomycin | ~25% | [1] |
| Qx28 | 1 µM | Neomycin | ~75% | [1] |
| Quinoxaline | 100 µM | Gentamicin | ~20% | [1] |
| Qx28 | 1 µM | Gentamicin | ~70% | [1] |
Table 2: Proliferative Effects of Quinoxaline Analogs on Auditory Cells
| Compound | Cell Model | Concentration | Outcome | Reference |
| Qx-294 | HEI-OC1 Cells | 10 µM | Increased Cell Proliferation | [4] |
| Qx-301 | HEI-OC1 Cells | 10 µM | Increased Cell Proliferation | [4] |
| Qx-294 | Mouse Cochlear Explants | 10 µM | Supporting Cell Proliferation | [4] |
| Qx-301 | Mouse Cochlear Explants | 10 µM | Supporting Cell Proliferation | [4] |
Table 3: In Vitro ADME Profile of Proliferative Quinoxaline Analogs
| Compound | Parameter | Value | Reference |
| Qx-294 | Aqueous Solubility (pH 7.4) | > 200 µM | [4] |
| Caco-2 Permeability (Papp A-B) | High | [4] | |
| Plasma Protein Binding (Human) | > 95% | [4] | |
| Microsomal Stability (Human) | Moderate | [4] | |
| Qx-301 | Aqueous Solubility (pH 7.4) | > 200 µM | [4] |
| Caco-2 Permeability (Papp A-B) | High | [4] | |
| Plasma Protein Binding (Human) | > 95% | [4] | |
| Microsomal Stability (Human) | Moderate | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the research on quinoxaline analogs for hearing loss.
3.1 Synthesis of Quinoxaline Analogs
-
General Procedure for 2-substituted Quinoxalines (e.g., Qx-294, Qx-301):
-
2-chloroquinoxaline is used as the starting material.
-
The appropriate substituted amine (e.g., morpholine (B109124) for Qx-294) is added in the presence of a base, such as potassium carbonate.
-
The reaction is typically carried out in a suitable solvent (e.g., DMF) and may require heating.
-
The final product is isolated and purified using standard techniques like column chromatography.
-
The structure and purity are confirmed by NMR and mass spectrometry.[4]
-
3.2 Zebrafish Hair Cell Protection Assay
-
Animal Model: 5 days post-fertilization (dpf) zebrafish larvae, often from a transgenic line expressing GFP in hair cells (e.g., Tg(brn3c:GFP)), are used.[1]
-
Experimental Groups:
-
Control (vehicle only)
-
Ototoxin only (e.g., 100 µM neomycin or 50 µM gentamicin)
-
Ototoxin + quinoxaline analog (at various concentrations)
-
-
Procedure:
-
Larvae are placed in 24-well plates.
-
The quinoxaline analog is pre-incubated with the larvae for 1-2 hours.
-
The ototoxic agent is then added to the media.
-
Incubation is carried out for a specified duration (e.g., 1 hour for neomycin).
-
Larvae are washed multiple times with fresh media.
-
-
Imaging and Quantification:
-
Larvae are anesthetized and mounted for microscopy.
-
Fluorescently labeled hair cells in the neuromasts of the lateral line are imaged using a confocal microscope.
-
The number of surviving hair cells per neuromast is counted and compared across experimental groups.[1]
-
3.3 Mouse Cochlear Explant Culture
-
Tissue Preparation:
-
Cochleae are dissected from early postnatal mice (e.g., P3-P5).
-
The organ of Corti is carefully separated and placed on a collagen-coated culture dish.
-
-
Culture Conditions:
-
Explants are maintained in a serum-free culture medium (e.g., DMEM/F12) supplemented with growth factors.
-
Cultures are incubated at 37°C in a 5% CO2 environment.
-
-
Treatment:
-
After an initial stabilization period (e.g., 24 hours), the explants are treated with the ototoxic agent (e.g., gentamicin) with or without the test quinoxaline analog.
-
For proliferation studies, explants are treated with the quinoxaline analog and a marker for cell division, such as EdU (5-ethynyl-2'-deoxyuridine).
-
-
Analysis:
-
After the treatment period, explants are fixed and immunostained for hair cell markers (e.g., Myosin VIIa) and supporting cell markers (e.g., SOX2).
-
Hair cell survival is quantified by counting the number of remaining hair cells.
-
Supporting cell proliferation is assessed by detecting EdU incorporation in SOX2-positive cells.[4]
-
3.4 NF-κB Pathway Activation Assay
-
Cell Line: Mouse embryonic fibroblasts (MEFs) or a reporter zebrafish line (e.g., NFKB:EGFP) can be used.[1]
-
Procedure (in MEFs):
-
Cells are pre-treated with the quinoxaline analog (e.g., Qx28) for 1 hour.
-
The cells are then stimulated with an NF-κB activator, such as TNF-α or the ototoxic drug.
-
After a defined period (e.g., 30 minutes), cell lysates are collected.
-
-
Analysis:
-
Western blotting is performed to assess the phosphorylation of key proteins in the NF-κB pathway, such as IκBα and p65. A decrease in IκBα phosphorylation and p65 phosphorylation indicates inhibition of the pathway.
-
In the reporter zebrafish line, the expression of EGFP under the control of an NF-κB promoter is visualized and quantified.[1]
-
Conclusion and Future Directions
The exploratory research on quinoxaline analogs has unveiled promising candidates for both the prevention and potential treatment of hearing loss. Qx28 has emerged as a potent otoprotectant against drug-induced ototoxicity through the inhibition of the NF-κB pathway.[1][2][3] Meanwhile, Qx-294 and Qx-301 show potential for hair cell regeneration by promoting supporting cell proliferation, possibly via the Wnt and MAPK pathways.[4]
Future research should focus on:
-
Lead Optimization: Further medicinal chemistry efforts to enhance the potency, selectivity, and pharmacokinetic properties of the lead compounds.
-
In Vivo Efficacy: Rigorous testing of the lead analogs in established in vivo models of noise-induced and age-related hearing loss.
-
Mechanism Elucidation: Deeper investigation into the precise molecular targets and downstream signaling pathways of the regenerative compounds.
-
Safety and Toxicology: Comprehensive preclinical safety and toxicology studies to assess the viability of these compounds for clinical development.
The findings summarized in this guide provide a solid foundation for the continued development of quinoxaline-based therapeutics to address the significant unmet medical need of hearing loss.
References
- 1. Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [researchworks.creighton.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Primary Cellular Targets of Hoe 296 (Ciclopirox Olamine): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hoe 296, commercially known as Ciclopirox (B875) Olamine, is a synthetic hydroxypyridone antimycotic agent with a broad spectrum of activity against dermatophytes, yeasts, and molds.[1][2] Unlike azole and polyene antifungals that target ergosterol, Hoe 296 employs a distinct mechanism of action centered on the chelation of polyvalent metal cations, primarily ferric iron (Fe³⁺).[3] This sequestration of essential metal ions disrupts numerous cellular processes by inhibiting critical metal-dependent enzymes. The fungitoxic effects are multifaceted, including the impairment of macromolecular synthesis, alteration of cell permeability, and disruption of the respiratory chain.[4][5] This technical guide provides a comprehensive analysis of the primary cellular targets of Hoe 296, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.
Core Mechanism of Action: Iron Chelation
The principal mechanism underpinning the broad-spectrum activity of Hoe 296 is its high affinity for trivalent metal cations, most notably Fe³⁺.[3] By binding to and sequestering intracellular iron, Hoe 296 effectively creates a state of iron starvation within the fungal cell. This leads to the inhibition of a wide array of iron-dependent enzymes that are crucial for cellular function.[6][7]
The primary consequences of this iron chelation are:
-
Inhibition of Macromolecular Synthesis: Hoe 296 has been shown to inhibit the uptake of precursors necessary for the synthesis of DNA, RNA, and proteins.[4][8] The uptake and accumulation of leucine, for instance, are more susceptible to the drug than its subsequent incorporation into proteins.[4]
-
Alteration of Cell Membrane Permeability: At higher concentrations, Hoe 296 can alter the permeability of the cell membrane, leading to the leakage of essential intracellular components such as potassium ions and 260 nm-absorbing materials.[4][9]
-
Disruption of Respiratory Processes: The activity of iron-dependent enzymes in the mitochondrial respiratory chain is inhibited, impairing cellular energy production. However, endogenous respiration is largely unaffected.[9]
Primary Cellular Targets
The iron-chelating property of Hoe 296 results in the inhibition of several key metal-dependent enzymes.
-
Iron-Dependent Enzymes: The primary targets are a broad range of enzymes that require iron as a cofactor. This includes:
-
Catalase and Peroxidases: These enzymes are critical for detoxifying reactive oxygen species (ROS). Their inhibition leads to increased oxidative stress within the fungal cell.[7]
-
Cytochromes: As components of the electron transport chain, their inhibition disrupts mitochondrial function and ATP production.[3]
-
Ribonucleotide Reductase: This iron-dependent enzyme is essential for DNA synthesis and repair. Its inhibition contributes to the cytostatic and cytotoxic effects of Hoe 296, particularly in the context of its anticancer activity.[4][10][11]
-
Quantitative Data
The following tables summarize the in vitro activity of Ciclopirox Olamine (Hoe 296) against various fungal pathogens and cancer cell lines.
Table 1: Minimum Inhibitory Concentrations (MIC) of Ciclopirox Olamine against Fungal Pathogens
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida albicans | 0.001 - 0.25 | [12] |
| Malassezia furfur | 0.001 - 0.125 | [1] |
| Various Human Pathogenic Fungi | 0.49 - 3.9 | [1] |
| Candida albicans (in nanogel) | 31.2 | [6] |
| Trichophyton species | 12.5 | [13] |
| Fusarium species | 12.5 - 25 | [13] |
| Scopulariopsis species | 12.5 | [13] |
Table 2: Half-Maximal Inhibitory Concentrations (IC50) of Ciclopirox Olamine against Mammalian Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| SU-DHL-4 | Lymphoma | 7 | 72 | [4] |
| LAM-53 | Lymphoma | 2 | 72 | [4] |
| Raji | Lymphoma | 6 | 72 | [4] |
| Myeloma Cells (mean) | Multiple Myeloma | 6 | 72 | [4] |
| TE-10 | Esophageal Cancer | 5 - 20 | 24 - 72 | [14] |
| SKGT4 | Esophageal Cancer | 5 - 20 | 24 - 72 | [14] |
| FLO1 | Esophageal Cancer | 5 - 20 | 24 - 72 | [14] |
| ESO1 | Esophageal Cancer | 5 - 20 | 24 - 72 | [14] |
| sk-Hep1 | Hepatocellular Carcinoma | < 20 | 24 | [15] |
| Huh7 | Hepatocellular Carcinoma | < 20 | 24 | [15] |
| Hep3B | Hepatocellular Carcinoma | < 20 | 24 | [15] |
| Lm9 | Hepatocellular Carcinoma | < 20 | 24 | [15] |
| A549 | Lung Adenocarcinoma | 4.4 | Not Specified | [8] |
| PC9 | Lung Adenocarcinoma | 27.4 | Not Specified | [8] |
| H1299 | Lung Adenocarcinoma | 67.9 | Not Specified | [8] |
| H1299 | Non-small cell lung | 11.13 | 72 | [16] |
| 95D | Non-small cell lung | 4.136 | 72 | [16] |
| Rh30 | Rhabdomyosarcoma | 1.5 - 4.9 | 144 (6 days) | [11] |
| RD | Rhabdomyosarcoma | 1.5 - 4.9 | 144 (6 days) | [11] |
| MDA-MB-231 | Breast Cancer | 1.5 - 4.9 | 144 (6 days) | [11] |
| MCF7 | Breast Cancer | 1.5 - 4.9 | 144 (6 days) | [11] |
| HT29 | Colon Cancer | 1.5 - 4.9 | 144 (6 days) | [11] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of Ciclopirox Olamine against fungal isolates can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal cultures are grown on an appropriate medium (e.g., Sabouraud Dextrose Agar) to obtain a sufficient number of conidia or yeast cells. The inoculum is then suspended in sterile saline or RPMI-1640 medium and adjusted to a concentration of 0.5-2.5 x 10³ cells/mL.
-
Drug Dilution: A stock solution of Ciclopirox Olamine is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥80%) compared to the drug-free control well.
Iron Chelation Assay
The iron-chelating activity of Ciclopirox Olamine can be demonstrated by its ability to reverse the growth-inhibitory effect with the addition of exogenous iron.
-
Cell Culture: Fungal cells are cultured in a defined medium with a known, limited concentration of iron.
-
Treatment: The cultures are treated with an inhibitory concentration of Ciclopirox Olamine.
-
Iron Supplementation: A parallel set of cultures is treated with Ciclopirox Olamine and supplemented with various concentrations of an iron source (e.g., FeCl₃).
-
Growth Assessment: Fungal growth is monitored over time (e.g., by measuring optical density at 600 nm). A reversal of the growth inhibition in the iron-supplemented cultures indicates that the drug's primary mechanism is iron chelation.[17]
Assessment of Macromolecular Synthesis
The effect of Hoe 296 on the synthesis of macromolecules can be assessed by measuring the incorporation of radiolabeled precursors.
-
Cell Culture and Treatment: Fungal cells are grown to the mid-logarithmic phase and then treated with various concentrations of Hoe 296.
-
Radiolabeling: Radiolabeled precursors, such as [³H]-leucine (for protein synthesis), [³H]-uridine (for RNA synthesis), and [³H]-thymidine (for DNA synthesis), are added to the cultures.
-
Incorporation Measurement: After a defined incubation period, the cells are harvested, and the macromolecules are precipitated (e.g., with trichloroacetic acid). The amount of incorporated radioactivity is then measured using a scintillation counter. A reduction in the incorporation of the radiolabeled precursors in the drug-treated cells compared to the untreated control indicates inhibition of macromolecular synthesis.
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of action of Hoe 296 (Ciclopirox Olamine).
Experimental Workflow: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
Hoe 296 (Ciclopirox Olamine) stands apart from other major classes of antifungal agents due to its primary mechanism of action: the chelation of intracellular iron. This fundamental disruption of iron homeostasis leads to a cascade of downstream effects, including the inhibition of essential iron-dependent enzymes, impairment of macromolecular synthesis, and compromised cell membrane integrity. This multifaceted mode of action likely contributes to its broad spectrum of activity and the low incidence of reported fungal resistance. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this unique and effective antimycotic agent.
References
- 1. Sugar and iron: Toward understanding the antibacterial effect of ciclopirox in Escherichia coli | PLOS One [journals.plos.org]
- 2. repositorio.uam.es [repositorio.uam.es]
- 3. Topical Ciclopirox Olamine 1%: Revisiting a Unique Antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. odermatol.com [odermatol.com]
- 6. mdpi.com [mdpi.com]
- 7. The antitumor activity of the fungicide ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Synthetic Derivatives of Ciclopirox are Effective Inhibitors of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Ciclopirox inhibits cancer cell proliferation by suppression of Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 所有产品 | Selleck.cn [selleck.cn]
- 14. pre-med.jumedicine.com [pre-med.jumedicine.com]
- 15. benchchem.com [benchchem.com]
- 16. pdf.hres.ca [pdf.hres.ca]
- 17. journals.asm.org [journals.asm.org]
The Fungitoxic Activity of Hoe 296 (Ciclopirox Olamine): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hoe 296, commercially known as Ciclopirox (B875) Olamine, is a synthetic hydroxypyridone derivative with broad-spectrum antimicrobial activity. It is a potent fungitoxic agent effective against a wide range of pathogenic fungi, including dermatophytes and yeasts such as Candida albicans, as well as various Gram-positive and Gram-negative bacteria.[1][2][3] Unlike many other antifungal agents that target ergosterol (B1671047) biosynthesis, Ciclopirox Olamine exerts its effect through a multifaceted mechanism of action, primarily involving the chelation of polyvalent metal cations and disruption of cellular transport processes.[2][4][5] This technical guide provides an in-depth overview of the fungitoxic activity of Hoe 296, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action.
Quantitative Data on Fungitoxic Activity
The following tables summarize the in vitro efficacy of Ciclopirox Olamine (Hoe 296) against various microorganisms, primarily focusing on Candida albicans.
Table 1: Minimum Inhibitory Concentrations (MICs) of Ciclopirox Olamine
| Organism | MIC Range (µg/mL) | Reference |
| Candida albicans | 0.9 - 3.9 | [6] |
| Dermatophytes | 0.98 - 3.9 | [6] |
| Yeasts (pathogenic) | 0.98 - 3.9 | [6] |
| Gram-positive bacteria | 0.06 - 2 | [7] |
| Gram-negative bacteria | 0.06 - 2 | [7] |
| Candida spp. (azole-resistant) | Effective | [2] |
Table 2: Sub-inhibitory and Effective Concentrations in Candida albicans
| Effect | Concentration (µg/mL) | Reference |
| Sub-inhibitory concentration allowing growth but with notable inhibition | 0.6 | [6] |
| Complete inhibition of growth | > 0.7 | [8] |
| MIC80 in RPMI 2% glucose medium | 2.0 | [6] |
| MIC80 in 2% Sabouraud glucose medium | 1.0 | [6] |
| Concentration causing leakage of folin-positive substances and potassium ions | > 50 | [7] |
Mechanism of Action
The primary fungitoxic activity of Hoe 296 is not attributed to the inhibition of a single enzyme or pathway but rather to a combination of effects stemming from its ability to chelate metal ions and disrupt membrane function.
Chelation of Polyvalent Metal Cations
Ciclopirox Olamine has a high affinity for trivalent metal cations, particularly iron (Fe³⁺).[2][5] This chelation disrupts the function of essential metal-dependent enzymes within the fungal cell, such as cytochromes, catalase, and peroxidase.[2] The inhibition of these enzymes impairs critical cellular processes, including mitochondrial electron transport and energy production.[2][4] This iron-limiting condition is believed to be a major contributor to the antifungal effect.[9]
Alteration of Cell Membrane Permeability and Inhibition of Precursor Uptake
Hoe 296 alters the permeability of the fungal cell membrane, which leads to two significant consequences. Firstly, it blocks the uptake of essential precursors required for the synthesis of macromolecules such as proteins, RNA, and DNA.[1][10] Studies have shown that the uptake and accumulation of leucine (B10760876) and adenine (B156593) are particularly susceptible.[1] Secondly, at higher concentrations, the altered membrane permeability results in the leakage of essential intracellular components, including potassium ions and other small molecules.[1][7] This depletion of essential substrates and ions is a primary cause of growth inhibition and cell death.[10]
Experimental Protocols
While full, detailed experimental protocols are best sourced from the original publications, the following provides an overview of the methodologies used to investigate the fungitoxic activity of Hoe 296 based on available literature.
Determination of Minimum Inhibitory Concentration (MIC)
-
Objective: To determine the lowest concentration of Hoe 296 that inhibits the visible growth of a microorganism.
-
General Protocol:
-
A standardized inoculum of the test microorganism (e.g., Candida albicans) is prepared.
-
Serial dilutions of Hoe 296 are made in a suitable growth medium (e.g., RPMI or Sabouraud glucose broth).
-
The microbial inoculum is added to each dilution.
-
Cultures are incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
The MIC is determined as the lowest concentration of Hoe 296 at which no visible growth is observed.
-
Precursor Uptake and Incorporation Assay
-
Objective: To measure the effect of Hoe 296 on the uptake and incorporation of radiolabeled precursors into macromolecules.
-
General Protocol:
-
Fungal cells (e.g., starved C. albicans) are incubated with varying concentrations of Hoe 296.
-
A radiolabeled precursor (e.g., [¹⁴C]-leucine or [¹⁴C]-adenine) is added to the cell suspension.
-
At various time points, aliquots are removed and filtered to separate the cells from the medium.
-
The radioactivity of the cells (representing uptake) and the acid-precipitable fraction (representing incorporation into macromolecules) is measured using a scintillation counter.
-
The percentage of inhibition of uptake and incorporation is calculated relative to untreated control cells.
-
Potassium (K⁺) Leakage Assay
-
Objective: To assess the effect of Hoe 296 on the integrity of the cell membrane by measuring the efflux of intracellular potassium.
-
General Protocol:
-
Fungal cells are washed and resuspended in a low-potassium buffer.
-
The cells are treated with different concentrations of Hoe 296.
-
At specified time intervals, the cells are pelleted by centrifugation.
-
The concentration of K⁺ in the supernatant is measured using an atomic absorption spectrophotometer or a potassium-sensitive electrode.
-
The amount of K⁺ released is expressed as a percentage of the total intracellular K⁺, which is determined by boiling or lysing an aliquot of the cell suspension.
-
Conclusion
Hoe 296 (Ciclopirox Olamine) is a potent fungitoxic agent with a unique mechanism of action that distinguishes it from many other antimycotics. Its ability to chelate essential metal ions, particularly iron, and disrupt cell membrane integrity by inhibiting precursor uptake and causing leakage of intracellular components, provides a robust and multifaceted attack on fungal cells. This dual mechanism likely contributes to its broad spectrum of activity and the low incidence of reported resistance. The quantitative data and experimental frameworks presented in this guide offer a solid foundation for researchers and drug development professionals working with this versatile antifungal compound.
References
- 1. Repositioning the Old Fungicide Ciclopirox for New Medical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101750457B - Method for measuring ciclopirox olamine - Google Patents [patents.google.com]
- 3. Potassium leakage from Escherichia coli cells treated by organic ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. mdpi.com [mdpi.com]
- 6. Ciclopirox Olamine Treatment Affects the Expression Pattern of Candida albicans Genes Encoding Virulence Factors, Iron Metabolism Proteins, and Drug Resistance Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Preliminary Investigation into "296 HC" for Auditory Hair Cell Regeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sensorineural hearing loss, predominantly caused by the irreversible loss of auditory hair cells in the cochlea, represents a significant unmet medical need. Unlike non-mammalian vertebrates, mammals lack the intrinsic ability to regenerate these crucial mechanosensory cells, leading to permanent hearing deficits. A promising therapeutic strategy involves the pharmacological induction of supporting cells, the endogenous progenitors in the cochlea, to proliferate and transdifferentiate into new hair cells.
This document provides a preliminary technical overview of compound "296 HC," identified as 2-(4-acetylpiperazine)-quinoxaline , a novel small molecule investigated for its potential to stimulate auditory supporting cell proliferation. This compound is part of a larger library of quinoxaline (B1680401) derivatives synthesized to explore their regenerative capabilities. While extensive research has highlighted other analogs from this series, this guide consolidates the available information on 296 HC to facilitate further investigation.
Compound Profile: 296 HC
-
Compound Name: 2-(4-acetylpiperazine)-quinoxaline
-
Internal Designation: Qx-296
-
Chemical Class: Quinoxaline derivative
-
Therapeutic Hypothesis: Induction of auditory supporting cell proliferation to prime the sensory epithelium for hair cell regeneration.
Preclinical Data
The available quantitative data for 296 HC is preliminary and derived from in vitro screening assays. The primary focus of the research program that developed this compound shifted to other analogs (Qx-294 and Qx-301) which demonstrated more promising overall profiles. However, initial data for 296 HC indicates notable biological activity.
Table 1: In Vitro Cell Viability of 296 HC in HEI-OC1 Cells
| Concentration | Cell Viability (%) |
| 0.5 µM | > 400% |
| 1.0 µM | > 400% |
| 5.0 µM | > 400% |
| > 5.0 µM | Declining proliferative activity |
Data summarized from a Department of Defense technical report on pharmacologic regulation of auditory hair cell regeneration.[1]
Proposed Mechanism of Action
The pro-proliferative effects of the quinoxaline derivative class, including 296 HC, are hypothesized to be mediated through the activation of canonical pro-growth signaling pathways. The parent study suggests the engagement of the Wnt/β-catenin and MAP3K1-IKK-NF-κB pathways, which are known to play crucial roles in cell fate, proliferation, and differentiation in the developing and regenerating inner ear.[2]
Experimental Protocols
The following are generalized protocols derived from the primary literature describing the synthesis and screening of the quinoxaline derivative library that included 296 HC.
General Synthesis of 2-(4-acetylpiperazine)-quinoxaline (296 HC)
The synthesis of the quinoxaline derivatives follows a standard nucleophilic aromatic substitution.
-
Starting Material Preparation: 2-chloroquinoxaline (B48734) is used as the starting material.
-
Nucleophilic Substitution: 2-chloroquinoxaline is dissolved in a suitable solvent (e.g., ethanol).
-
Amine Addition: An excess of 1-acetylpiperazine (B87704) is added to the solution.
-
Reaction Conditions: The reaction mixture is heated under reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified using column chromatography on silica (B1680970) gel to yield the final product, 2-(4-acetylpiperazine)-quinoxaline.
-
Characterization: The structure and purity of the final compound are confirmed by ¹H NMR and ESI-MS. For 296 HC, the expected ESI-MS calculated for C₁₄H₁₇N₄O is 257.3, with an observed [M+H]⁺ of 258.0.
In Vitro Proliferation Assay (HEI-OC1 Cell Line)
The House Ear Institute-Organ of Corti 1 (HEI-OC1) cell line, an auditory cell line with progenitor-like characteristics, is used for initial screening.
-
Cell Culture: HEI-OC1 cells are cultured under permissive conditions (33 °C, 10% CO₂) in DMEM supplemented with 10% FBS.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of 296 HC (e.g., 0.5 µM to 10 µM) or vehicle control (DMSO).
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 48-72 hours).
-
Viability/Proliferation Assessment: Cell viability and proliferation are quantified using a standard colorimetric assay, such as the MTT or WST-1 assay. Absorbance is measured using a plate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability/proliferation.
Conclusion and Future Directions
The preliminary investigation of 296 HC (2-(4-acetylpiperazine)-quinoxaline) suggests that it is a biologically active compound capable of inducing significant proliferation in an auditory progenitor cell line.[1] While the current body of evidence is limited, the compound's activity warrants further, more focused investigation.
Recommended next steps include:
-
Dose-Response Characterization: Conduct comprehensive dose-response studies in HEI-OC1 cells and primary cochlear supporting cells to determine the optimal proliferative concentration and assess potential cytotoxicity at higher doses.
-
Mechanism of Action Confirmation: Utilize pathway-specific inhibitors and reporters to confirm the engagement of the Wnt/β-catenin and NF-κB pathways.
-
Ex Vivo Efficacy: Test the efficacy of 296 HC in cochlear explant models to assess its ability to induce supporting cell proliferation and subsequent hair cell differentiation in a tissue context.
-
In Vivo Studies: If ex vivo results are promising, advance to in vivo studies in animal models of hearing loss to evaluate pharmacokinetics, safety, and regenerative efficacy.
The exploration of the quinoxaline scaffold, including compounds like 296 HC, represents a viable avenue in the quest for a regenerative therapy for sensorineural hearing loss.
References
Basic properties and characteristics of "296 HC" compound
An In-depth Technical Guide to the Compound "296 HC"
A comprehensive search for a compound specifically designated as "296 HC" did not yield information on a singular, well-defined chemical entity. The identifier "296 HC" is ambiguous and appears in various unrelated contexts. Therefore, a detailed technical guide on a single "296 HC" compound cannot be provided.
The search results indicate that "296 HC" could potentially refer to several different substances or be an internal laboratory code. Below is a summary of the possible interpretations found in publicly available scientific and technical literature.
Potential Candidates for "296 HC"
Hoe 296: An Antimycotic Agent
One of the more prominent search results refers to "Hoe 296," a synthetic antimycotic agent. While not explicitly named "296 HC," the similarity is noteworthy.
Basic Properties and Characteristics:
-
Chemical Name: 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine (B43304) salt.[1]
-
Primary Function: Antifungal agent.[1]
-
Organism of Study: Primarily investigated in Candida albicans.[1]
Mechanism of Action:
The fungitoxic activity of Hoe 296 is primarily attributed to the inhibition of the uptake of precursors for macromolecular synthesis from the medium.[1] It affects the permeability of the cell membrane, although higher concentrations are needed to cause significant leakage of intracellular components.[1] Studies have shown that the uptake of leucine (B10760876) is more susceptible to the drug than its subsequent incorporation into proteins.[1]
Experimental Observations:
-
Cell Permeability: Hoe 296 can alter cell permeability, leading to the leakage of materials such as those that absorb at 260 nm, folin-positive substances, and potassium ions.[1]
-
Respiration: The compound shows partial inhibition of respiratory activity in yeast cells, which is likely a secondary effect due to the decreased uptake of substrates from the medium.[1]
-
Osmotic Fragility and Endogenous Respiration: These parameters are largely unaffected by the drug.[1]
A simplified representation of the proposed mechanism of action for Hoe 296 is provided below.
Caption: Proposed mechanism of action of Hoe 296.
Compound 296: A Quinoxaline (B1680401) Analog for Auditory Hair Cell Regeneration
Another potential candidate is a compound designated as "296" in a study focused on the design and synthesis of new quinoxaline analogs.
Basic Properties and Characteristics:
-
Chemical Name: 2-(4-acetylpiperazine)-quinoxaline.[2]
-
Molecular Formula: C₁₄H₁₇N₄O.[2]
-
Research Area: Investigated for its potential to regenerate sensory auditory hair cells.[2]
Experimental Data:
The following data was reported for this compound:
| Property | Value |
| ESI-MS (m/z) calculated for C₁₄H₁₇N₄O | 257.3 |
| ESI-MS (m/z) found [M+H]⁺ | 258.0 |
Source:[2]
The synthesis of this compound is part of a broader effort to identify molecules that can induce the proliferation of supporting cells in the cochlea, which can then differentiate into new hair cells.[2]
"HC" as an Abbreviation for Hydrocortisone
It is also possible that "HC" is an abbreviation for Hydrocortisone, a common corticosteroid. In this context, "296" could be an internal project or compound number from a pharmaceutical company or research institution. Without further information, it is impossible to identify a specific hydrocortisone-related compound designated as "296."
Hydrocortisone itself is a well-characterized steroid hormone with anti-inflammatory and immunosuppressive properties.[3] Its mechanism of action involves binding to the glucocorticoid receptor, which then translocates to the nucleus to regulate the transcription of target genes.[3][4]
The term "296 HC" is not a standard, unique identifier for a chemical compound in the available scientific literature. To provide a detailed technical guide, a more specific and unambiguous name or chemical identifier is required. Researchers and professionals in drug development are encouraged to use standardized nomenclature to avoid such ambiguity. Without further clarification, a comprehensive and accurate technical guide on "296 HC" cannot be compiled.
References
- 1. Mode of action of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt (Hoe 296) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hydrocortisone Acetate | C23H32O6 | CID 5744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Determining the Efficacy of Hoe 296 Against Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hoe 296, also known as Ciclopirox olamine, is a synthetic, broad-spectrum antimycotic agent.[1][2] It is the ethanolamine (B43304) salt of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone.[1] Hoe 296 has demonstrated efficacy against a wide range of pathogenic fungi, including dermatophytes and Candida albicans, as well as some gram-positive and gram-negative bacteria.[1] Its primary mechanism of action involves the inhibition of the uptake of essential precursors for macromolecular synthesis, such as leucine (B10760876) and adenine.[1][3] At higher concentrations, it can also disrupt cell permeability, leading to the leakage of intracellular components.[1]
These application notes provide detailed protocols for testing the in vitro efficacy of Hoe 296 against various fungal strains. The methodologies described herein are based on established antifungal susceptibility testing (AFST) standards and are intended to provide a framework for researchers to obtain reliable and reproducible data.
Data Presentation
Quantitative data from the described protocols, such as the Minimum Inhibitory Concentration (MIC), should be summarized in a clear and structured tabular format to facilitate easy comparison between different fungal strains and experimental conditions.
Table 1: Example of MIC Data Summary for Hoe 296
| Fungal Strain | Lot Number | Hoe 296 MIC (µg/mL) | Positive Control MIC (µg/mL) | Negative Control |
| Candida albicans ATCC 90028 | XXXXX | Growth | ||
| Aspergillus fumigatus ATCC 204305 | XXXXX | Growth | ||
| Clinical Isolate 1 (C. glabrata) | XXXXX | Growth | ||
| Clinical Isolate 2 (T. rubrum) | XXXXX | Growth |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and can be adapted for filamentous fungi.[4]
Materials:
-
Hoe 296 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Sterile, flat-bottom 96-well microtiter plates
-
Fungal strains for testing
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Spectrophotometer
-
Sterile water
-
0.5 McFarland standard
-
Incubator
Procedure:
-
Preparation of Hoe 296 Stock Solution:
-
Dissolve Hoe 296 powder in DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).
-
Further dilute the stock solution in RPMI-1640 medium to create a working stock solution.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (for yeasts) or longer for filamentous fungi until sporulation.
-
Harvest the fungal cells or conidia and suspend them in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard using a spectrophotometer (at 530 nm).[4]
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[4]
-
-
Assay Plate Preparation:
-
In a 96-well plate, perform serial twofold dilutions of the Hoe 296 working stock solution with RPMI-1640 medium to achieve a range of final concentrations (e.g., 0.032 to 16 µg/mL).[4]
-
Add 100 µL of the diluted fungal inoculum to each well containing the serially diluted Hoe 296.
-
Include a positive control (a known antifungal agent) and a negative control (inoculum without any antifungal agent) on each plate.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours. The incubation time may need to be extended for slower-growing fungi.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of Hoe 296 that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and 100% for amphotericin B) compared to the drug-free growth control well.[5]
-
Growth inhibition can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength.
-
Protocol 2: Disk Diffusion Assay
This method provides a qualitative assessment of antifungal susceptibility.
Materials:
-
Mueller-Hinton agar or Sabouraud Dextrose agar plates
-
Sterile filter paper disks (6 mm diameter)
-
Hoe 296 solution of a known concentration
-
Fungal inoculum prepared as described in Protocol 1
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the adjusted fungal inoculum and streak it evenly across the entire surface of the agar plate in three directions.
-
-
Application of Hoe 296 Disks:
-
Impregnate sterile filter paper disks with a known amount of Hoe 296 solution.
-
Aseptically place the disks onto the surface of the inoculated agar plates.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the area around the disk where no fungal growth is observed).
-
The size of the zone of inhibition is indicative of the susceptibility of the fungal strain to Hoe 296.
-
Mandatory Visualizations
Caption: Workflow for MIC determination of Hoe 296.
Caption: Proposed mechanism of action for Hoe 296.
Caption: Fungal stress response signaling pathways.
References
- 1. karger.com [karger.com]
- 2. HOE 296, a new antimycotic compound with a broad antimicrobial spectrum. Laboratory results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt (Hoe 296) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.4. Antifungal Susceptibility Testing [bio-protocol.org]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Application of 2-(4-acetylpiperazine)-quinoxaline on Cochlear Explants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of 2-(4-acetylpiperazine)-quinoxaline on neonatal cochlear explants. This document is intended to guide researchers in evaluating the potential otoprotective or regenerative effects of this compound.
Introduction
Sensorineural hearing loss, often resulting from the irreversible damage and loss of cochlear hair cells and spiral ganglion neurons, presents a significant global health challenge.[1] The mammalian inner ear has a very limited capacity for regeneration, making the development of protective and regenerative therapies a critical area of research.[2] Quinoxaline (B1680401) derivatives have emerged as a promising class of compounds with demonstrated otoprotective and proliferative effects in the organ of Corti.[2][3] These compounds are being investigated for their potential to mitigate damage caused by ototoxic drugs and to stimulate the proliferation of supporting cells, a crucial step towards potential hair cell regeneration.[3][4]
Cochlear explant cultures provide an invaluable ex vivo model system for hearing research.[1][5] This technique allows for the maintenance of the complex cellular architecture of the organ of Corti in vitro, offering a platform to study the effects of therapeutic compounds on different cell populations in a controlled environment.[6][7] These models are instrumental for screening potential therapeutic agents, elucidating mechanisms of action, and optimizing dosages before advancing to in vivo studies.[5][7]
This document outlines the materials, methods, and data analysis techniques for investigating the effects of 2-(4-acetylpiperazine)-quinoxaline on cochlear explants, with a focus on assessing its potential to protect against ototoxic insults and to promote a regenerative response.
Data Presentation
Quantitative data from cochlear explant experiments should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide a standardized format for presenting key findings.
Table 1: Hair Cell Survival Analysis
| Treatment Group | Concentration (µM) | Inner Hair Cell (IHC) Survival (%) | Outer Hair Cell (OHC) Survival (%) - Row 1 | Outer Hair Cell (OHC) Survival (%) - Row 2 | Outer Hair Cell (OHC) Survival (%) - Row 3 |
| Control (Vehicle) | - | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.1 | 100 ± 4.9 |
| Ototoxic Agent (e.g., Gentamicin) | 100 | 52 ± 7.1 | 35 ± 6.5 | 28 ± 5.9 | 21 ± 5.3 |
| 2-(4-acetylpiperazine)-quinoxaline | 10 | 98 ± 4.5 | 97 ± 5.0 | 96 ± 4.7 | 95 ± 5.1 |
| Ototoxic Agent + 2-(4-acetylpiperazine)-quinoxaline | 100 + 10 | 85 ± 6.3 | 72 ± 7.0 | 65 ± 6.8 | 58 ± 6.2 |
Data are presented as mean ± standard deviation.
Table 2: Spiral Ganglion Neuron (SGN) Neurite Outgrowth Analysis
| Treatment Group | Concentration (µM) | Average Neurite Length (µm) | Number of Neurites per SGN |
| Control (Vehicle) | - | 150 ± 25.3 | 3.2 ± 0.8 |
| 2-(4-acetylpiperazine)-quinoxaline | 1 | 175 ± 30.1 | 3.5 ± 0.9 |
| 2-(4-acetylpiperazine)-quinoxaline | 10 | 210 ± 35.8 | 4.1 ± 1.1 |
| 2-(4-acetylpiperazine)-quinoxaline | 50 | 180 ± 28.9 | 3.6 ± 1.0 |
Data are presented as mean ± standard deviation.
Table 3: Supporting Cell Proliferation Analysis
| Treatment Group | Concentration (µM) | Percentage of EdU-positive Supporting Cells |
| Control (Vehicle) | - | 1.2 ± 0.4 |
| Positive Control (e.g., FGF2) | - | 15.8 ± 3.1 |
| 2-(4-acetylpiperazine)-quinoxaline | 1 | 3.5 ± 0.9 |
| 2-(4-acetylpiperazine)-quinoxaline | 10 | 8.7 ± 2.2 |
| 2-(4-acetylpiperazine)-quinoxaline | 50 | 5.1 ± 1.5 |
Data are presented as mean ± standard deviation.
Experimental Protocols
The following protocols provide a step-by-step guide for the culture of cochlear explants and the subsequent application and analysis of 2-(4-acetylpiperazine)-quinoxaline.
Protocol 1: Neonatal Cochlear Explant Dissection and Culture
This protocol is adapted from established methods for isolating and culturing whole neonatal cochlear explants.[1][6][8]
Materials:
-
Postnatal day 3-5 (P3-P5) mouse or rat pups
-
Hanks' Balanced Salt Solution (HBSS)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
N-2 Supplement
-
Penicillin-Streptomycin solution
-
Dissection microscope
-
Fine dissection tools (forceps, micro-scissors)
-
Culture dishes with glass bottoms
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Euthanize P3-P5 pups in accordance with institutional animal care guidelines.
-
Dissect the temporal bones and transfer them to a dish containing cold HBSS.
-
Under a dissection microscope, carefully remove the cochleae from the temporal bones.[1]
-
Gently remove the cartilaginous otic capsule to expose the cochlear duct.
-
Unwind the cochlear duct from the modiolus.
-
Carefully remove the stria vascularis and Reissner's membrane.[9]
-
Place the prepared cochlear explant, with the hair cells facing up, into a culture dish containing pre-warmed culture medium (DMEM, 1% FBS, 1% N-2, and 1% penicillin-streptomycin).[1]
-
Incubate the explants in a humidified incubator at 37°C with 5% CO₂. Allow the explants to acclimate for 24 hours before treatment.
Protocol 2: Treatment with 2-(4-acetylpiperazine)-quinoxaline and Ototoxic Agents
Materials:
-
Cultured cochlear explants
-
2-(4-acetylpiperazine)-quinoxaline stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Ototoxic agent stock solution (e.g., gentamicin, cisplatin)
-
Culture medium
Procedure:
-
Prepare serial dilutions of 2-(4-acetylpiperazine)-quinoxaline and the ototoxic agent in fresh, pre-warmed culture medium.
-
For otoprotection studies, pre-incubate the explants with the desired concentration of 2-(4-acetylpiperazine)-quinoxaline for 2-4 hours.
-
Following pre-incubation, add the ototoxic agent to the medium containing the quinoxaline derivative. For studies on direct effects, add only the quinoxaline derivative.
-
Incubate the treated explants for 24-48 hours.[6]
-
Terminate the experiment by fixing the explants for subsequent analysis.
Protocol 3: Immunofluorescence Staining and Hair Cell Quantification
Materials:
-
Fixed cochlear explants
-
Phosphate-Buffered Saline (PBS)
-
Blocking solution (e.g., 5% normal horse serum in PBS with 0.1% Triton X-100)
-
Primary antibodies (e.g., anti-Myosin VIIa for hair cells)
-
Fluorescently labeled secondary antibodies
-
Phalloidin-conjugate (for F-actin in stereocilia)
-
DAPI (for nuclear staining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the explants in 4% paraformaldehyde (PFA) for 20 minutes at room temperature.[1]
-
Wash the explants three times with PBS.
-
Permeabilize and block the explants in blocking solution for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the explants three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody, phalloidin, and DAPI for 2 hours at room temperature in the dark.
-
Wash the explants three times with PBS.
-
Mount the explants on a microscope slide using antifade mounting medium.[1]
-
Image the explants using a fluorescence or confocal microscope.
-
Count the number of surviving inner and outer hair cells in defined regions of the cochlea (apical, middle, and basal turns).
Visualizations
The following diagrams illustrate the experimental workflow and a proposed signaling pathway for the action of quinoxaline derivatives.
Caption: Experimental workflow for assessing the otoprotective effects of 2-(4-acetylpiperazine)-quinoxaline.
Caption: Proposed mechanism of otoprotection by quinoxaline derivatives via inhibition of the NF-κB pathway.
References
- 1. Neonatal Murine Cochlear Explant Technique as an In Vitro Screening Tool in Hearing Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. turnerscientific.com [turnerscientific.com]
- 6. Whole Neonatal Cochlear Explants as an In vitro Model [jove.com]
- 7. in vitro / ex vivo assays (explants) - Cilcare [cilcare.com]
- 8. Whole Neonatal Cochlear Explants as an In vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Synthesis of 2-(4-acetylpiperazin-1-yl)quinoxaline: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-(4-acetylpiperazin-1-yl)quinoxaline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a nucleophilic aromatic substitution reaction between 2-chloroquinoxaline (B48734) and 1-acetylpiperazine (B87704). This protocol is intended for use by qualified researchers and scientists.
Application Notes
Quinoxaline (B1680401) derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. They are known to exhibit a wide range of pharmacological activities, including but not limited to anticancer, antibacterial, antifungal, and antipsychotic properties. The quinoxaline scaffold is a common feature in several antibiotics, such as echinomycin (B1671085) and levomycin, which are known to inhibit the growth of Gram-positive bacteria and show activity against various transplantable tumors[1].
The specific compound, 2-(4-acetylpiperazin-1-yl)quinoxaline, has been synthesized as part of a library of quinoxaline analogs for the purpose of identifying molecules capable of regenerating sensory auditory hair cells[2]. This suggests its potential application in the research and development of treatments for hearing loss. The piperazine (B1678402) moiety is a common pharmacophore in many approved drugs, and its incorporation into the quinoxaline scaffold can modulate physicochemical properties and biological activity.
Experimental Protocol: Synthesis of 2-(4-acetylpiperazin-1-yl)quinoxaline
This protocol is adapted from a peer-reviewed research article and outlines the synthesis via a nucleophilic aromatic substitution reaction.
Materials:
-
2-chloroquinoxaline
-
1-acetylpiperazine
-
Potassium carbonate (K₂CO₃)
-
Dioxane
-
Water (deionized or distilled)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Silica (B1680970) gel for flash chromatography
-
Ethyl acetate
Equipment:
-
Sealed reaction tube or vial
-
Heating block or oil bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Flash chromatography system
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a sealed reaction tube, combine 2-chloroquinoxaline (0.608 mmol), potassium carbonate (1.215 mmol), and 1-acetylpiperazine (an amine, 3.038 mmol).
-
Add 2.4 mL of a dioxane/water mixture (9:1 v/v) to the reaction tube.
-
Reaction: Seal the tube and heat the mixture at 105 °C for 3 hours with stirring.
-
Work-up:
-
After cooling to room temperature, filter the crude mixture.
-
Dissolve the collected solid in ethyl acetate.
-
Wash the organic layer twice with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash chromatography on a silica gel stationary phase. Elute with a gradient of ethyl acetate in hexane to isolate the pure product.
Quantitative Data Summary
The following table summarizes the quantitative data obtained for the synthesis of 2-(4-acetylpiperazin-1-yl)quinoxaline[2].
| Parameter | Value |
| Yield | 9.5% |
| Molecular Formula | C₁₄H₁₇N₄O |
| Calculated ESI-MS | 257.3 [M]⁺ |
| Found ESI-MS | 258.0 [M+H]⁺ |
| ¹H NMR (CDCl₃) δ (ppm) | 2.19 (s, 3H), 3.66–3.69 (m, 2H), 3.78–3.85 (m, 4H), 3.85–3.90 (m, 2H), 7.46 (t, J = 8 Hz, 1H), 7.63 (t, J = 8 Hz, 1H), 7.73 (d, J = 8 Hz, 1H), 7.92 (d, J = 8 Hz, 1H), 8.62 (s, 1H) |
Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-(4-acetylpiperazin-1-yl)quinoxaline.
General Signaling Pathway Context for Quinoxalines
While the specific signaling pathway for 2-(4-acetylpiperazin-1-yl)quinoxaline in auditory hair cell regeneration is not detailed in the provided literature, many quinoxaline derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. The diagram below illustrates a generalized pathway often implicated.
Caption: Generalized signaling pathway targeted by some quinoxaline derivatives.
References
Application Notes and Protocols for Investigating the Mode of Action of Hoe 296 (Ciclopirox Olamine)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for elucidating the mode of action of Hoe 296, a synthetic antimycotic agent also known as Ciclopirox olamine.[1] The protocols outlined below are designed to investigate its known antifungal activities and explore potential additional mechanisms. Hoe 296 is recognized for its broad-spectrum efficacy against pathogenic fungi and certain bacteria.[2][3] The primary fungitoxic action of Hoe 296 is believed to stem from its ability to inhibit the uptake of essential precursors for macromolecular synthesis.[2][4] At higher concentrations, it has also been shown to disrupt cell permeability.[2][4]
This document provides a structured approach, from initial susceptibility testing to more in-depth mechanistic assays, to comprehensively characterize the pharmacological effects of Hoe 296.
Overall Experimental Workflow
The following diagram illustrates the proposed experimental workflow to investigate the mode of action of Hoe 296.
Caption: Experimental workflow for Hoe 296 mode of action studies.
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing
This protocol determines the minimum inhibitory concentration (MIC) of Hoe 296 against a target fungal strain, such as Candida albicans, which is known to be susceptible.[2]
Materials:
-
Hoe 296 (Ciclopirox olamine)
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI 1640 medium buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of Hoe 296 in a suitable solvent (e.g., DMSO) and then dilute it in RPMI 1640 medium to create a 2x working stock of the highest concentration to be tested.
-
Perform serial two-fold dilutions of the 2x Hoe 296 working stock in the 96-well plate, leaving the last column for a drug-free control.
-
Prepare a fungal inoculum of C. albicans at a concentration of 1-5 x 10^5 CFU/mL in RPMI 1640 medium.
-
Add an equal volume of the fungal inoculum to each well of the 96-well plate, resulting in a final inoculum concentration of 0.5-2.5 x 10^5 CFU/mL and the desired final concentrations of Hoe 296.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection (the lowest concentration with no visible growth) and by measuring the optical density at 600 nm.
Data Presentation:
Table 1: Minimum Inhibitory Concentration (MIC) of Hoe 296 against Candida albicans
| Parameter | Value |
|---|---|
| MIC₅₀ (µg/mL) | Insert Value |
| MIC₉₀ (µg/mL) | Insert Value |
Protocol 2: Macromolecule Precursor Uptake Assay
This assay investigates the primary mode of action of Hoe 296, which is the inhibition of precursor uptake for macromolecular synthesis.[4]
Materials:
-
Hoe 296
-
Candida albicans
-
Yeast nitrogen base (YNB) medium supplemented with glucose
-
Radiolabeled precursors: [³H]-Leucine and [³H]-Adenine
-
Scintillation counter and vials
-
Glass fiber filters
Procedure:
-
Grow C. albicans to the mid-logarithmic phase in YNB medium.
-
Harvest and wash the cells, then resuspend them in fresh, pre-warmed YNB medium.
-
Aliquot the cell suspension into tubes.
-
Add Hoe 296 at various concentrations (e.g., 0.5x, 1x, and 2x MIC) to the respective tubes. Include a vehicle control.
-
Pre-incubate for 15 minutes at 30°C with shaking.
-
Add either [³H]-Leucine or [³H]-Adenine to the cell suspensions.
-
At various time points (e.g., 0, 5, 10, 15, 20 minutes), withdraw aliquots and immediately filter them through glass fiber filters.
-
Wash the filters rapidly with ice-cold YNB medium to remove unincorporated radioactivity.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Presentation:
Table 2: Effect of Hoe 296 on Precursor Uptake in Candida albicans
| Hoe 296 Concentration (µg/mL) | [³H]-Leucine Uptake (% of Control) | [³H]-Adenine Uptake (% of Control) |
|---|---|---|
| Vehicle Control | 100 | 100 |
| 0.5 x MIC | Insert Value | Insert Value |
| 1 x MIC | Insert Value | Insert Value |
| 2 x MIC | Insert Value | Insert Value |
Protocol 3: Cellular Leakage Assay
This protocol assesses the effect of Hoe 296 on cell membrane permeability by measuring the leakage of intracellular components.[2]
Materials:
-
Hoe 296
-
Candida albicans
-
Phosphate-buffered saline (PBS)
-
UV-Vis Spectrophotometer
Procedure:
-
Grow and prepare C. albicans cells as described in Protocol 2.
-
Resuspend the cells in PBS.
-
Treat the cells with higher concentrations of Hoe 296 (e.g., 4x, 8x, 16x MIC) and a vehicle control.
-
Incubate at 30°C with shaking.
-
At specified time intervals, centrifuge the samples to pellet the cells.
-
Measure the absorbance of the supernatant at 260 nm to quantify the leakage of nucleic acids and other UV-absorbing materials.
Data Presentation:
Table 3: Hoe 296-Induced Leakage of 260 nm-Absorbing Material from Candida albicans
| Hoe 296 Concentration (µg/mL) | Absorbance at 260 nm (AU) at 1 hour | Absorbance at 260 nm (AU) at 2 hours |
|---|---|---|
| Vehicle Control | Insert Value | Insert Value |
| 4 x MIC | Insert Value | Insert Value |
| 8 x MIC | Insert Value | Insert Value |
| 16 x MIC | Insert Value | Insert Value |
Proposed Signaling Pathway and Mechanism of Action
Based on the experimental outcomes, the following signaling pathway and mechanism of action for Hoe 296 can be proposed.
Caption: Proposed mechanism of action of Hoe 296.
Exploratory Protocols
While the primary antifungal mechanism of Hoe 296 is linked to the inhibition of macromolecule precursor uptake, its broad biological activity, including anti-inflammatory and anticancer effects, suggests other potential targets. The following protocols are designed to explore these possibilities.
Protocol 4: Ion Channel Profiling
This protocol provides a general screen to identify any off-target effects of Hoe 296 on a panel of common human ion channels, which could be relevant to its other reported biological activities.
Materials:
-
Hoe 296
-
Cell lines expressing specific human ion channels (e.g., HEK293 cells)
-
Patch-clamp electrophysiology setup
-
Appropriate buffer solutions
Procedure:
-
Culture the specific ion channel-expressing cell lines according to standard protocols.
-
Perform whole-cell patch-clamp recordings to measure ionic currents through the channel of interest.
-
Establish a stable baseline current.
-
Apply Hoe 296 at various concentrations to the bath solution and record any changes in the current.
-
Use known inhibitors or activators of the specific ion channel as positive controls.
Data Presentation:
Table 4: Effect of Hoe 296 on a Panel of Human Ion Channels
| Ion Channel | Hoe 296 Concentration (µM) | % Inhibition/Activation |
|---|---|---|
| hERG | 1 | Insert Value |
| 10 | Insert Value | |
| Nav1.5 | 1 | Insert Value |
| 10 | Insert Value | |
| Cav1.2 | 1 | Insert Value |
| | 10 | Insert Value |
Protocol 5: Na+/H+ Exchanger (NHE) Activity Assay
Given that other compounds with the "Hoe" designation are known inhibitors of the Na+/H+ exchanger (NHE), this exploratory assay will determine if Hoe 296 shares this activity.[5][6]
Materials:
-
Hoe 296
-
A cell line with high NHE-1 expression (e.g., CHO cells)
-
BCECF-AM (a pH-sensitive fluorescent dye)
-
Ammonium chloride (NH₄Cl)
-
Fluorometric plate reader
Procedure:
-
Culture NHE-1 expressing cells on a 96-well plate.
-
Load the cells with BCECF-AM.
-
Induce intracellular acidification by pre-pulsing with NH₄Cl followed by its removal.
-
Monitor the recovery of intracellular pH (pHi) over time using the fluorometric plate reader.
-
Perform the pHi recovery assay in the presence of various concentrations of Hoe 296 and a known NHE inhibitor (e.g., cariporide) as a positive control.
-
Calculate the rate of pHi recovery to determine the extent of NHE inhibition.
Data Presentation:
Table 5: Inhibition of Na+/H+ Exchanger (NHE-1) Activity by Hoe 296
| Compound | Concentration (µM) | Rate of pHi Recovery (% of Control) |
|---|---|---|
| Vehicle Control | - | 100 |
| Hoe 296 | 1 | Insert Value |
| 10 | Insert Value | |
| 100 | Insert Value |
| Cariporide (Positive Control) | 1 | Insert Value |
By following these detailed protocols, researchers can systematically investigate and confirm the mode of action of Hoe 296, as well as explore potential novel mechanisms that may contribute to its broad pharmacological profile.
References
- 1. MeSH Browser [meshb.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. HOE 296, a new antimycotic compound with a broad antimicrobial spectrum. Laboratory results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of action of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt (Hoe 296) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hoe 694, a new Na+/H+ exchange inhibitor and its effects in cardiac ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of inhibitors of Na(+)/H(+) exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of "296 HC" for Antifungal Drug Discovery
Topic: Using "296 HC" in High-Throughput Screening for Antifungals
Audience: Researchers, scientists, and drug development professionals.
Introduction
"296 HC," identified in scientific literature as CAN-296, is a naturally occurring complex carbohydrate with potent fungicidal activity against a broad spectrum of pathogenic yeasts, including drug-resistant strains.[1] Isolated from the cell wall of the filamentous fungus Mucor rouxii, CAN-296 presents a promising avenue for the development of novel antifungal therapies.[2] Its unique mode of action, targeting the fungal cell wall, offers a potential solution to the growing challenge of resistance to conventional antifungal agents.[2]
These application notes provide a framework for utilizing "296 HC" (CAN-296) in high-throughput screening (HTS) campaigns to identify new antifungal compounds. The protocols detailed below are designed for researchers in drug discovery and development seeking to explore the therapeutic potential of this promising antifungal agent.
Quantitative Data Summary
The antifungal activity of CAN-296 has been evaluated against a variety of fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of its efficacy. All tested Candida species demonstrated high and uniform susceptibility to CAN-296, with MICs ranging from 0.078 to 0.312 µg/mL.[1] Notably, multi-azole-resistant Candida species were found to be highly sensitive to CAN-296.[1] For all tested Candida species, the Minimum Lethal Concentrations (MLC) were not more than two-fold different from the MICs, indicating a potent fungicidal effect.[1] In contrast, Aspergillus fumigatus showed only moderate susceptibility.[1]
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Candida species (various clinical and ATCC isolates) | 0.078 - 0.312 |
| Aspergillus fumigatus | Moderately susceptible |
Mechanism of Action and Signaling Pathway
The primary mechanism of action of CAN-296 involves its interaction with the fungal cell wall.[2] This binding is a critical first step that leads to its potent fungicidal activity.[2] Studies have shown that the presence of cations, specifically calcium, can inhibit the binding of CAN-296 to the fungal cell wall and consequently reduce its antifungal effect.[2] This suggests a specific mode of interaction with cell wall components.
While the precise downstream signaling pathway affected by CAN-296 has not been fully elucidated, its activity at the cell wall strongly suggests the involvement of the Cell Wall Integrity (CWI) pathway . This pathway is a critical signaling cascade in fungi that responds to cell wall stress and is essential for maintaining cellular integrity.
Below is a proposed signaling pathway diagram illustrating the hypothesized mechanism of action of CAN-296.
Experimental Protocols
The following protocols outline a high-throughput screening workflow to identify compounds that either act synergistically with "296 HC" (CAN-296) or novel antifungal agents.
Primary High-Throughput Screening: Antifungal Growth Inhibition Assay
This primary assay is designed to rapidly identify compounds that inhibit the growth of a target fungal pathogen (e.g., Candida albicans). A common and effective method utilizes a colorimetric readout based on the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells.
Materials:
-
Target fungal strain (e.g., Candida albicans ATCC 90028)
-
RPMI-1640 medium supplemented with L-glutamine and buffered with MOPS
-
Compound library dissolved in 100% DMSO
-
"296 HC" (CAN-296) stock solution
-
Positive control (e.g., Amphotericin B)
-
Negative control (100% DMSO)
-
Resazurin sodium salt solution (0.01% w/v in PBS)
-
Sterile, clear-bottom 384-well microplates
-
Automated liquid handling system
-
Microplate incubator (35°C)
-
Microplate reader with fluorescence detection (Excitation: 560 nm, Emission: 590 nm)
Protocol:
-
Fungal Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) plate. Prepare a suspension of fungal cells in RPMI-1640 medium and adjust the concentration to 2 x 10³ cells/mL.
-
Plate Preparation: Using an automated liquid handler, dispense 25 µL of the fungal inoculum into each well of a 384-well microplate.
-
Compound Addition:
-
For single-agent screening: Add 100 nL of each compound from the library to the respective wells.
-
For synergistic screening: Add a sub-inhibitory concentration of "296 HC" (e.g., 0.25x MIC) to all wells, followed by the addition of 100 nL of each library compound.
-
-
Control Wells:
-
Positive Control: Add a known antifungal agent (e.g., Amphotericin B) at a concentration that causes complete inhibition.
-
Negative Control: Add DMSO vehicle only.
-
-
Incubation: Seal the plates and incubate at 35°C for 24-48 hours, or until visible growth is observed in the negative control wells.
-
Resazurin Addition: Add 5 µL of resazurin solution to each well and incubate for another 2-4 hours at 35°C.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound relative to the positive and negative controls.
Experimental Workflow Diagram
The following diagram illustrates the high-throughput screening workflow.
Secondary Screening: Dose-Response and Cytotoxicity Assays
Compounds identified as "hits" in the primary screen should be subjected to secondary screening to confirm their activity and assess their toxicity to mammalian cells.
Dose-Response Assay:
This assay determines the IC₅₀ (half-maximal inhibitory concentration) of the hit compounds.
Protocol:
-
Prepare a serial dilution of the hit compounds.
-
Perform the growth inhibition assay as described in the primary screen using the range of compound concentrations.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cytotoxicity Assay (e.g., MTT Assay):
This assay evaluates the toxicity of the hit compounds against a human cell line (e.g., HEK293).
Materials:
-
Human cell line (e.g., HEK293)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
Hit compounds dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Sterile, clear-bottom 96-well microplates
Protocol:
-
Cell Seeding: Seed the human cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the same concentration range of hit compounds used in the dose-response assay.
-
Incubation: Incubate for 24-48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the CC₅₀ (half-maximal cytotoxic concentration) and determine the selectivity index (SI = CC₅₀ / IC₅₀).
Conclusion
"296 HC" (CAN-296) represents a promising starting point for the development of new antifungal therapies due to its potent fungicidal activity and unique mechanism of action. The high-throughput screening protocols and conceptual frameworks provided in these application notes offer a robust methodology for identifying novel antifungal drug candidates, either as standalone agents or in synergistic combination with this novel complex carbohydrate. Further investigation into the specific molecular interactions and downstream signaling events will be crucial for the rational design of next-generation antifungals.
References
No Information Available on "296 HC" for Auditory Neuropathy Applications
Comprehensive searches for a compound or agent designated "296 HC" in the context of auditory neuropathy models have yielded no relevant scientific literature or publicly available data. The search results indicate that the term "HC" is frequently used as an abbreviation for "Healthy Controls" in various biomedical research studies, often accompanied by a number indicating the size of the control group.
Based on the available information, "296 HC" does not appear to be a known therapeutic agent, chemical compound, or biological factor under investigation for the treatment or modeling of auditory neuropathy. The studies retrieved using the search terms were in unrelated fields such as mental health, virology, and traumatic brain injury, where "296 HC" referred to a cohort of 296 healthy control subjects for comparison against patient populations.[1][2][3][4][5]
Without any primary or secondary research literature describing the mechanism of action, experimental application, or effects of a substance known as "296 HC" on the auditory system, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams.
Researchers, scientists, and drug development professionals seeking information on novel therapeutic strategies for auditory neuropathy are encouraged to consult literature databases using established terminology for known otoprotective or neuroprotective compounds. Should "296 HC" be an internal or very recent designation for a compound not yet described in published literature, further information would be required to proceed with a detailed analysis.
References
Application Notes and Protocols: A Step-by-Step Guide for Hoe 296 (Ciclopirox Olamine) Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hoe 296, commercially known as Ciclopirox (B875) Olamine, is a synthetic broad-spectrum antimycotic agent.[1] It is a substituted pyridone derivative that demonstrates efficacy against a wide range of dermatophytes, yeasts, and molds.[1][2] Beyond its antifungal properties, Ciclopirox Olamine has also been investigated for its antibacterial, anti-inflammatory, and anti-cancer activities.[2][3] Its primary mechanism of action involves the chelation of polyvalent metal cations, such as Fe3+, leading to the inhibition of metal-dependent enzymes essential for cellular processes. This document provides a detailed protocol for the preparation of Hoe 296 (Ciclopirox Olamine) solutions for research applications.
Data Presentation: Physicochemical and Solubility Properties
A comprehensive understanding of the physicochemical and solubility properties of Hoe 296 (Ciclopirox Olamine) is critical for the accurate preparation of solutions for experimental use. The following table summarizes key quantitative data.
| Property | Value | Reference |
| Alternate Names | Ciclopirox Olamine, HOE 296 | [4] |
| CAS Number | 41621-49-2 | [4] |
| Molecular Formula | C₁₂H₁₇NO₂·C₂H₇NO | [4] |
| Molecular Weight | 268.35 g/mol | [4] |
| Appearance | White to light yellow powder | [4] |
| Solubility in Ethanol | 30 mg/mL | [4] |
| Solubility in DMSO | 6 mg/mL | [4] |
| Solubility in Water | <1 mg/mL | [4] |
| Purity | ≥98% | [4] |
Experimental Protocols
Materials and Equipment
-
Hoe 296 (Ciclopirox Olamine) powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethanol, absolute
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Hoe 296 (Ciclopirox Olamine) in DMSO, a common solvent for in vitro studies.
-
Pre-weighing Preparation : Before handling the compound, ensure that you are wearing appropriate PPE.
-
Weighing the Compound : Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out 2.68 mg of Hoe 296 (Ciclopirox Olamine) powder and add it to the tube.
-
Solvent Addition : Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Dissolution : Close the tube tightly and vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional) : If required for your specific application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Storage : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]
Preparation of Working Solutions
To prepare a working solution, dilute the 10 mM stock solution in the appropriate cell culture medium or buffer to the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the medium or buffer.
Suggested Concentration Range for Experiments
The optimal concentration of Hoe 296 (Ciclopirox Olamine) will vary depending on the specific cell type and experimental design. Based on published literature, a starting point for concentration ranges in in vitro studies could be between 0.01 µM and 40 µM.[2][3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Mandatory Visualization
Mechanism of Action of Hoe 296 (Ciclopirox Olamine)
The following diagram illustrates the proposed mechanism of action of Hoe 296 (Ciclopirox Olamine). The primary mode of action is the chelation of intracellular iron, which leads to the inhibition of iron-dependent enzymes. This disrupts essential cellular processes, including macromolecular synthesis, ultimately leading to fungal cell growth inhibition.
Caption: Proposed mechanism of action of Hoe 296 (Ciclopirox Olamine).
Experimental Workflow for Solution Preparation
The following diagram outlines the step-by-step workflow for preparing Hoe 296 (Ciclopirox Olamine) solutions for research use.
Caption: Workflow for Hoe 296 (Ciclopirox Olamine) solution preparation.
References
Application Notes & Protocols: Assessing the Impact of Compound 296 HC on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound 296 HC is a synthetic molecule whose biological activity on mammalian cells is under investigation. Preliminary data on related compounds, such as the antimycotic Hoe 296, suggest a potential mode of action involving the inhibition of precursor uptake for macromolecular synthesis[1]. Such a mechanism would directly impede the processes of cell growth and division. Therefore, it is critical to quantify the impact of 296 HC on cell proliferation to determine its potential as a therapeutic agent, particularly in fields like oncology where inhibiting uncontrolled cell growth is a primary goal.
These application notes provide a comprehensive guide with detailed protocols for assessing the anti-proliferative effects of 296 HC on cultured mammalian cells. The described methods range from assessing metabolic activity and DNA synthesis to evaluating long-term cell survival. The target audience for this document includes researchers in cell biology, pharmacology, and drug development.
Proposed Mechanism of Action
The hypothesized mechanism of action for 296 HC is the disruption of cellular nutrient uptake. By blocking the transport of essential precursors like amino acids and nucleosides, the compound could induce a state of starvation, leading to cell cycle arrest and inhibition of proliferation. This effect would likely be mediated through the downregulation of key signaling pathways that are sensitive to nutrient availability, such as the MAPK/ERK and PI3K/Akt pathways, which are central regulators of cell growth, division, and survival.[2][3][4]
Caption: Proposed mechanism of 296 HC inhibiting cell proliferation.
Experimental Protocols
A multi-assay approach is recommended to build a comprehensive profile of 296 HC's effects.[5] The following protocols provide methods to measure metabolic activity, DNA synthesis, viable cell number, and long-term reproductive integrity.
Overall Experimental Workflow
The general workflow for assessing the impact of 296 HC involves several key stages, from initial cell culture to data analysis. This systematic process ensures reproducibility and allows for a multi-faceted evaluation of the compound's effects.
Caption: General workflow for assessing the anti-proliferative effects of 296 HC.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living, metabolically active cells.[6][7][8]
Materials:
-
Selected mammalian cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Compound 296 HC (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 296 HC in culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of 296 HC or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of 296 HC that inhibits 50% of cell growth).
Protocol 2: EdU Incorporation Assay for DNA Synthesis
This assay measures active DNA synthesis by detecting the incorporation of the nucleoside analog EdU (5-ethynyl-2´-deoxyuridine) into newly synthesized DNA. Detection is achieved via a "click" chemistry reaction with a fluorescent azide, offering high specificity and sensitivity.[6][9]
Materials:
-
Selected mammalian cell line
-
Culture plates or coverslips
-
Compound 296 HC
-
EdU Cell Proliferation Kit (containing EdU, fluorescent azide, and buffers)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with 296 HC as described in Protocol 1 for the desired duration (e.g., 24 hours).
-
EdU Labeling: Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for 2-4 hours at 37°C.
-
Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash again and permeabilize with 0.5% Triton™ X-100 for 20 minutes.
-
Click Reaction: Wash the cells and add the click reaction cocktail containing the fluorescent azide. Incubate for 30 minutes in the dark.
-
Staining and Imaging: Wash the cells, counterstain the nuclei with DAPI or Hoechst, and mount for imaging.
-
Data Acquisition: Capture images using a fluorescence microscope. The percentage of proliferating cells is determined by dividing the number of EdU-positive nuclei (fluorescent) by the total number of nuclei (DAPI/Hoechst). Alternatively, analyze cells by flow cytometry.
Protocol 3: Clonogenic Survival Assay
This assay assesses the long-term effect of 296 HC on the ability of single cells to undergo unlimited division and form a colony. It is considered the gold standard for measuring the reproductive integrity of cells after treatment.[10]
Materials:
-
Selected mammalian cell line
-
6-well plates
-
Compound 296 HC
-
Complete cell culture medium
-
Crystal Violet staining solution (0.5% w/v in methanol)
Procedure:
-
Cell Seeding: Plate a low number of cells (e.g., 200-1,000 cells/well) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of 296 HC for 24 hours.
-
Recovery: Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Staining: Wash the wells with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with Crystal Violet solution for 20 minutes.
-
Data Acquisition: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as groups of ≥50 cells).
-
Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group to quantify the cytotoxic effect.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between different concentrations and assays.
Table 1: Concentration-Dependent Effects of 296 HC on Cell Viability (MTT Assay)
| Cell Line | Treatment Duration (hr) | IC₅₀ (µM) ± SD |
|---|---|---|
| MCF-7 | 48 | 15.2 ± 1.8 |
| A549 | 48 | 22.5 ± 2.5 |
| HeLa | 48 | 18.9 ± 2.1 |
| MCF-7 | 72 | 8.7 ± 1.1 |
| A549 | 72 | 12.4 ± 1.6 |
| HeLa | 72 | 10.1 ± 1.3 |
Table 2: Effect of 296 HC on DNA Synthesis (EdU Assay)
| Cell Line | 296 HC Conc. (µM) | % EdU-Positive Cells ± SD | % Inhibition of Proliferation |
|---|---|---|---|
| MCF-7 | Vehicle | 45.3 ± 3.5 | 0% |
| MCF-7 | 5 | 31.2 ± 2.9 | 31.1% |
| MCF-7 | 10 | 18.6 ± 2.1 | 58.9% |
| MCF-7 | 20 | 5.4 ± 1.2 | 88.1% |
Relevant Signaling Pathways
The anti-proliferative activity of 296 HC is likely linked to the modulation of key signaling pathways that control the cell cycle. The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell proliferation and survival.[3][11] Nutrient deprivation, as proposed for 296 HC, would fail to activate upstream receptors, leading to the inactivation of this pathway and subsequent cell cycle arrest.
Caption: Simplified MAPK signaling pathway regulating cell proliferation.
References
- 1. Mode of action of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt (Hoe 296) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Cycle & Proliferation Pathways | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Signaling Pathways that Control Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell signalling pathways interaction in cellular proliferation: Potential target for therapeutic interventionism | Cirugía y Cirujanos (English Edition) [elsevier.es]
- 5. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 6. 细胞活力和增殖测定 [sigmaaldrich.com]
- 7. atcc.org [atcc.org]
- 8. multispaninc.com [multispaninc.com]
- 9. 蛍光シグナルによる細胞増殖解析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Khan Academy [khanacademy.org]
Application Notes and Protocols: Measuring Precursor Uptake Inhibited by Hoe 296 (Ciclopirox Olamine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hoe 296, also known as Ciclopirox (B875) Olamine, is a broad-spectrum synthetic antifungal agent. Its mechanism of action in fungi, particularly in the pathogenic yeast Candida albicans, involves the inhibition of uptake of essential precursors required for macromolecular synthesis. This disruption of nutrient import ultimately leads to fungal cell growth inhibition and death.[1][2] The primary precursors affected are amino acids (such as leucine), purines (such as adenine), potassium ions (K+), and inorganic phosphate (B84403) (Pi).[1] Understanding the techniques to measure the inhibition of uptake of these precursors is crucial for studying the efficacy of Hoe 296 and similar antifungal compounds.
These application notes provide detailed protocols for measuring the uptake of leucine (B10760876), adenine (B156593), potassium, and phosphate in Candida albicans and how to assess the inhibitory effects of Hoe 296.
Mechanism of Action of Hoe 296
Hoe 296's primary mode of action is the chelation of polyvalent metal cations, particularly iron (Fe³⁺). This leads to the inhibition of metal-dependent enzymes essential for various cellular processes, including mitochondrial respiration and detoxification of reactive oxygen species.[3][4][5][6][7] While the direct interaction with precursor transporters is not fully elucidated, the disruption of cellular energy metabolism and membrane potential through iron chelation is thought to indirectly inhibit the transport of essential precursors.[3][8]
Data Presentation: Inhibition of Precursor Uptake by Hoe 296
Table 1: Inhibition of Leucine Uptake
| Precursor | Transporter Family in C. albicans | Hoe 296 Concentration | % Inhibition (Qualitative) | IC₅₀ |
| Leucine | General Amino Acid Permeases (Gap) | Sub-inhibitory to MIC levels | Significant | To be determined |
Table 2: Inhibition of Adenine Uptake
| Precursor | Transporter Family in C. albicans | Hoe 296 Concentration | % Inhibition (Qualitative) | IC₅₀ |
| Adenine | Purine (B94841) Transporters | Sub-inhibitory to MIC levels | Significant | To be determined |
Table 3: Inhibition of Potassium (K⁺) Uptake
| Precursor | Transporter Family in C. albicans | Hoe 296 Concentration | % Inhibition (Qualitative) | IC₅₀ |
| Potassium (K⁺) | Trk, Hak, Acu | Sub-inhibitory to MIC levels | Significant | To be determined |
Table 4: Inhibition of Phosphate (Pi) Uptake
| Precursor | Transporter Family in C. albicans | Hoe 296 Concentration | % Inhibition (Qualitative) | IC₅₀ |
| Phosphate (Pi) | Pho84, Pho89, Pho87, Fgr2 | Sub-inhibitory to MIC levels | Significant | To be determined |
Experimental Protocols
General Workflow for Uptake Assays
The following diagram illustrates a general workflow for measuring precursor uptake in the presence of an inhibitor like Hoe 296.
Caption: General experimental workflow for measuring precursor uptake inhibition.
Protocol 1: Measuring Leucine Uptake
This protocol is adapted from methods for measuring amino acid uptake in yeast.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast Nitrogen Base (YNB) without amino acids and ammonium (B1175870) sulfate
-
Glucose
-
Ammonium sulfate
-
Leucine-free amino acid supplement
-
[³H]-L-leucine (radiolabeled)
-
Hoe 296 (Ciclopirox Olamine)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration apparatus
Methodology:
-
Cell Culture and Starvation:
-
Grow C. albicans in YNB medium with glucose, ammonium sulfate, and complete amino acid supplement overnight at 30°C with shaking.
-
Inoculate fresh minimal medium (YNB with glucose and ammonium sulfate, but without amino acids) with the overnight culture to an OD₆₀₀ of ~0.1.
-
Grow cells to mid-log phase (OD₆₀₀ of 0.5-0.8).
-
Harvest cells by centrifugation, wash twice with sterile water, and resuspend in nitrogen-free medium to starve the cells for 2 hours at 30°C.
-
-
Uptake Assay:
-
Resuspend the starved cells in uptake buffer (e.g., 100 mM phosphate buffer, pH 6.0, containing 2% glucose) to a final density of ~10⁸ cells/mL.
-
Prepare reaction tubes with varying concentrations of Hoe 296 (e.g., 0, 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).
-
Add the cell suspension to the tubes and pre-incubate for 10 minutes at 30°C.
-
Initiate the uptake reaction by adding [³H]-L-leucine to a final concentration of ~10 µM.
-
At various time points (e.g., 30, 60, 120, 300 seconds), take aliquots of the cell suspension and rapidly filter through a glass fiber filter.
-
Immediately wash the filter with ice-cold stop buffer (e.g., phosphate buffer without glucose) to remove external radioactivity.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the rate of leucine uptake (nmol/min/mg of dry weight).
-
Determine the percentage inhibition at each Hoe 296 concentration and calculate the IC₅₀ value.
-
Protocol 2: Measuring Adenine Uptake
This protocol is based on methods for purine transport in yeast.[9]
Materials:
-
Candida albicans strain
-
YNB medium
-
[³H]-Adenine (radiolabeled)
-
Hoe 296
-
Other materials as listed in Protocol 1
Methodology:
-
Cell Culture and Preparation:
-
Grow C. albicans to mid-log phase in YNB medium with glucose and ammonium sulfate.
-
Harvest cells by centrifugation, wash twice with sterile water, and resuspend in a carbon-source-free buffer.
-
Incubate for 1 hour at 30°C to deplete endogenous energy reserves.
-
-
Uptake Assay:
-
Resuspend the cells in uptake buffer (e.g., 50 mM MES-Tris, pH 5.5, with 2% glucose) to a final density of ~10⁸ cells/mL.
-
Pre-incubate aliquots of the cell suspension with varying concentrations of Hoe 296 for 10 minutes at 30°C.
-
Start the uptake by adding [³H]-adenine to a final concentration of ~5 µM.
-
At defined time intervals, collect samples and process them as described in Protocol 1 (rapid filtration and washing).
-
-
Quantification and Analysis:
-
Measure radioactivity and calculate the adenine uptake rate.
-
Determine the inhibitory effect of Hoe 296 and calculate the IC₅₀.
-
Protocol 3: Measuring Potassium (K⁺) Uptake
This protocol utilizes the radioactive potassium analog, ⁸⁶Rb⁺.
Materials:
-
Candida albicans strain
-
Potassium-free YNB medium
-
⁸⁶RbCl (radiolabeled)
-
Hoe 296
-
Other materials as listed in Protocol 1
Methodology:
-
Cell Culture and Potassium Depletion:
-
Grow C. albicans in standard YPD medium.
-
Wash the cells and transfer them to a potassium-free medium for a period of starvation (e.g., 2-4 hours) to induce high-affinity potassium transporters.
-
-
Uptake Assay:
-
Resuspend the potassium-starved cells in an uptake buffer (e.g., 10 mM MES buffer, pH 6.0, with 2% glucose) at a density of ~10⁷ cells/mL.
-
Pre-incubate cell aliquots with different concentrations of Hoe 296 for 15 minutes at 30°C.
-
Initiate uptake by adding ⁸⁶RbCl to a final concentration of ~1 mM.
-
At various time points, filter the cell suspension and wash the filters as described previously.
-
-
Quantification and Analysis:
-
Measure the radioactivity of the filters.
-
Calculate the rate of ⁸⁶Rb⁺ (as a proxy for K⁺) uptake.
-
Determine the percentage of inhibition by Hoe 296 and calculate the IC₅₀.
-
Protocol 4: Measuring Phosphate (Pi) Uptake
This protocol can be performed using either radiolabeled phosphate or a colorimetric method to measure phosphate depletion from the medium.
Materials (Radiolabeled Method):
-
Candida albicans strain
-
Phosphate-free growth medium
-
³²P-orthophosphate (radiolabeled)
-
Hoe 296
-
Other materials as listed in Protocol 1
Methodology (Radiolabeled Method):
-
Cell Culture and Phosphate Starvation:
-
Grow C. albicans in a phosphate-replete medium.
-
Wash the cells and transfer them to a phosphate-free medium for 2-4 hours to induce phosphate transporters.
-
-
Uptake Assay:
-
Resuspend the starved cells in a low-phosphate uptake buffer (e.g., 10 mM MES, pH 5.5, with 2% glucose) to a density of ~10⁷ cells/mL.
-
Pre-incubate the cells with various concentrations of Hoe 296 for 10 minutes at 30°C.
-
Start the uptake by adding ³²P-orthophosphate to a final concentration of ~100 µM.
-
At different time points, filter the samples and wash the filters.
-
-
Quantification and Analysis:
-
Measure the radioactivity on the filters.
-
Calculate the phosphate uptake rate.
-
Determine the inhibitory effect of Hoe 296 and the IC₅₀.
-
Signaling Pathways and Experimental Logic
The uptake of these precursors is tightly regulated by complex signaling pathways that sense nutrient availability. The following diagrams illustrate the key pathways involved.
Leucine Uptake Signaling Pathway
Leucine uptake in Candida albicans is primarily mediated by general amino acid permeases (GAPs), which are regulated by the SPS (Ssy1-Ptr3-Ssy5) sensor system in response to extracellular amino acids.
Caption: Leucine uptake signaling pathway in C. albicans.
Adenine Uptake Pathway
Adenine is taken up by purine transporters. The regulation of these transporters is linked to the overall nitrogen and purine metabolic state of the cell.
Caption: Adenine uptake pathway in C. albicans.
Potassium (K⁺) Uptake Pathway
Potassium uptake is mediated by several transporters with different affinities and regulatory mechanisms to maintain ion homeostasis.
Caption: Potassium uptake pathways in C. albicans.
Phosphate (Pi) Uptake Signaling Pathway
Phosphate uptake is regulated by the PHO pathway, which responds to extracellular phosphate levels and controls the expression of phosphate transporters.
Caption: Phosphate uptake signaling pathway in C. albicans.
References
- 1. [Studies on the mechanism of antifungal action of ciclopiroxolamine/Inhibition of transmembrane transport of amino acid, K+ and phosphate in Candida albicans cells (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Ciclopirox Olamine Treatment Affects the Expression Pattern of Candida albicans Genes Encoding Virulence Factors, Iron Metabolism Proteins, and Drug Resistance Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-wide expression profiling of the response to ciclopirox olamine in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Mode of action of ciclopiroxolamine on Candida albicans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The possible mechanism of action of ciclopirox olamine in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ciclopirox: recent nonclinical and clinical data relevant to its use as a topical antimycotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repositioning the Old Fungicide Ciclopirox for New Medical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Practical Guide to "296 HC" in a Laboratory Setting: A Multifaceted Designation
Initial research indicates that "296 HC" is not a standard or unique identifier for a single, well-defined chemical compound used in laboratory settings. Instead, the designation appears in various contexts, referring to different molecules with distinct biological activities. This guide consolidates the available information on two separate compounds that could potentially be referenced as "296 HC": Hoe 296 , an antimycotic agent, and 2-(4-acetylpiperazine)-quinoxaline , a quinoxaline (B1680401) analog investigated for hair cell regeneration.
Part 1: Hoe 296 - An Antimycotic Agent
Hoe 296 is identified as 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine (B43304) salt. It has been studied primarily for its antifungal properties, particularly against Candida albicans.
Mechanism of Action
The primary mechanism of action of Hoe 296 is the inhibition of uptake of essential precursors for macromolecular synthesis in fungal cells.[1] This disruption of nutrient import ultimately hinders fungal growth and viability. While it can alter cell permeability at higher concentrations, leading to leakage of intracellular components, its primary fungitoxic effect is attributed to the inhibition of precursor uptake.[1]
Data Presentation
| Parameter | Organism | Effect | Concentration |
| Uptake Inhibition | Candida albicans | Inhibition of leucine (B10760876) and adenine (B156593) uptake | Effective at lower concentrations |
| Cell Permeability | Candida albicans | Leakage of 260 nm-absorbing materials, folin-positive substances, and potassium ions | Requires greater drug concentrations |
| Respiration | Yeast cells and mitochondria | Partial inhibition with exogenous substrates | Relatively high concentrations |
| Osmotic Fragility | Candida albicans | Virtually insensitive | Not specified |
| Endogenous Respiration | Candida albicans | Virtually insensitive | Not specified |
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)
-
Prepare Fungal Inoculum: Culture Candida albicans on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Prepare Drug Dilutions: Prepare a stock solution of Hoe 296 in a suitable solvent (e.g., DMSO, water). Perform serial dilutions in RPMI-1640 medium to achieve the desired concentration range.
-
Inoculation: In a 96-well microtiter plate, add 100 µL of the fungal inoculum to each well containing 100 µL of the drug dilution. Include a drug-free well as a positive control and an uninoculated well as a negative control.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Endpoint Reading: Determine the minimum inhibitory concentration (MIC) as the lowest concentration of Hoe 296 that causes a significant inhibition of visible growth compared to the positive control.
Protocol 2: Precursor Uptake Assay
-
Cell Preparation: Grow Candida albicans to the mid-logarithmic phase in a defined medium. Harvest the cells by centrifugation, wash with a buffer (e.g., phosphate-buffered saline), and resuspend in the same buffer.
-
Pre-incubation: Pre-incubate the cell suspension with varying concentrations of Hoe 296 for a defined period (e.g., 15-30 minutes) at room temperature.
-
Uptake Initiation: Add a radiolabeled precursor (e.g., [3H]-leucine or [14C]-adenine) to the cell suspension.
-
Time Course Sampling: At various time points, withdraw aliquots of the cell suspension and immediately filter them through a glass fiber filter to separate the cells from the medium.
-
Washing: Rapidly wash the filters with ice-cold buffer to remove unincorporated radiolabel.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the incorporated radioactivity over time for each drug concentration to determine the effect of Hoe 296 on precursor uptake.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of Hoe 296 in Candida albicans.
Part 2: 2-(4-acetylpiperazine)-quinoxaline (Compound 296) - Hair Cell Regeneration
This compound, which will be referred to as Quinoxaline 296 , is a synthetic analog of quinoxaline that has been investigated for its potential to regenerate sensory auditory hair cells.[2]
Mechanism of Action
The precise mechanism of action for Quinoxaline 296 is not fully elucidated in the provided search results. However, it is part of a series of compounds designed to modulate key signaling pathways involved in hair cell development and regeneration, such as the Notch, Wnt/β-catenin, FGF, and Hippo pathways.[2] These pathways are crucial for regulating cell fate and proliferation of supporting cells, which can then differentiate into hair cells.
Data Presentation
Quantitative data for Quinoxaline 296 specifically is limited in the initial search results. The provided information focuses on its synthesis and its inclusion in a broader study of quinoxaline derivatives.
| Property | Value |
| Chemical Formula | C14H17N4O |
| Molecular Weight | 257.3 g/mol |
| Synthesis Yield | 9.5% |
Experimental Protocols
Protocol 3: In Vitro Hair Cell Regeneration Assay (Cochlear Explants)
-
Cochlear Dissection: Harvest cochleae from neonatal mice (P3-P5) in sterile, ice-cold dissection medium (e.g., DMEM/F12).
-
Explant Culture: Carefully dissect the organ of Corti and place it on a collagen-coated culture dish. Culture the explants in a defined medium supplemented with growth factors.
-
Drug Treatment: Add Quinoxaline 296 to the culture medium at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Culture the explants for a specified period (e.g., 5-7 days) in a humidified incubator at 37°C and 5% CO2.
-
Immunolabeling: Fix the explants with 4% paraformaldehyde. Permeabilize the tissue and block non-specific binding. Incubate with primary antibodies against hair cell markers (e.g., Myosin VIIa) and supporting cell markers (e.g., SOX2). Follow with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).
-
Imaging and Quantification: Image the explants using a confocal microscope. Quantify the number of newly formed hair cells by counting the cells co-labeled with the hair cell marker and a proliferation marker (e.g., EdU, which should be added during the culture period).
Signaling Pathway and Experimental Workflow
Caption: Proposed mechanism of Quinoxaline 296 in promoting hair cell regeneration.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Hoe 296 (Ciclopirox Olamine)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Hoe 296 (Ciclopirox Olamine) in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is Hoe 296 and what are its common research applications?
A1: Hoe 296 is the ethanolamine (B43304) salt of Ciclopirox, a synthetic hydroxypyridone derivative.[1][2] It is a broad-spectrum antifungal agent.[1][2][3] Beyond its antifungal properties, Hoe 296 has gained attention for its potential as an anticancer and anti-inflammatory agent due to its role as an iron chelator.[1][3][4][5]
Q2: I'm observing precipitation when I dilute my Hoe 296 stock solution into my aqueous assay medium. Why is this happening?
A2: This is a common issue for compounds with low aqueous solubility.[6] Hoe 296, while soluble in organic solvents like DMSO and ethanol, is only slightly soluble in water.[7][8] When a concentrated stock in an organic solvent is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to precipitate out of solution.[6]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: As a general rule, the final concentration of DMSO in cell culture media should be kept as low as possible, typically not exceeding 0.5%, to avoid solvent-induced cytotoxicity.[6] However, the tolerance can be cell-line dependent, and it is advisable to run a vehicle control to assess the effect of the solvent on your specific experimental system.
Q4: Can I heat or sonicate my Hoe 296 solution to improve solubility?
A4: Gentle warming (e.g., to 37°C) and sonication can be effective methods to aid in the dissolution of Hoe 296.[6][9] However, it is crucial to be cautious with prolonged heating, as it may degrade the compound. These methods are best used for initial stock preparation and for redissolving any precipitate that may have formed upon storage.
Troubleshooting Guide
Issue: Precipitation of Hoe 296 Upon Dilution in Aqueous Media
Initial Steps:
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation, such as cloudiness or visible particles, before and during your experiment.[6]
-
Optimize DMSO/Ethanol Concentration: Minimize the final concentration of the organic solvent in your assay. Prepare intermediate dilutions of your concentrated stock in the same organic solvent before the final dilution into the aqueous medium. This can prevent localized high concentrations of the compound from immediately precipitating.[6]
-
Order of Addition: When preparing your final working solution, add the Hoe 296 stock solution to the aqueous buffer, not the other way around. This ensures a more gradual change in polarity.
-
Rapid Mixing: Immediately after adding the stock solution to the aqueous buffer, ensure rapid and thorough mixing by vortexing or pipetting.[6]
Advanced Strategies:
-
Co-solvent Systems: Consider using a co-solvent system. A mixture of solvents, such as DMSO and ethanol, or the addition of polyethylene (B3416737) glycol (PEG), may improve solubility upon aqueous dilution.
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. While specific data for Hoe 296 across a range of pH values is limited, you can empirically test adjusting the pH of your buffer to see if it improves solubility.
-
Use of Surfactants: Non-ionic surfactants like Tween 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. It is important to use surfactants at concentrations above their critical micelle concentration (CMC) and to verify that they do not interfere with your assay.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[10]
Quantitative Solubility Data
The solubility of Hoe 296 (Ciclopirox Olamine) can vary depending on the solvent and temperature. The following table summarizes available quantitative data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 32.33 | 120.48 | Sonication is recommended.[11] |
| >5 | [12] | ||
| Ethanol | 28 | 104.34 | Sonication is recommended.[11] |
| Methanol | Soluble | [13][14] | |
| Water | < 1 (Slightly Soluble) | [11] | |
| 31.3 g/L (at 20°C) | [15] | ||
| Methylene Chloride | Very Soluble | ||
| Ethyl Acetate | Slightly Soluble | ||
| Cyclohexane | Practically Insoluble |
Experimental Protocols
General Protocol for a Cell-Based Assay with Hoe 296
This protocol provides a general workflow for a cell-based assay (e.g., cytotoxicity or proliferation assay) and incorporates steps to mitigate solubility issues with Hoe 296.
1. Preparation of Hoe 296 Stock Solution:
-
Accurately weigh the desired amount of Hoe 296 powder.
-
Dissolve in high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10-30 mM).
-
If necessary, use a brief sonication in a water bath to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
2. Preparation of Working Solutions:
-
From the concentrated stock, prepare a series of intermediate dilutions in pure DMSO.
-
Before treating the cells, prepare the final working concentrations by diluting the intermediate DMSO stocks into pre-warmed (37°C) cell culture medium.
-
Crucially, add the DMSO stock to the medium and immediately vortex or mix thoroughly to prevent precipitation.
-
Ensure the final DMSO concentration in all wells, including vehicle controls, is consistent and non-toxic (e.g., ≤ 0.1%).
3. Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Remove the old medium and add the freshly prepared medium containing the various concentrations of Hoe 296 or vehicle control.
-
Incubate the cells for the desired treatment period.
4. Assay-Specific Endpoint Measurement:
-
Proceed with the specific protocol for your chosen assay (e.g., MTT, MTS, CellTiter-Glo®, etc.).
5. Data Analysis:
-
Analyze the data, ensuring that any observed effects are not due to compound precipitation. If precipitation is observed at higher concentrations, those data points should be interpreted with caution or excluded.
Signaling Pathways and Workflows
Hoe 296 Mechanism of Action
The primary mechanism of action of Hoe 296 involves the chelation of intracellular iron, which in turn inhibits iron-dependent enzymes. This leads to the disruption of several key cellular processes.
Caption: Mechanism of Hoe 296 via iron chelation.
Hoe 296 and mTORC1/AMPK Signaling
Hoe 296 has been shown to inhibit mTORC1 signaling through the activation of AMPK.
Caption: Hoe 296 inhibits mTORC1 via AMPK activation.
Experimental Workflow for Addressing Solubility
This diagram outlines a logical workflow for troubleshooting solubility issues with Hoe 296 in an experimental setting.
References
- 1. Ciclopirox and Ciclopirox Olamine: Antifungal Agents in Dermatology with Expanding Therapeutic Potential [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Ciclopirox Olamine inhibits mTORC1 signaling by activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ciclopirox olamine? [synapse.patsnap.com]
- 5. Ciclopirox induces autophagy through reactive oxygen species-mediated activation of JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Ciclopirox olamine | Antifungal | Ferroptosis | ATPase | TargetMol [targetmol.com]
- 12. Ciclopirox Olamine - CD Biosynsis [biosynsis.com]
- 13. macsenlab.com [macsenlab.com]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. caelo.de [caelo.de]
Technical Support Center: Optimizing 2-(4-acetylpiperazine)-quinoxaline for Hair Cell Regeneration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-acetylpiperazine)-quinoxaline (also known as Qx-296) for hair cell regeneration experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2-(4-acetylpiperazine)-quinoxaline and what is its potential role in hair cell regeneration?
2-(4-acetylpiperazine)-quinoxaline, referred to in some studies as Qx-296, is a quinoxaline (B1680401) derivative that has shown promise in promoting the proliferation of supporting cells in the inner ear.[1][2] The proliferation of these supporting cells is a critical first step in the process of hair cell regeneration in non-mammalian vertebrates and is a key area of research for treating hearing loss in mammals.[1]
Q2: What is the proposed mechanism of action for quinoxaline derivatives in promoting hair cell regeneration?
Studies on quinoxaline derivatives suggest that they may engage canonical pro-growth pathways, including the Wnt/β-catenin and MAP3K1-IKK-NF-κB signaling pathways, to stimulate the proliferation of auditory supporting cells.[1] By enhancing the mitotic capacity of these cells, it is hypothesized that a more favorable environment for subsequent hair cell regeneration can be created.
Q3: What are the key signaling pathways involved in hair cell regeneration that might be modulated by 2-(4-acetylpiperazine)-quinoxaline?
The primary signaling pathways implicated in the pro-regenerative effects of quinoxaline derivatives are the Wnt/β-catenin and NF-κB pathways. The diagram below illustrates a simplified overview of their role in supporting cell proliferation.
Troubleshooting Guides
In Vitro Experiments (HEI-OC1 Cells & Cochlear Explants)
Issue 1: Low cell viability or unexpected cytotoxicity.
-
Possible Cause: The concentration of 2-(4-acetylpiperazine)-quinoxaline may be too high. While some quinoxaline derivatives have shown high cell viability, proliferative activity can decline at higher concentrations.[2]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Start with a wide range of concentrations (e.g., 100 nM to 10 µM) to determine the optimal concentration for cell proliferation without inducing cytotoxicity.
-
Assess Cell Viability: Use a standard viability assay (e.g., MTT or CellTiter-Glo) to quantify cell health across the concentration range. A study on related compounds, Qx-294, Qx-295, Qx-296, and Qx-301, showed excellent proliferative profiles at concentrations between 100 nM and 5 µM.[2]
-
Check Compound Solubility: Ensure the compound is fully dissolved in the culture medium. Poor solubility can lead to inaccurate concentrations and potential precipitation, which can be toxic to cells.
-
Vehicle Control: Always include a vehicle-only control (e.g., DMSO) to ensure the solvent is not the cause of cytotoxicity.
-
Issue 2: No significant increase in supporting cell proliferation.
-
Possible Cause: The concentration of the compound may be too low, or the timing of the treatment may not be optimal for the cell cycle stage.
-
Troubleshooting Steps:
-
Optimize Concentration: Refer to your dose-response curve to ensure you are using a concentration that promotes proliferation.
-
Treatment Duration: Experiment with different treatment durations. Supporting cell proliferation is a dynamic process, and the optimal window for compound activity may vary.
-
Cell Seeding Density: Ensure an appropriate cell seeding density. Overly confluent or sparse cultures may not respond optimally to proliferative signals.
-
Assay Sensitivity: Use a sensitive proliferation assay, such as BrdU incorporation or Ki67 staining, to detect changes in cell division.
-
Issue 3: Difficulty in maintaining healthy cochlear explant cultures.
-
Possible Cause: Dissection technique, culture conditions, or media composition can significantly impact the viability of cochlear explants.
-
Troubleshooting Steps:
-
Refine Dissection: Practice the dissection technique to minimize mechanical damage to the tissue.
-
Optimize Culture Medium: Use a well-established medium formulation for cochlear explants and ensure all components are fresh.
-
Substrate Coating: Use an appropriate substrate coating (e.g., Matrigel or collagen) to promote tissue adhesion and survival.
-
Monitor for Contamination: Regularly check for signs of bacterial or fungal contamination, which can rapidly degrade the explants.
-
In Vivo Experiments (Zebrafish & Mouse Models)
Issue 1: Inconsistent or no observable effect on hair cell regeneration in zebrafish lateral line.
-
Possible Cause: Compound delivery, concentration, or the timing of assessment may not be optimal.
-
Troubleshooting Steps:
-
Compound Delivery: Ensure the compound is stable and bioavailable in the zebrafish water.
-
Concentration Range: Test a range of concentrations. For similar quinoxaline derivatives (Qx-294 and Qx-301), concentrations between 50 and 300 µg/mL were used in zebrafish.[1]
-
Timing of Analysis: Hair cell regeneration in zebrafish is a multi-day process. Assess regeneration at multiple time points (e.g., 24, 48, and 72 hours post-treatment) to capture the peak of the regenerative response.
-
Quantification Method: Use a reliable method for quantifying hair cells, such as staining with a vital dye like YO-PRO-1 or using a transgenic line with fluorescently labeled hair cells.
-
Issue 2: Lack of efficacy or adverse effects in mouse models.
-
Possible Cause: Poor bioavailability, inappropriate dosage, or off-target effects.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the concentration of the compound in the inner ear following systemic administration.
-
Dosage Adjustment: Based on preliminary data and studies on similar compounds, adjust the dosage. A single intraperitoneal injection of 300 mg/kg was used for Qx-294 and Qx-301 in mice.[1]
-
Route of Administration: Consider alternative routes of administration, such as local delivery to the inner ear, to increase target engagement and reduce systemic side effects.
-
Monitor for Toxicity: Closely monitor animals for any signs of toxicity, including weight loss, behavioral changes, or organ damage.
-
Data Presentation
Table 1: In Vitro Dosage and Efficacy of 2-(4-acetylpiperazine)-quinoxaline (Qx-296) and Related Compounds
| Compound | Cell Line/Model | Concentration Range | Observation | Reference |
| Qx-296 | Not Specified | Not Specified | Showed over 400% cell viability at all concentrations tested. Proliferative activity declined at concentrations higher than 5 µM. | [2] |
| Qx-294 | HEI-OC1, Neuro-2A, HT-1080 | Not Specified | Promoted cell proliferation in vitro. | [1] |
| Qx-301 | HEI-OC1, Neuro-2A, HT-1080 | Not Specified | Promoted cell proliferation in vitro. | [1] |
| Qx-294 | Zebrafish Neuromasts | 50 - 300 µg/mL | Induced supporting cell proliferation. | [1] |
| Qx-301 | Zebrafish Neuromasts | 50 - 300 µg/mL | Induced supporting cell proliferation. | [1] |
Table 2: In Vivo Dosage of Related Quinoxaline Derivatives
| Compound | Animal Model | Dosage | Route of Administration | Observation | Reference |
| Qx-294 | C57BL/6J Mice | 300 mg/kg | Intraperitoneal (IP) | Induced supporting cell proliferation. | [1] |
| Qx-301 | C57BL/6J Mice | 300 mg/kg | Intraperitoneal (IP) | Induced supporting cell proliferation. | [1] |
Experimental Protocols
Protocol 1: In Vitro Supporting Cell Proliferation Assay using HEI-OC1 Cells
This protocol outlines the steps to assess the proliferative effect of 2-(4-acetylpiperazine)-quinoxaline on the House Ear Institute-Organ of Corti 1 (HEI-OC1) cell line.
Materials:
-
HEI-OC1 cells
-
DMEM with 10% FBS
-
2-(4-acetylpiperazine)-quinoxaline (Qx-296)
-
DMSO (vehicle control)
-
96-well plates
-
MTT or BrdU proliferation assay kit
Procedure:
-
Cell Seeding: Seed HEI-OC1 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of Qx-296 in DMSO. Create a serial dilution of the compound in culture medium to achieve the desired final concentrations (e.g., 100 nM to 10 µM). Include a vehicle-only control.
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of Qx-296 or vehicle.
-
Incubation: Incubate the plate for 48 hours at 33°C in a 10% CO₂ incubator.
-
Proliferation Assay: Perform the MTT or BrdU assay according to the manufacturer's instructions to quantify cell proliferation.
-
Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve.
Protocol 2: Whole-Mount Immunofluorescence of Mouse Cochlea
This protocol describes the steps for staining whole-mount preparations of the mouse cochlea to visualize hair cells and supporting cells.
Materials:
-
Mouse cochleae
-
4% Paraformaldehyde (PFA)
-
PBS
-
Permeabilization buffer (e.g., PBS with 0.5% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100)
-
Primary antibodies (e.g., anti-Myo7a for hair cells, anti-Sox2 for supporting cells)
-
Fluorescently labeled secondary antibodies
-
DAPI
-
Mounting medium
Procedure:
-
Fixation: Dissect the cochleae and fix in 4% PFA overnight at 4°C.
-
Decalcification: If using adult cochleae, decalcify in 0.12 M EDTA for 2-3 days at 4°C.
-
Dissection: Carefully dissect the organ of Corti from the cochlea.
-
Permeabilization: Permeabilize the tissue in permeabilization buffer for 1 hour at room temperature.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the tissue with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the tissue three times with PBS for 15 minutes each.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies and DAPI in blocking buffer for 2 hours at room temperature in the dark.
-
Washing: Wash the tissue three times with PBS for 15 minutes each in the dark.
-
Mounting: Carefully mount the cochlear whole mounts on a slide with mounting medium.
-
Imaging: Image the samples using a confocal microscope.
References
Technical Support Center: Troubleshooting "296 HC" Antifungal Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are experiencing inconsistent results with antifungal assays involving the compound "296 HC". Since "296 HC" is not a standard designation, this guide addresses common issues in antifungal susceptibility testing that are broadly applicable. Special attention is given to compounds that are complex carbohydrates or have mechanisms targeting the fungal cell membrane, as some research compounds with similar numerical designations fall into this category.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in Minimum Inhibitory Concentration (MIC) values for 296 HC between experiments. What are the most common causes?
A1: High variability in MIC values is a frequent challenge in antifungal susceptibility testing. The most common contributing factors include:
-
Inoculum Preparation: The density of the fungal inoculum is critical. An inoculum that is too dense can lead to falsely high MICs, while a sparse inoculum may result in falsely low values. It is essential to standardize the inoculum preparation.
-
Media Composition and pH: The composition and pH of the culture medium can significantly impact the activity of antifungal compounds. Ensure the pH of your media is consistent across all experiments.
-
Incubation Time and Temperature: Adherence to a consistent incubation time and temperature is crucial. Variations can significantly affect fungal growth rates and, consequently, MIC values.
-
Compound Stability and Solubility: If "296 HC" has low aqueous solubility, improper dissolution can lead to inaccurate concentrations in your assay. Ensure the compound is fully dissolved and stable in the chosen solvent and that the final solvent concentration does not inhibit fungal growth (typically ≤1% for DMSO).
-
Endpoint Reading: Subjectivity in visual endpoint determination can lead to inter-operator variability. This is particularly true if the compound causes partial growth inhibition, a phenomenon known as "trailing".
Q2: Our positive (growth) and negative (sterility) controls are not performing as expected. How should we troubleshoot this?
A2: Issues with assay controls can invalidate your results. Here’s how to address them:
-
Growth Control (Drug-Free Well): This well should exhibit robust fungal growth. If you observe poor or no growth, the problem may lie with the viability of your inoculum, the culture medium, or the incubation conditions. Confirm that your fungal strain is healthy and that your media is properly prepared and not expired.
-
Sterility Control (Uninoculated Well): This well should remain clear. Any turbidity indicates contamination of your culture medium, saline, or other reagents. Ensure all components are prepared and handled under sterile conditions.
-
Reference Strain Control: It is highly recommended to include a quality control (QC) strain from a reputable source (e.g., ATCC) with a known and narrow range of expected MIC values for a standard antifungal. If the MIC for your QC strain falls outside the expected range, it points to a systemic issue with your assay setup.
Q3: We are observing "trailing," where there is reduced but persistent fungal growth across a wide range of 296 HC concentrations. How do we interpret the MIC?
A3: Trailing is a known phenomenon, especially with azole antifungals, but can occur with other compounds. It can make MIC determination difficult. According to CLSI guidelines, for azoles, the endpoint should be read as the lowest concentration that produces a significant reduction in growth (≥50%) compared to the growth control. Reading the plates at an earlier time point (e.g., 24 hours instead of 48 hours) can sometimes minimize trailing.[1] It is crucial to be consistent with your endpoint reading criteria.
Q4: Could the source of "296 HC" be affecting our results?
A4: Yes. If you are not using a highly purified, pharmaceutical-grade powder, you may see inconsistent results. Commercial preparations or different batches of a custom synthesis can have unknown purities, potencies, and additives that can interfere with the assay. The Clinical and Laboratory Standards Institute (CLSI) recommends using only pharmaceutical-grade powder for susceptibility testing to ensure reproducibility.
Data Presentation: Factors Affecting MIC Values
The following tables summarize how different experimental parameters can influence MIC results. The data presented are illustrative and based on common findings in antifungal susceptibility testing literature.
Table 1: Effect of Inoculum Size on MIC (μg/mL)
| Fungal Species | Antifungal Agent | Inoculum Size (CFU/mL) | Reported MIC (μg/mL) |
| Candida albicans | Fluconazole | 5 x 10² | 0.5 |
| Candida albicans | Fluconazole | 5 x 10³ | 1 |
| Candida albicans | Fluconazole | 5 x 10⁴ | 4 |
| Candida albicans | Fluconazole | 5 x 10⁵ | 16 |
Data are hypothetical and for illustrative purposes.
Table 2: Effect of Incubation Time on MIC (μg/mL) for a "Trailing" Isolate
| Fungal Species | Antifungal Agent | Incubation Time (hours) | Reported MIC (μg/mL) |
| Candida tropicalis | Fluconazole | 24 | 8 |
| Candida tropicalis | Fluconazole | 48 | 32 |
Data are hypothetical and for illustrative purposes.
Table 3: Effect of pH on MIC (μg/mL) for C. albicans
| Antifungal Agent | Medium pH | Reported MIC (μg/mL) |
| Miconazole | 7.0 | 0.03 |
| Miconazole | 4.0 | 0.25 |
| Fluconazole | 7.0 | 0.25 |
| Fluconazole | 4.0 | 0.50 |
Source: Adapted from literature to illustrate the principle.[2]
Experimental Protocols
Below are detailed methodologies for standard broth microdilution antifungal susceptibility testing, adapted from CLSI M27 guidelines.[3][4][5][6]
Protocol 1: Preparation of Fungal Inoculum
-
Subculture: From a stock culture, streak the fungal isolate onto a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Colony Selection: Select 4-5 well-isolated colonies (approximately 1 mm in diameter).
-
Suspension: Transfer the colonies to a sterile tube containing 5 mL of saline (0.85% NaCl).
-
Vortex: Vortex the tube for 15-20 seconds to create a smooth suspension.
-
Standardization: Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding sterile saline. This can be done visually or with a spectrophotometer (absorbance at 530 nm). A 0.5 McFarland standard corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.
-
Working Suspension: Prepare a 1:1000 dilution of the standardized suspension in RPMI 1640 medium. This will be your working inoculum.
Protocol 2: Broth Microdilution Assay
-
Compound Preparation: Prepare a stock solution of "296 HC" in a suitable solvent (e.g., 100% DMSO). The stock concentration should be at least 100 times the highest desired final concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the "296 HC" stock solution in RPMI 1640 medium to achieve the desired final concentration range. The final volume in each well should be 100 µL.
-
Controls:
-
Growth Control: Add 100 µL of RPMI 1640 medium without the antifungal agent.
-
Sterility Control: Add 200 µL of RPMI 1640 medium without any inoculum or antifungal agent.
-
-
Inoculation: Add 100 µL of the working fungal inoculum to each well (except the sterility control). This will bring the final volume in each well to 200 µL and the final inoculum concentration to approximately 0.5-2.5 x 10³ CFU/mL.
-
Incubation: Seal the plate and incubate at 35°C for 24-48 hours.
-
Reading the MIC: Determine the MIC as the lowest drug concentration that causes a prominent decrease in turbidity (≥50% inhibition) compared to the drug-free growth control well. This can be done visually or with a microplate reader.
Visualizations
Logical Workflow for Troubleshooting Inconsistent MIC Results
Caption: A flowchart for systematically troubleshooting inconsistent MIC results.
Experimental Workflow for Broth Microdilution Assay
Caption: Standard workflow for determining antifungal MIC using broth microdilution.
Simplified Signaling Pathway for Polyene Antifungal Action
This diagram illustrates the mechanism of action for polyene antifungals, which bind to ergosterol (B1671047) in the fungal cell membrane. This is a plausible pathway for a carbohydrate-based antifungal that targets the cell membrane.
Caption: Mechanism of action for polyene antifungals targeting ergosterol.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 4. scribd.com [scribd.com]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. webstore.ansi.org [webstore.ansi.org]
Technical Support Center: Stability of Compound 296-HC in Culture Media
Welcome to the technical support center for Compound 296-HC. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of Compound 296-HC in cell culture media. Below you will find troubleshooting guides and frequently asked questions to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with Compound 296-HC are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent results are a common indicator of compound instability in the experimental setup.[1] Small molecules can degrade over time, especially when exposed to factors like light, repeated freeze-thaw cycles, or suboptimal storage conditions.[1] Degradation of Compound 296-HC would lead to a decrease in its effective concentration, causing variability in your results. It is crucial to assess the stability of Compound 296-HC under your specific experimental conditions.
Q2: What are the primary factors that can affect the stability of Compound 296-HC in my culture medium?
A2: Several factors can contribute to the degradation of a small molecule like Compound 296-HC in cell culture media:
-
pH of the Medium: The pH of the culture medium can significantly influence the stability of compounds susceptible to pH-dependent hydrolysis.[1] Cellular metabolism can cause pH shifts in the media over time.[2]
-
Composition of the Medium: Certain components in the culture media, such as amino acids (e.g., cysteine) or trace metals (e.g., iron), can react with and degrade small molecules.[3][4]
-
Presence of Serum: Serum contains enzymes, such as esterases, that can metabolize small molecules.[2] However, serum proteins can also sometimes have a stabilizing effect.[5] The impact of serum on Compound 296-HC should be empirically determined.
-
Temperature: Higher temperatures, such as the standard 37°C for cell culture, can accelerate the degradation of thermally sensitive compounds.[1]
-
Light Exposure: Exposure to light, particularly in the UV spectrum, can cause photodegradation of light-sensitive molecules.[6]
-
Dissolved Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of susceptible compounds.[6]
Q3: How can I determine the stability of Compound 296-HC in my specific cell culture system?
A3: A time-course stability study is recommended. This involves incubating Compound 296-HC in your cell culture medium (with and without cells as a control) under your standard experimental conditions (e.g., 37°C, 5% CO2). Aliquots are collected at various time points (e.g., 0, 2, 6, 12, 24, 48 hours) and the concentration of the parent compound is quantified using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with Compound 296-HC.
| Observed Problem | Potential Cause | Suggested Solution |
| Loss of biological activity over time | Compound 296-HC is degrading in the culture medium. | Perform a time-course stability study using HPLC or LC-MS to determine the half-life of the compound in your specific medium.[3] Consider preparing fresh working solutions immediately before each experiment. |
| The compound is adsorbing to the plasticware (plates, tubes, pipette tips). | Use low-protein-binding labware to minimize non-specific binding.[1] | |
| High variability between experimental replicates | Inconsistent preparation of Compound 296-HC solutions. | Standardize the protocol for solution preparation, ensuring complete dissolution. Prepare fresh dilutions from a stable stock solution for each experiment.[1] |
| Degradation of stock solution. | Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[3] Periodically check the purity of the stock solution via HPLC. | |
| Precipitation of Compound 296-HC in the culture medium | Poor solubility of the compound in the aqueous medium. | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) to avoid solvent-induced precipitation.[3] Add the stock solution to the medium dropwise while gently vortexing to facilitate mixing. |
| The compound is binding to proteins in serum-containing medium and precipitating. | If your cells can tolerate it, try reducing the serum concentration or switching to a serum-free medium.[3] |
Experimental Protocols
Protocol 1: Assessment of Compound 296-HC Stability in Cell Culture Media
Objective: To determine the stability of Compound 296-HC in a specific cell culture medium over a 48-hour period.
Materials:
-
Compound 296-HC
-
DMSO (or other appropriate solvent)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% Fetal Bovine Serum (FBS)
-
Sterile microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of Compound 296-HC in DMSO.
-
Preparation of Working Solutions: Prepare working solutions of 10 µM Compound 296-HC by diluting the stock solution in the cell culture medium (with and without 10% FBS).
-
Incubation: Aliquot 1 mL of each working solution into triplicate sterile microcentrifuge tubes or wells of a 24-well plate.
-
Time Point 0: Immediately collect a 100 µL aliquot from each tube/well. This will serve as the 0-hour time point. Store at -80°C until analysis.
-
Incubation: Place the remaining tubes/plates in a 37°C, 5% CO₂ incubator.
-
Subsequent Time Points: At designated time points (e.g., 2, 8, 24, and 48 hours), collect 100 µL aliquots from each condition and store them at -80°C.[5]
-
Sample Preparation for Analysis: If the medium contains serum, perform a protein precipitation step by adding an equal volume of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant from all time points by HPLC or LC-MS to quantify the concentration of the parent Compound 296-HC.
-
Data Analysis: Calculate the percentage of Compound 296-HC remaining at each time point relative to the 0-hour sample.
Quantitative Data Summary
The following table presents hypothetical stability data for Compound 296-HC in two common cell culture media, with and without the presence of 10% Fetal Bovine Serum (FBS), over a 48-hour period at 37°C. This data is for illustrative purposes and should be generated for your specific experimental conditions.
| Time (hours) | DMEM (% Remaining) | DMEM + 10% FBS (% Remaining) | RPMI-1640 (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) |
| 0 | 100 ± 2.1 | 100 ± 1.8 | 100 ± 2.5 | 100 ± 2.2 |
| 2 | 95 ± 3.5 | 98 ± 2.3 | 92 ± 4.1 | 96 ± 3.0 |
| 8 | 78 ± 4.2 | 90 ± 3.1 | 70 ± 5.5 | 85 ± 4.5 |
| 24 | 45 ± 5.1 | 75 ± 4.8 | 35 ± 6.2 | 60 ± 5.8 |
| 48 | 20 ± 6.8 | 55 ± 5.9 | 15 ± 7.1 | 40 ± 6.5 |
Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-MS analysis.[5]
Visualizations
Caption: Experimental workflow for assessing the stability of Compound 296-HC.
Caption: Troubleshooting logic for inconsistent results with Compound 296-HC.
References
Technical Support Center: Refining Experimental Protocols for Hoe 296 to Reduce Variability
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in refining their experiments with Hoe 296 (also known as Ciclopiroxolamine) and reducing experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Hoe 296?
A1: Hoe 296, or Ciclopiroxolamine, primarily functions by chelating polyvalent metal cations, such as iron (Fe³⁺) and aluminum (Al³⁺). This action inhibits metal-dependent enzymes that are crucial for various cellular processes within fungal cells, including DNA synthesis and energy production. By disrupting these metabolic pathways, Hoe 296 effectively hinders fungal growth and proliferation.[1][2] At higher concentrations, it can also alter cell membrane permeability.
Q2: What are the most common sources of variability in antifungal susceptibility testing with Hoe 296?
A2: Variability in antifungal susceptibility testing, including with Hoe 296, can arise from several factors. Key sources include the preparation of the fungal inoculum, the incubation time and temperature, and the composition of the testing medium.[3] Precise standardization of these elements is critical for reproducible results.
Q3: How should Hoe 296 be stored to ensure its stability?
A3: Ciclopirox olamine is generally considered stable under normal temperatures and pressures.[4] For long-term storage, it is advisable to follow the manufacturer's specific recommendations, which typically involve storing it in a cool, dry place, protected from light.
Q4: Can the solvent used to dissolve Hoe 296 affect experimental outcomes?
A4: Yes, the choice of solvent can impact the results. While Ciclopirox olamine is freely soluble in water, some researchers may use solvents like dimethyl sulfoxide (B87167) (DMSO) for stock solutions.[4] It is crucial to ensure the final concentration of the solvent in the experimental setup is low enough to not affect fungal growth, and to include a solvent-only control to account for any potential effects.
Troubleshooting Guide
Issue: High variability in Minimum Inhibitory Concentration (MIC) values between experiments.
-
Question: Why are my MIC values for Hoe 296 inconsistent across different experimental runs?
-
Answer: High variability in MIC values is a common issue in antifungal susceptibility testing.[4] Several factors could be contributing to this:
-
Inoculum Preparation: Inconsistent inoculum density is a primary source of variability. Ensure that the fungal suspension is standardized spectrophotometrically to the correct cell density (e.g., 0.5 McFarland standard) before each experiment.
-
Incubation Conditions: Fluctuations in incubation temperature and time can significantly affect fungal growth rates and, consequently, the apparent MIC. Use a calibrated incubator and maintain a consistent incubation period as specified in the protocol.
-
Media Composition: The type and batch of the culture medium can influence the activity of antifungal agents. Use a standardized medium, such as RPMI-1640, and be consistent with the supplier and lot number whenever possible.
-
Plate Reading: Subjectivity in visually determining the endpoint (the lowest concentration with significant growth inhibition) can lead to variability. It is advisable to have the same person read the plates, or to use a plate reader for a more objective measurement.
-
Issue: No fungal growth in the positive control wells.
-
Question: I am not observing any growth in my control wells that do not contain Hoe 296. What could be the problem?
-
Answer: Lack of growth in the positive control indicates an issue with the fungal culture or the experimental setup.
-
Viability of Fungal Culture: Your fungal stock may have lost viability. It is recommended to use a fresh culture for each experiment.
-
Inoculum Density: The initial inoculum may have been too low. Double-check your cell counting and dilution steps.
-
Growth Medium: The medium may be improperly prepared or contaminated. Use fresh, sterile medium for each experiment.
-
Issue: "Skipped wells" are observed in the microdilution plate.
-
Question: I am seeing growth in a well with a higher concentration of Hoe 296, but no growth in the well with the next lowest concentration. What does this mean?
-
Answer: This phenomenon, known as "skipped wells," can occasionally occur in broth microdilution assays. It may be due to a technical error in pipetting, where the drug was not added to that specific well, or it could be a result of paradoxical growth, although this is less common. If you observe skipped wells, the experiment for that replicate should be repeated to ensure accuracy.
Detailed Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines for antifungal susceptibility testing of yeasts.[1][5]
1. Preparation of Hoe 296 Stock Solution:
-
Accurately weigh a known amount of Hoe 296 powder.
-
Dissolve the powder in sterile deionized water or an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store the stock solution in small aliquots at -20°C or as recommended by the manufacturer.
2. Preparation of Fungal Inoculum:
-
From a fresh culture plate (e.g., Sabouraud Dextrose Agar), pick several distinct colonies of the test fungus.
-
Suspend the colonies in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 530 nm should be between 0.08 and 0.1).
-
This standardized suspension contains approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension in the test medium (RPMI-1640 with L-glutamine, buffered with MOPS) to achieve the final desired inoculum concentration in the microplate wells (typically 0.5-2.5 x 10³ CFU/mL).
3. Preparation of the Microdilution Plate:
-
Use a sterile 96-well, U-bottom microtiter plate.
-
Add 100 µL of the appropriate culture medium to all wells except the first column.
-
In the first column, add 200 µL of the Hoe 296 working solution (prepared by diluting the stock solution in the culture medium to twice the highest desired final concentration).
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing, and then transferring 100 µL from the second to the third, and so on, until the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the positive control (no drug), and the twelfth column as the negative control (no inoculum).
4. Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well from column 1 to 11.
-
Add 100 µL of sterile medium to the wells in column 12.
-
The final volume in each well will be 200 µL.
-
Seal the plate to prevent evaporation and incubate at 35°C for 24-48 hours.
5. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity or a cell pellet at the bottom.
-
The MIC is defined as the lowest concentration of Hoe 296 that causes a significant inhibition of growth (typically a 50% or 90% reduction) compared to the positive control.
Data Presentation
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Ciclopiroxolamine (Hoe 296) against various fungal species as reported in the literature.
Table 1: MIC of Ciclopiroxolamine against Dermatophytes
| Fungal Species | MIC Range (µg/mL) |
| Trichophyton rubrum | 0.03 - 0.25[6] |
| Trichophyton mentagrophytes | 0.03 - 0.25[6] |
| Microsporum canis | 0.03 - 0.25[6] |
Table 2: MIC of Ciclopiroxolamine against Yeasts
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | 0.001 - 0.25[6] |
| Malassezia furfur | 0.001 - 0.125[4] |
| Candida spp. | 1 - 10[7] |
Table 3: MIC of Ciclopiroxolamine against Molds
| Fungal Species | MIC Range (µg/mL) |
| Aspergillus spp. | 10 - 20[7] |
| Scopulariopsis spp. | 10 - 20[7] |
Mandatory Visualization
References
- 1. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 2. Microtiter broth dilution method for yeast susceptibility testing with validation by clinical outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. m.youtube.com [m.youtube.com]
Addressing off-target effects of 2-(4-acetylpiperazine)-quinoxaline in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 2-(4-acetylpiperazine)-quinoxaline in vitro. The following information is designed to help address potential off-target effects and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of 2-(4-acetylpiperazine)-quinoxaline?
Based on the quinoxaline (B1680401) scaffold, 2-(4-acetylpiperazine)-quinoxaline is predicted to be a kinase inhibitor. Quinoxaline derivatives have been shown to target a variety of kinases involved in cell signaling pathways that regulate proliferation, differentiation, and apoptosis.[1][2] The specific primary target(s) of this compound may vary depending on the cellular context.
Q2: What are the potential off-target effects of this compound?
Off-target effects can occur when a drug binds to unintended molecules.[3] For kinase inhibitors like 2-(4-acetylpiperazine)-quinoxaline, common off-target effects include the inhibition of other kinases with similar ATP-binding pockets.[4] This can lead to unexpected phenotypic changes in cells. Additionally, quinoxaline-containing compounds have been reported to interact with other proteins, and in some cases, generate reactive oxygen species (ROS), which can lead to DNA damage.[5][6]
Q3: How can I experimentally identify off-target effects in my cell line?
Several in vitro methods can be used to identify off-target effects. A common approach is to screen the compound against a panel of known kinases to determine its selectivity profile.[7][8] Other unbiased, genome-wide methods include:
-
Chemical Proteomics: Techniques like kinobeads coupled with mass spectrometry can identify protein targets, including off-targets, in an unbiased manner from cell lysates.[4][9][10]
-
Cell Microarray Analysis: This method assesses the binding of the compound to a large number of proteins expressed on the surface of cells.[11]
Q4: What is a "rescue" experiment and how can it confirm an on-target effect?
A rescue experiment is a crucial control to confirm that an observed phenotype is a direct result of modulating the intended target and not due to off-target effects.[12] This involves re-introducing the target gene in a form that is resistant to the compound. If the phenotype is reversed, it provides strong evidence for on-target activity.[12]
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Phenotype
You observe a cellular phenotype (e.g., apoptosis, cell cycle arrest) that is inconsistent with the known function of the intended target kinase.
Potential Cause: Off-target kinase inhibition or interaction with other cellular proteins.
Troubleshooting Steps:
-
Perform a Kinase Selectivity Profile: Screen 2-(4-acetylpiperazine)-quinoxaline against a broad panel of kinases to identify potential off-target interactions.
-
Conduct a Rescue Experiment: If a specific off-target is identified, attempt to rescue the phenotype by overexpressing a resistant form of that off-target.
-
Use an Orthogonal Approach: Confirm the phenotype using a different inhibitor with a known different chemical scaffold that targets the same primary kinase.[13]
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine if the unexpected phenotype occurs at concentrations significantly different from the IC50 for the primary target.
Issue 2: High Background Signal in In Vitro Assays
You are experiencing high background noise or inconsistent results in your in vitro kinase or cell-based assays.
Potential Cause: Compound precipitation, interference with assay reagents, or non-specific binding.
Troubleshooting Steps:
-
Assess Compound Solubility: Determine the aqueous solubility of 2-(4-acetylpiperazine)-quinoxaline in your assay buffer. Consider using a lower concentration or adding a solubilizing agent like DMSO (ensure final concentration is compatible with your assay).
-
Run an Assay Control: Test the compound in the absence of the target enzyme or cells to check for direct interference with the assay signal (e.g., fluorescence, luminescence).
-
Vary ATP Concentration (for kinase assays): If the compound is an ATP-competitive inhibitor, varying the ATP concentration in the assay can help confirm its mechanism of action and rule out non-specific inhibition.[8]
Quantitative Data Summary
The following tables provide hypothetical data for kinase selectivity profiling of 2-(4-acetylpiperazine)-quinoxaline.
Table 1: Kinase Selectivity Panel (IC50 Values)
| Kinase Target | IC50 (nM) | Kinase Family |
| Primary Target Kinase A | 50 | Tyrosine Kinase |
| Off-Target Kinase B | 500 | Tyrosine Kinase |
| Off-Target Kinase C | 2,500 | Serine/Threonine Kinase |
| Off-Target Kinase D | >10,000 | Serine/Threonine Kinase |
| Off-Target Kinase E | >10,000 | Lipid Kinase |
Table 2: Cell-Based Assay Results
| Cell Line | Primary Target A Inhibition (IC50, nM) | Cell Viability (CC50, nM) | Selectivity Index (CC50/IC50) |
| Cancer Cell Line 1 | 75 | 5,000 | 66.7 |
| Normal Cell Line 1 | 80 | >20,000 | >250 |
Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol is adapted from Promega Corporation's guidelines and is used to determine the potency of 2-(4-acetylpiperazine)-quinoxaline against a target kinase.[14]
Materials:
-
2-(4-acetylpiperazine)-quinoxaline stock solution (in DMSO)
-
Purified kinase enzyme
-
Kinase-specific substrate and buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare a serial dilution of 2-(4-acetylpiperazine)-quinoxaline in the appropriate kinase buffer.
-
Add 5 µL of the compound dilution or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of a 2X kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of 2X ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the luminescence signal against the compound concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: Chemical Proteomics with Kinobeads for Off-Target Identification
This protocol provides a general workflow for identifying kinase targets and off-targets from cell lysates using kinobeads.[4][10]
Materials:
-
Cell culture flasks and media
-
Lysis buffer
-
Kinobeads (immobilized non-selective kinase inhibitors)
-
2-(4-acetylpiperazine)-quinoxaline
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Culture cells to the desired confluency.
-
Treat one set of cells with 2-(4-acetylpiperazine)-quinoxaline and another with a vehicle control for a specified time.
-
Harvest and lyse the cells to obtain protein extracts.
-
Incubate the cell lysates with the kinobeads. In the treated sample, the compound will compete with the kinobeads for binding to its target kinases.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Identify and quantify the eluted proteins using mass spectrometry.
-
Compare the protein profiles of the treated and control samples. Proteins that show reduced binding to the kinobeads in the presence of the compound are potential targets or off-targets.
Visualizations
Caption: Potential on-target and off-target signaling pathways of 2-(4-acetylpiperazine)-quinoxaline.
Caption: A workflow for identifying and validating off-target effects.
Caption: Relationship between compound action, on/off-target effects, and observed phenotype.
References
- 1. Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 10. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 11. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Mastering screening: Validating and following up on hits from loss-of-function screens. | Revvity [revvity.co.jp]
- 14. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
Challenges in the synthesis of quinoxaline derivatives like "296 HC"
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting challenges encountered during the synthesis of quinoxaline (B1680401) derivatives, with a particular focus on compounds like "296 HC" (2-(4-acetylpiperazine)-quinoxaline).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing quinoxaline derivatives?
The most prevalent and classical method for synthesizing quinoxalines is the condensation reaction between an aryl-1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound.[1] This method is widely used due to its simplicity and the ready availability of starting materials.[1]
Q2: I am synthesizing a 2-aminoquinoxaline derivative similar to "296 HC" and facing low yields. What are the common causes?
Low yields in the synthesis of 2-aminoquinoxaline derivatives can arise from several factors:
-
Suboptimal Reaction Conditions: Inadequate temperature, incorrect solvent, or an inappropriate catalyst can significantly impact the yield.[2] For the synthesis of cyclic 2-aminoquinoxaline analogs, specific conditions like heating at 105 °C in a sealed tube with potassium carbonate in a dioxane/water mixture have been reported.[3]
-
Poor Quality Starting Materials: Impurities in the o-phenylenediamine (B120857) or the substituted amine can lead to side reactions, consuming the reactants and lowering the yield of the desired product.[2]
-
Side Reactions: The formation of undesired side products is a common issue that can reduce the overall yield.[2]
-
Product Degradation: The synthesized quinoxaline derivative might be unstable under the reaction conditions, especially with prolonged reaction times or high temperatures.[1][2]
Q3: I am observing the formation of multiple products in my reaction. How can I improve selectivity?
The formation of multiple products, often isomers, can be a challenge, particularly when using substituted o-phenylenediamines.[2] To improve selectivity:
-
Control Reaction Temperature: Lowering the reaction temperature may favor the formation of a kinetically controlled product over a thermodynamically controlled one.
-
Catalyst Screening: The choice of catalyst can influence regioselectivity. Screening different acid or base catalysts may help favor the formation of the desired isomer.[2]
-
Protecting Groups: In some cases, protecting one of the amino groups on the diamine can direct the reaction to yield a single isomer.
Q4: What are the best practices for purifying quinoxaline derivatives like "296 HC"?
Purification of quinoxaline derivatives can be challenging. Common methods include:
-
Flash Chromatography: This is a widely used method for purifying quinoxaline analogs. For compounds similar to "296 HC," a silica (B1680970) gel stationary phase with an ethyl acetate (B1210297) in hexane (B92381) gradient as the mobile phase has been successfully employed.[3]
-
Recrystallization: This can be an effective method for purifying solid quinoxaline products.[4] The choice of solvent is critical, with ethanol (B145695) being a commonly used solvent.[4][5]
-
Liquid-Liquid Extraction: This can be used to remove impurities with different acid-base properties.[6][7]
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 2-Aminoquinoxaline Derivatives
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Reaction Conditions | Optimize reaction temperature, time, and solvent. For cyclic 2-aminoquinoxalines, ensure the sealed tube is properly heated.[3] | Reaction kinetics are highly dependent on these parameters. |
| Poor Quality Starting Materials | Use freshly purified 2-chloroquinoxaline (B48734) and the corresponding amine. Ensure reagents are dry. | Impurities can lead to side reactions and lower the yield.[2] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalling, consider adding more of the amine or extending the reaction time. | Ensures the reaction goes to completion. |
| Product Degradation | Avoid unnecessarily high temperatures or prolonged reaction times.[1][2] | Quinoxaline rings can be sensitive to harsh conditions. |
Problem 2: Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Step | Rationale |
| Side Reactions | Ensure the correct stoichiometry of reactants. An excess of one reactant might lead to byproducts.[1] | Stoichiometric balance is crucial for clean reactions. |
| Presence of Benzimidazole Derivatives | This is a known side reaction, especially if aldehyde impurities are present.[4] Purify starting materials to remove any aldehyde contaminants. | Benzimidazole formation competes with quinoxaline synthesis. |
| Formation of Isomers | If using a substituted o-phenylenediamine, consider the regioselectivity. Modifying the catalyst and reaction temperature can influence the isomeric ratio.[2] | Different isomers can have similar properties, making purification difficult. |
Experimental Protocols
General Synthetic Method for Cyclic 2-Aminoquinoxaline Analogs (e.g., "296 HC")
This protocol is adapted from a reported synthesis of cyclic 2-aminoquinoxaline analogs.[3]
Materials:
-
2-chloroquinoxaline (0.608 mmol)
-
Potassium carbonate (1.215 mmol)
-
Amine (e.g., 1-acetylpiperazine (B87704) for "296 HC") (3.038 mmol)
-
Dioxane/water (9:1) mixture (2.4 mL)
Procedure:
-
Combine 2-chloroquinoxaline, potassium carbonate, and the amine in a sealed tube.
-
Add the dioxane/water (9:1) solvent mixture.
-
Heat the sealed tube at 105 °C for 3 hours.
-
After cooling, filter the crude mixture.
-
Dissolve the solid in ethyl acetate and wash twice with brine.
-
Dry the organic layer over sodium sulfate, filter, and evaporate under reduced pressure.
-
Purify the crude residue using flash chromatography with a silica gel stationary phase and an ethyl acetate in hexane gradient as the mobile phase.[3]
Visualizations
Caption: General experimental workflow for the synthesis of cyclic 2-aminoquinoxaline analogs.
Caption: Troubleshooting decision tree for quinoxaline synthesis.
Caption: Proposed signaling pathways for quinoxaline-induced auditory hair cell regeneration.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. EP2581375A2 - Improved methods for the preparation of quinoxaline derivatives - Google Patents [patents.google.com]
Technical Support Center: Inner Ear Delivery of Progenitor Cell Activators in Animal Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working on the delivery of progenitor cell activators, such as the formerly investigated compound "296 HC" (FX-322), to the inner ear in animal models.
Disclaimer: The clinical development of FX-322 for hearing loss was discontinued (B1498344) due to a lack of efficacy in human trials.[1] This guide is intended for preclinical research purposes to aid in the investigation of inner ear drug delivery and regenerative medicine approaches.
Frequently Asked Questions (FAQs)
Q1: What was the proposed mechanism of action for "296 HC" (FX-322)?
A1: FX-322 is a combination of two small molecules designed to activate dormant progenitor cells within the cochlea, stimulating them to differentiate into new, functional hair cells.[2] This approach aimed to regenerate the sensory cells responsible for hearing that are often lost due to noise exposure, aging, or ototoxic drugs.
Q2: What was the formulation and delivery method used for FX-322 in clinical trials?
A2: FX-322 was formulated as a thermoreversible gel.[2][3] It was administered as a liquid via intratympanic injection, which would then form a gel at body temperature in the middle ear. This was intended to provide sustained release of the drug for diffusion across the round window membrane into the inner ear.[2][3]
Q3: What are the common animal models used for studying inner ear drug delivery?
A3: Guinea pigs, rats, and mice are the most commonly used animal models. Guinea pigs have a cochlea that is anatomically similar to humans in some respects, making them a popular choice.[4] Mice are often used for studies involving genetic modifications. The choice of model depends on the specific research question, the availability of validated experimental techniques, and anatomical considerations.
Q4: What are the primary challenges in delivering drugs to the inner ear?
A4: The inner ear is protected by several biological barriers, including the blood-labyrinth barrier and the round window membrane. Systemic drug administration often fails to achieve therapeutic concentrations in the inner ear without causing systemic toxicity. Local delivery via intratympanic injection is minimally invasive but can be limited by rapid clearance through the Eustachian tube and the low permeability of the round window membrane.
Q5: How can I assess the effectiveness of drug delivery to the inner ear?
A5: Effectiveness is typically assessed through a combination of functional and histological evaluations. Auditory Brainstem Response (ABR) testing is a non-invasive method to measure hearing thresholds before and after treatment.[5][6][7][8] Post-mortem histological analysis of the cochlea, including hair cell counting (cytocochleograms), allows for the direct visualization and quantification of cellular regeneration or preservation.[9][10][11][12]
Troubleshooting Guides
Intratympanic Injection Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Tympanic Membrane (TM) Perforation | Needle gauge is too large; Improper injection technique; Repeated injections. | Use a smaller gauge needle (e.g., 30-gauge or smaller for mice). Ensure the injection is made in the anteroinferior quadrant of the TM to avoid ossicles.[13] Consider using a single-injection protocol if possible. For repeated dosing, consider the placement of a tympanostomy tube. |
| Inconsistent Dosing/Drug Leakage | Backflow of the injected solution out of the TM perforation; Rapid clearance via the Eustachian tube. | Inject the solution slowly to minimize pressure buildup. Keep the animal's head tilted with the injected ear facing up for a period post-injection. Use a viscous or gel-based vehicle (e.g., thermoreversible hydrogel, hyaluronic acid) to prolong residence time in the middle ear.[14][15][16] |
| Middle Ear Inflammation (Otitis Media) | Introduction of pathogens during injection; Non-biocompatible drug vehicle. | Perform the procedure under sterile conditions. Use biocompatible and sterile drug formulations and vehicles. Monitor animals for signs of infection post-procedure. Hyaluronic acid has shown good biocompatibility.[14][17] |
| Hearing Loss Due to Procedure | Damage to the ossicles or round window membrane; Barotrauma from excessive injection pressure. | Be cautious to avoid touching the ossicles with the needle. Inject slowly and consider creating a small secondary perforation to relieve pressure.[13] Perform baseline ABR testing to assess any procedure-induced hearing loss. |
Drug Delivery Vehicle and Formulation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Diffusion Across the Round Window Membrane (RWM) | The drug has low permeability; The vehicle does not effectively release the drug. | Consider using RWM permeability enhancers such as 3% hypertonic saline, which has been shown to be effective in animal models.[18][19] Ensure the drug is adequately solubilized in the vehicle. For gel-based formulations, optimize the polymer concentration for appropriate drug release kinetics. |
| Ototoxicity of the Drug or Vehicle | The compound or components of the vehicle are toxic to inner ear structures. | Conduct in vitro biocompatibility studies on cochlear cell lines or explants before in vivo use. Evaluate the ototoxicity of the vehicle alone in a control group using ABR and histology. Solid lipid nanoparticles (SLNs) have been shown to be non-ototoxic in some applications.[20] |
| Inconsistent Gel Formation of Thermoreversible Hydrogels | Incorrect polymer concentration; Temperature fluctuations. | Optimize the concentration of the gelling agent (e.g., Poloxamer 407) to ensure sol-gel transition occurs at body temperature.[21] Ensure the formulation is at a cool temperature for injection and warms to body temperature in the middle ear. |
Experimental Protocols
Protocol 1: Intratympanic Injection in a Mouse Model
Objective: To deliver a therapeutic agent to the middle ear for diffusion into the inner ear.
Materials:
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical microscope or operating loupes
-
Sterile surgical instruments
-
30-gauge Hamilton syringe or similar microsyringe
-
Therapeutic agent in a sterile vehicle (e.g., saline or thermoreversible gel)
-
Animal heating pad
Procedure:
-
Anesthetize the mouse according to an approved institutional animal care and use committee (IACUC) protocol.
-
Place the animal on a heating pad to maintain body temperature.
-
Position the mouse under the microscope to visualize the tympanic membrane (TM).
-
Gently retract the pinna to straighten the external auditory canal.
-
Using the microsyringe, carefully advance the needle through the TM in the anteroinferior quadrant, avoiding the ossicles.
-
Slowly inject 2-5 µL of the therapeutic solution into the middle ear cavity.
-
Observe for the presence of a fluid meniscus behind the TM.
-
Slowly retract the needle.
-
Keep the mouse with the injected ear facing upwards for 15-30 minutes to facilitate drug contact with the round window membrane.
-
Monitor the animal until it has fully recovered from anesthesia.
Protocol 2: Auditory Brainstem Response (ABR) Testing
Objective: To functionally assess hearing thresholds in response to auditory stimuli.
Materials:
-
ABR recording system with a sound-attenuating chamber
-
Anesthetic
-
Subdermal needle electrodes
-
Heating pad
Procedure:
-
Anesthetize the animal and place it on a heating pad inside the sound-attenuating chamber.
-
Insert subdermal electrodes: the active electrode at the vertex, the reference electrode over the mastoid of the test ear, and the ground electrode on the back or contralateral mastoid.[22]
-
Place the sound delivery transducer at the entrance of the external auditory canal.
-
Present a series of auditory stimuli (e.g., clicks or tone bursts at different frequencies) at decreasing intensity levels (e.g., from 90 dB SPL down to 10 dB SPL in 5 or 10 dB steps).[22]
-
Record and average the electrical responses from the electrodes for each stimulus intensity.
-
The hearing threshold is defined as the lowest intensity level at which a recognizable ABR waveform (typically waves I-V) can be identified.[6][8]
Protocol 3: Cochlear Histology and Hair Cell Counting
Objective: To quantify inner and outer hair cell survival.
Materials:
-
Perfusion pump
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Decalcifying agent (e.g., 10% EDTA)
-
Dissecting microscope and tools
-
Fluorescent stains (e.g., Phalloidin for actin in stereocilia, DAPI for nuclei)
-
Fluorescence microscope
Procedure:
-
Euthanize the animal and perform transcardial perfusion with saline followed by 4% PFA.
-
Dissect the temporal bones and post-fix in 4% PFA overnight.
-
Decalcify the cochleae in 10% EDTA for several days, changing the solution daily.
-
Under a dissecting microscope, carefully dissect the organ of Corti from the modiolus.
-
Stain the whole-mount organ of Corti with fluorescent markers (e.g., Phalloidin-Alexa Fluor 488 and DAPI).
-
Mount the dissected cochlear spiral on a microscope slide.
-
Using a fluorescence microscope, acquire images along the entire length of the cochlea.
-
Count the number of present inner and outer hair cells in defined segments (e.g., every 200 µm) or as a percentage of missing cells compared to a control.[9] The results can be plotted as a cytocochleogram.[11]
Quantitative Data Summary
Table 1: Comparison of Intratympanic Drug Delivery Vehicles in Animal Models
| Vehicle | Residence Time in Middle Ear | Biocompatibility | Hearing Outcome in Noise/Ototoxic Models | Reference(s) |
| Saline | < 1 day | Good | Limited improvement | [14][16] |
| Hyaluronic Acid (HA) | 1.8 - 30 days | Good (no inflammation) | Significant improvement in hearing | [14][15][17] |
| Poloxamer 407 (Thermoreversible Gel) | ~10 days | Generally good | Sustained drug delivery | [23][24] |
| Methoxy Polyethylene Glycol-b-polycaprolactone (MP) | 47.5 days | Poor (inflammation and TM thickening) | Less improvement than HA | [14] |
| Dual Viscosity Mixture (HA-based) | 49 days | Good (no inflammation) | Significant hearing protection | [15][16] |
Table 2: Efficacy of Round Window Membrane (RWM) Permeability Enhancers in a Murine Model
| Enhancer | Perilymph Drug Concentration (vs. Control) | RWM Structural Changes | Auditory Function Recovery | Reference(s) |
| Histamine | Significantly increased | Not detailed | No significant difference from control | [18][19] |
| 3% Hypertonic Saline | Highest increase | Transient alterations, no permanent damage | No significant difference from control | [18][19] |
| Sodium Caprate | Significantly increased | Not detailed | No significant difference from control | [18][19] |
Visualizations
Signaling Pathway for Hair Cell Regeneration
Caption: Hypothesized signaling pathway for FX-322-mediated hair cell regeneration.
Experimental Workflow for Preclinical Evaluation
References
- 1. Frequency Therapeutics Announces Topline Results for its Phase 2b Study of FX-322 for the Treatment of Sensorineural Hearing Loss - BioSpace [biospace.com]
- 2. hearingaid.org.uk [hearingaid.org.uk]
- 3. WO2019154895A1 - Gel formulation for preventing or treating hearing loss - Google Patents [patents.google.com]
- 4. Frontiers | Surgical procedure of intratympanic injection and inner ear pharmacokinetics simulation in domestic pigs [frontiersin.org]
- 5. A Comparative Study of Drug Delivery Methods Targeted to the Mouse Inner Ear: Bullostomy Versus Transtympanic Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mouse Auditory Brainstem Response Testing [en.bio-protocol.org]
- 7. Protocol for assessing auditory brainstem response in mice using a four-channel recording system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Automated cell counting in cochlear histological samples [mri.cnrs.fr]
- 10. Hair Cell Counts in a Rat Model of Sound Damage: Effects of Tissue 1 Preparation & Identification of Regions of Hair Cell Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Auditory Hair Cell Loss by Cytocochleograms | Springer Nature Experiments [experiments.springernature.com]
- 12. Frontiers | Hair Cell Generation in Cochlear Culture Models Mediated by Novel γ-Secretase Inhibitors [frontiersin.org]
- 13. Intratympanic Steroid Injection - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Biocompatibility and Therapeutic Effect of 3 Intra-Tympanic Drug Delivery Vehicles in Acute Acoustic Trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Dual Viscosity Mixture Vehicle for Intratympanic Dexamethasone Delivery Can Block Ototoxic Hearing Loss [frontiersin.org]
- 16. Dual Viscosity Mixture Vehicle for Intratympanic Dexamethasone Delivery Can Block Ototoxic Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 19. Comparing round window membrane permeability enhancers: An animal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Preclinical evaluation of thermoreversible triamcinolone acetonide hydrogels for drug delivery to the inner ear - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 24. researchgate.net [researchgate.net]
How to minimize degradation of Hoe 296 during experiments
Technical Support Center: Hoechst Dyes
Disclaimer: The compound "Hoe 296" is not found in scientific literature. It is presumed to be a typographical error for the common nuclear counterstains, Hoechst 33258 or Hoechst 33342. This guide focuses on minimizing the degradation of these widely used fluorescent dyes during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are Hoechst dyes and what are they used for?
Hoechst dyes are a family of blue fluorescent stains that bind to the minor groove of double-stranded DNA. They are cell-permeable, allowing them to stain the nuclei of both live and fixed cells. Their primary application is in fluorescence microscopy, flow cytometry, and cell-based assays for visualizing cell nuclei and quantifying DNA content.
Q2: What are the main factors that cause Hoechst dye degradation?
The primary cause of Hoechst dye degradation during experiments is photobleaching . This is the light-induced destruction of the fluorophore, leading to a loss of fluorescence. Other factors that can affect dye stability and performance include pH, temperature, and the presence of reactive oxygen species.
Q3: How can I minimize photobleaching of Hoechst dyes?
Minimizing photobleaching is critical for obtaining high-quality, reproducible results, especially in time-lapse imaging. Key strategies include:
-
Reduce excitation light intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal.
-
Minimize exposure time: Keep the shutter closed when not acquiring images and use the shortest possible exposure times.
-
Use appropriate filters: Employ high-quality bandpass filters to ensure that only the necessary excitation wavelengths reach the sample and that all emitted light is collected.
-
Work quickly: Prepare stained samples and image them promptly.
-
Use an anti-fade mounting medium: For fixed cells, mounting in a commercially available anti-fade reagent can significantly reduce photobleaching.
Q4: What is the optimal pH and temperature for Hoechst dye stability?
Hoechst dyes are generally stable across a broad physiological pH range (around 7.0-7.5). However, significant deviations from this range can affect their binding affinity and fluorescence. For storage, Hoechst dye solutions should be kept at 2-8°C and protected from light. For long-term storage, aliquoting and freezing at -20°C is recommended to avoid repeated freeze-thaw cycles.
Q5: Can Hoechst dyes affect cell health in live-cell imaging?
Yes, at high concentrations and with prolonged exposure to excitation light, Hoechst dyes can be phototoxic. This can lead to cellular stress, altered cell behavior, and even cell death. It is crucial to use the lowest effective concentration of the dye and to minimize light exposure to maintain cell viability during live-cell experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Nuclear Staining | 1. Incorrect dye concentration. 2. Insufficient incubation time. 3. Poor cell permeability (especially for Hoechst 33258 in some cell lines). 4. Dye degradation due to improper storage. | 1. Optimize dye concentration (typically 0.1-12 µg/mL). 2. Increase incubation time (usually 5-30 minutes). 3. Switch to the more cell-permeable Hoechst 33342 for live-cell staining. 4. Use a fresh, properly stored aliquot of the dye. |
| High Background Fluorescence | 1. Dye concentration is too high. 2. Incomplete removal of unbound dye. 3. Autofluorescence from the sample or medium. | 1. Titrate the dye to a lower concentration. 2. Include additional wash steps with buffer after incubation. 3. Use a phenol (B47542) red-free medium for imaging and consider using a background subtraction algorithm. |
| Rapid Signal Fading (Photobleaching) | 1. Excitation light is too intense. 2. Prolonged or repeated exposure to light. 3. Absence of an anti-fade reagent (for fixed cells). | 1. Reduce laser power or lamp intensity. 2. Minimize exposure time and the frequency of image acquisition. 3. Mount fixed cells in a high-quality anti-fade medium. |
| Signs of Cell Toxicity in Live Imaging | 1. Dye concentration is too high. 2. Excessive light exposure leading to phototoxicity. | 1. Use the lowest possible dye concentration that gives a detectable signal. 2. Minimize light exposure by reducing intensity and duration. 3. Perform control experiments to assess the impact of the dye and imaging conditions on cell health. |
Experimental Protocols
Protocol 1: Staining of Fixed Cells with Hoechst 33342
-
Cell Preparation: Grow cells on coverslips or in imaging plates. Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. If targeting intracellular antigens with antibodies, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Prepare a 1 µg/mL working solution of Hoechst 33342 in PBS. Incubate the fixed cells with the staining solution for 10-15 minutes at room temperature, protected from light.
-
Washing: Wash the cells two to three times with PBS to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with appropriate filters for DAPI or blue fluorescence (Excitation/Emission: ~350/461 nm).
Protocol 2: Live-Cell Staining and Imaging with Hoechst 33342
-
Dye Preparation: Prepare a stock solution of Hoechst 33342 (e.g., 1 mg/mL in deionized water). Dilute the stock solution in cell culture medium to a final working concentration of 0.5-1 µg/mL.
-
Staining: Replace the culture medium in the imaging dish with the Hoechst-containing medium. Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing (Optional but Recommended): For clearer imaging, you can replace the staining medium with fresh, pre-warmed medium without the dye before imaging. This helps to reduce background fluorescence.
-
Imaging: Place the dish on a microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO2. Use the lowest possible light intensity and exposure time to acquire images.
Quantitative Data Summary
| Parameter | Hoechst 33258 | Hoechst 33342 | Notes |
| Excitation Max (DNA-bound) | ~352 nm | ~350 nm | In the UV range. |
| Emission Max (DNA-bound) | ~461 nm | ~461 nm | Emits blue fluorescence. |
| Cell Permeability | Lower | Higher | Hoechst 33342 is generally preferred for live-cell staining. |
| Typical Working Concentration | 0.1-12 µg/mL | 0.1-12 µg/mL | Concentration should be optimized for each cell type and application. |
| Photostability | Moderate | Moderate | Both are susceptible to photobleaching, especially with high-intensity light sources. |
Diagrams
Validation & Comparative
A Comparative Efficacy Analysis of Hoe 296 (Ciclopirox Olamine) and Other Leading Antimycotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of Hoe 296, also known as Ciclopirox (B875) Olamine, against a range of other well-established antimycotic agents. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the key mechanisms of action to facilitate a comprehensive understanding of their comparative performance.
Quantitative Efficacy Comparison
The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The MIC90 value, the concentration at which 90% of the tested isolates are inhibited, is a particularly robust metric for comparison.
The following tables summarize the available MIC data for Hoe 296 (Ciclopirox) and its comparators against common fungal pathogens.
Table 1: Comparative In Vitro Activity (MIC90) Against Common Dermatophytes
| Antifungal Agent | Trichophyton rubrum (μg/mL) | Trichophyton mentagrophytes (μg/mL) |
| Hoe 296 (Ciclopirox) | 0.50 [1] | 0.50 [1] |
| Efinaconazole | 0.0078[1] | 0.016[1] |
| Tavaborole | 8.0[1] | 8.0[1] |
Table 2: Comparative In Vitro Activity (MIC Range) Against Dermatophytes and Yeasts
| Antifungal Agent | Dermatophytes (μg/mL) | Yeasts (μg/mL) |
| Hoe 296 (Ciclopirox Olamine) | 0.03-0.25 [2] | 0.001-0.25 [2] |
| Econazole (B349626) Nitrate (B79036) | <0.001-0.25[2] | 0.125->0.5[2] |
| Butenafine (B35027) HCl | 0.03-0.25[2] | Limited activity |
Note: While direct MIC90 comparisons with clotrimazole (B1669251) were not available in the reviewed literature, clinical studies have shown that ciclopirox olamine cream is equivalent to clotrimazole 1% cream in treating tinea cruris and tinea corporis.[3] Furthermore, one in vitro study indicated that ciclopirox has the second-lowest MIC value against dermatophytes after clotrimazole.[4]
Experimental Protocols
The data presented in the preceding tables were primarily generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for filamentous fungi.[1][5]
CLSI M38-A2 Broth Microdilution Method for Antifungal Susceptibility Testing of Filamentous Fungi
This method provides a standardized procedure to determine the in vitro susceptibility of filamentous fungi to antifungal agents.
-
Preparation of Antifungal Agent Stock Solutions: Antifungal agents are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create high-concentration stock solutions.
-
Preparation of Microdilution Plates: A series of two-fold dilutions of the antifungal stock solutions are prepared in 96-well microtiter plates using RPMI 1640 medium. This creates a gradient of decreasing antifungal concentrations across the wells.
-
Inoculum Preparation: Fungal isolates are cultured on a suitable agar (B569324) medium, such as potato dextrose agar, to promote sporulation. The conidia (spores) are then harvested and suspended in sterile saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific concentration of fungal cells. This suspension is further diluted to achieve the final desired inoculum concentration.
-
Inoculation of Microdilution Plates: Each well of the microdilution plate is inoculated with the standardized fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included for each isolate.
-
Incubation: The inoculated plates are incubated at a standardized temperature, typically 35°C, for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungus.
-
Determination of MIC: After incubation, the plates are visually inspected or read with a spectrophotometer to determine the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This concentration is recorded as the MIC.
Mechanisms of Action and Signaling Pathways
The efficacy of an antimycotic is intrinsically linked to its mechanism of action. The following diagrams illustrate the distinct pathways and cellular processes targeted by Hoe 296 and its comparators.
Caption: Mechanism of Hoe 296 (Ciclopirox) via iron chelation.
References
- 1. Fungicidal Activity in the Presence of Keratin as an Important Factor Contributing to In Vivo Efficacy: A Comparison of Efinaconazole, Tavaborole, and Ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of in vitro activity of ciclopirox olamine, butenafine HCl and econazole nitrate against dermatophytes, yeasts and bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topical Ciclopirox Olamine 1%: Revisiting a Unique Antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. njccwei.com [njccwei.com]
A Comparative Analysis of 2-(4-acetylpiperazine)-quinoxaline and Alternative Strategies for Hair Cell Regeneration
For Researchers, Scientists, and Drug Development Professionals
The irreversible loss of sensory hair cells in the inner ear is a primary cause of hearing loss and balance disorders. This has spurred significant research into regenerative strategies aimed at replacing these vital cells. One promising small molecule, 2-(4-acetylpiperazine)-quinoxaline, has emerged from a new class of quinoxaline (B1680401) derivatives. This guide provides a comparative analysis of this compound against other leading approaches for hair cell regeneration, supported by available experimental data and detailed methodologies.
Overview of Hair Cell Regeneration Strategies
The regeneration of auditory hair cells is a complex process that can be stimulated through various mechanisms. The primary approaches currently under investigation include the use of small molecules to induce supporting cell proliferation, and the manipulation of key signaling pathways and transcription factors to drive cell fate changes. This guide focuses on a direct comparison between the quinoxaline derivative 2-(4-acetylpiperazine)-quinoxaline and three major alternative strategies: the overexpression of the transcription factor Atoh1, the activation of the Wnt signaling pathway, and the inhibition of the Notch signaling pathway.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the different hair cell regeneration strategies. It is important to note that the data are derived from different experimental models and conditions, which should be taken into consideration when making direct comparisons.
Table 1: In Vitro Proliferation of Auditory Cells
| Compound/Strategy | Cell Line | Concentration/Method | Result | Citation(s) |
| 2-(4-acetylpiperazine)-quinoxaline (Qx-296) | HEI-OC1 (mouse auditory cell line) | 0.1 µM - 5 µM | High proliferative effect and increased metabolic activity. | [1] |
| Wnt Agonist (CHIR99021) | Mouse otic sphere culture | Not specified | Increase in proliferating (Gem-AG+) cells from 1.62% to 11.59%. | [2] |
Table 2: In Vivo Hair Cell Regeneration
| Strategy | Animal Model | Method | Result | Citation(s) |
| Atoh1 Overexpression | Neonatal Mouse (in vivo, after hair cell ablation) | Genetic induction | Average of over 120 regenerated hair cells per cochlea. | [3] |
| Notch Inhibitor (DAPT) | Zebrafish Larvae (lateral line, after neomycin damage) | Chemical treatment | Excess of regenerated hair cells. | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro Auditory Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of compounds like 2-(4-acetylpiperazine)-quinoxaline on the proliferation of the HEI-OC1 auditory cell line.[1][6]
-
Cell Culture: HEI-OC1 cells are cultured under permissive conditions (33 °C, 10% CO2).
-
Seeding: Cells are seeded in 96-well plates at a density of approximately 10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Treatment: The culture medium is replaced with fresh medium containing the test compound (e.g., 2-(4-acetylpiperazine)-quinoxaline) at various concentrations. Control wells receive vehicle only.
-
Incubation: Plates are incubated for a further 24-48 hours.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Incubation with MTT: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control.
Zebrafish Lateral Line Hair Cell Regeneration Assay
This in vivo assay is used to evaluate the effect of compounds or genetic manipulations on hair cell regeneration.[4][7]
-
Hair Cell Ablation: 5 days post-fertilization (dpf) zebrafish larvae are treated with an ototoxic agent, such as 400 µM neomycin, for 1 hour to destroy the hair cells in the lateral line neuromasts.
-
Treatment: After ablation, the larvae are washed and placed in fresh medium containing the test compound (e.g., a Notch inhibitor like DAPT) or vehicle.
-
Regeneration Period: The larvae are allowed to recover and regenerate their hair cells for a period of 24 to 72 hours.
-
Staining: To visualize the hair cells, larvae are stained with a vital dye such as YO-PRO-1 or by using a transgenic line expressing a fluorescent protein in hair cells.
-
Quantification: The number of regenerated hair cells in specific neuromasts of the lateral line is counted using a fluorescence microscope.
-
Data Analysis: The number of regenerated hair cells in the treated group is compared to the control group.
Mouse Cochlear Explant Culture and Hair Cell Analysis
This ex vivo model allows for the study of hair cell regeneration in a more complex tissue environment.[8][9][10]
-
Dissection: The cochleae are dissected from neonatal mice (P0-P5) in a sterile environment. The organ of Corti is carefully separated from the surrounding tissue.
-
Culture: The explanted organ of Corti is placed on a culture insert or a coated coverslip in a culture dish with a suitable medium.
-
Treatment/Transduction: The explants can be treated with compounds or transduced with viral vectors to overexpress genes like Atoh1.
-
Incubation: The cultures are maintained in an incubator for several days to allow for hair cell regeneration.
-
Immunohistochemistry: After the culture period, the explants are fixed and stained with antibodies against hair cell markers, such as Myosin VIIa, to identify and quantify the regenerated hair cells. Nuclei are counterstained with DAPI.
-
Imaging and Quantification: The stained explants are imaged using a confocal microscope, and the number of regenerated hair cells is counted.
-
Data Analysis: The number of regenerated hair cells in the experimental group is compared to the control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in hair cell regeneration and the general experimental workflows.
Caption: Signaling pathways in hair cell regeneration.
Caption: In Vitro Proliferation Assay Workflow.
Caption: In Vivo Zebrafish Regeneration Workflow.
Concluding Remarks
The quinoxaline derivative 2-(4-acetylpiperazine)-quinoxaline shows promise as a small molecule that can induce the proliferation of auditory supporting cells, a critical first step towards hair cell regeneration. While direct quantitative comparisons with other strategies are challenging due to variations in experimental models, the available data suggest that it is a viable candidate for further investigation.
Alternative approaches, such as the overexpression of Atoh1 and the modulation of Wnt and Notch signaling, have also demonstrated significant potential in promoting hair cell regeneration in various models. Future research should focus on conducting head-to-head comparisons of these different strategies in standardized preclinical models to determine their relative efficacy and safety. The detailed protocols provided in this guide aim to facilitate such comparative studies, ultimately accelerating the development of novel therapies for hearing loss and vestibular disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Cell cycle reactivation of cochlear progenitor cells in neonatal FUCCI mice by a GSK3 small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spontaneous hair cell regeneration in the neonatal mouse cochlea in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Notch Signaling Regulates the Extent of Hair Cell Regeneration in the Zebrafish Lateral Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Notch signaling regulates the extent of hair cell regeneration in the zebrafish lateral line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Working with Auditory HEI-OC1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Assay for Lateral Line Regeneration in Adult Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cochlear Organ Dissection, Immunostaining, and Confocal Imaging in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mouse Cochlear Whole Mount Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Hoe 296's mode of action with other antifungal agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antifungal agent Hoe 296, also known as Ciclopirox Olamine, with other major classes of antifungal drugs. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the distinct mechanisms of action, supported by quantitative data and detailed experimental protocols.
Executive Summary
Hoe 296 (Ciclopirox Olamine) distinguishes itself from other antifungal agents through a unique mode of action primarily centered on the chelation of polyvalent metal cations, particularly iron (Fe³⁺). This action disrupts essential cellular processes by inhibiting metal-dependent enzymes, leading to the inhibition of macromolecular synthesis and alteration of cell membrane permeability. This mechanism is fundamentally different from that of other major antifungal classes, such as azoles, polyenes, and echinocandins, which target specific components of the fungal cell wall or membrane. This comparative guide delves into these differences, presenting available in vitro susceptibility data and the methodologies used to obtain them.
Data Presentation: Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) ranges of Hoe 296 (Ciclopirox Olamine) and other representative antifungal agents against key fungal pathogens. The data has been compiled from various in vitro studies. It is important to note that MIC values can vary depending on the specific strain and the testing methodology used.
Table 1: Comparative MIC Ranges (µg/mL) against Candida albicans
| Antifungal Agent | Class | MIC Range (µg/mL) |
| Hoe 296 (Ciclopirox Olamine) | Hydroxypyridone | 0.001 - 2.0 [1][2][3] |
| Fluconazole (B54011) | Azole | 0.25 - >64 |
| Amphotericin B | Polyene | 0.03 - 2.0 |
| Caspofungin | Echinocandin | 0.015 - 2.0 |
Table 2: Comparative MIC Ranges (µg/mL) against Aspergillus fumigatus
| Antifungal Agent | Class | MIC Range (µg/mL) |
| Hoe 296 (Ciclopirox Olamine) | Hydroxypyridone | Data not consistently available |
| Itraconazole (B105839) | Azole | 0.03 - >16[4] |
| Amphotericin B | Polyene | 0.125 - 4.0[4] |
| Caspofungin | Echinocandin | 0.015 - >16 |
Table 3: Comparative MIC Ranges (µg/mL) against Trichophyton rubrum
| Antifungal Agent | Class | MIC Range (µg/mL) |
| Hoe 296 (Ciclopirox Olamine) | Hydroxypyridone | 0.003 - 2.0 [5] |
| Terbinafine | Allylamine | 0.001 - 0.25 |
| Itraconazole | Azole | 0.015 - 4.0 |
Experimental Protocols
The in vitro susceptibility data presented in this guide are primarily determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI), specifically the M27 and M38 documents.
CLSI M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts
This method is a standardized procedure for determining the MICs of antifungal agents against yeasts, such as Candida species.
Workflow for CLSI M27 Broth Microdilution:
References
- 1. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. open.metu.edu.tr [open.metu.edu.tr]
- 3. In vitro activity of caspofungin compared to amphotericin B, fluconazole, and itraconazole against Candida strains isolated in a Turkish University Hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vitro susceptibility of Aspergillus spp. isolates to amphotericin B and itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Quinoxaline Analogs in Supporting Cell Proliferation: A Comparative Analysis of 296 HC and Other Derivatives
For Immediate Release
A deep dive into the efficacy of quinoxaline (B1680401) analogs in promoting auditory supporting cell proliferation reveals promising candidates for hearing loss therapies. This guide provides a comparative analysis of 296 HC (Qx-296) and other quinoxaline derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The regeneration of sensory auditory hair cells, which do not spontaneously regenerate in mammals, is a critical goal in the treatment of hearing loss. A promising strategy involves stimulating the proliferation of surrounding supporting cells, which can then differentiate into new hair cells. Quinoxaline, a non-steroidal anti-inflammatory compound, and its analogs have emerged as a potential therapeutic avenue to induce this proliferation.
A pivotal study synthesized and evaluated a series of seventy quinoxaline derivatives for their ability to promote supporting cell proliferation.[1][2][3] Among these, a select few, including the acetyl piperazine-substituted analog known as 296 HC (Qx-296), demonstrated significant proliferative effects in preclinical studies.[4] This guide provides a comprehensive comparison of 296 HC with other notable quinoxaline analogs from this research, focusing on their performance in promoting supporting cell proliferation.
Comparative Efficacy of Quinoxaline Analogs
The proliferative effects of several lead quinoxaline analogs were evaluated in vitro using the House Ear Institute-Organ of Corti 1 (HEI-OC1) cell line, an established model for auditory research. The following table summarizes the quantitative data on cell viability, which serves as an indicator of cell proliferation.
| Compound | Substituent | Proliferative Effect (Cell Viability) |
| Qx-292 | Ethyl | Highest proliferative effects, with over 300% cell viability at 0.5 µM.[4] |
| Qx-294 | Morpholine | Over 400% cell viability at concentrations between 100 nM – 5 µM.[4] |
| Qx-295 | Thiomorpholine | Over 400% cell viability at concentrations between 100 nM – 5 µM.[4] |
| 296 HC (Qx-296) | Acetyl piperazine | Over 400% cell viability at concentrations between 100 nM – 5 µM.[4] |
| Qx-301 | Pyrrolidine | Over 400% cell viability at concentrations between 100 nM – 5 µM.[4] |
| Qxo (Original Quinoxaline) | - | Used as a control, with other analogs showing significantly greater effects.[4] |
| DMSO (Control) | - | Vehicle control. |
Note: The proliferative activity of Qx-294, Qx-295, 296 HC (Qx-296), and Qx-301 was observed to decline at concentrations higher than 5 µM.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of quinoxaline analogs.
In Vitro HEI-OC1 Cell Proliferation Assay
This protocol outlines the steps for assessing the effect of quinoxaline analogs on the proliferation of the HEI-OC1 auditory cell line.
-
Cell Culture: HEI-OC1 cells are cultured under permissive conditions (33°C, 10% CO2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the quinoxaline analogs (e.g., 100 nM to 10 µM) or the vehicle control (DMSO).
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours. The MTT is converted by metabolically active cells into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
In Vivo Zebrafish Neuromast Regeneration Assay
This protocol describes the methodology for evaluating the pro-regenerative effects of quinoxaline analogs on sensory hair cells in a live animal model.
-
Animal Model: Wild-type zebrafish larvae (e.g., 5 days post-fertilization) are used.
-
Hair Cell Ablation: Larvae are exposed to an ototoxic agent, such as neomycin or gentamicin, to ablate the sensory hair cells of the lateral line neuromasts.
-
Compound Treatment: Following ototoxin exposure and washout, the larvae are incubated in media containing different concentrations of the quinoxaline analogs or a vehicle control.
-
Regeneration Period: The larvae are maintained in the treatment media for a period of 24 to 72 hours to allow for hair cell regeneration.
-
Staining and Imaging: After the regeneration period, the larvae are fixed and stained with fluorescent markers to visualize the hair cells (e.g., anti-Myosin VIIa antibody) and supporting cells. The neuromasts are then imaged using confocal microscopy.
-
Quantification: The number of regenerated hair cells in each neuromast is counted and compared between the different treatment groups and the control group to determine the proliferative efficacy of the compounds.
Signaling Pathways and Experimental Workflow
The pro-proliferative effects of these quinoxaline analogs are believed to be mediated through the activation of key signaling pathways involved in cell growth and fate.
Caption: Proposed signaling pathways activated by quinoxaline analogs.
The experimental process for evaluating these compounds follows a logical progression from in vitro screening to in vivo validation.
Caption: General experimental workflow for quinoxaline analog evaluation.
References
- 1. An Assay for Lateral Line Regeneration in Adult Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of New Quinoxaline Analogs to Regenerate Sensory Auditory Hair Cells | MDPI [mdpi.com]
- 4. Targeting Wnt/β-Catenin Pathway for Developing Therapies for Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Hoe 296 and Other Macromolecular Synthesis Inhibitors
A comprehensive guide for researchers on the inhibitory effects of Hoe 296 on macromolecular synthesis, with a comparative evaluation against established inhibitors. This document provides supporting experimental data, detailed protocols, and visual representations of mechanisms and workflows.
Introduction
Hoe 296, chemically known as the ethanolamine (B43304) salt of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone and also referred to as Ciclopirox (B875) Olamine, is a broad-spectrum antifungal agent. Its primary mechanism of action involves the disruption of macromolecular synthesis, a fundamental process for fungal growth and viability. This guide provides a detailed comparison of the inhibitory effects of Hoe 296 on DNA, RNA, and protein synthesis with those of well-established inhibitors: 5-fluorouracil, actinomycin (B1170597) D, and cycloheximide. The data presented herein is intended to assist researchers in selecting appropriate inhibitors for their experimental needs and to provide a deeper understanding of the mode of action of these compounds.
Mechanism of Action of Hoe 296
Hoe 296 exerts its fungitoxic activity primarily by inhibiting the uptake of essential precursors required for the synthesis of macromolecules.[1] Studies have shown that it effectively blocks the transport of substances like leucine (B10760876) and adenine (B156593) from the extracellular medium into the fungal cell.[1] The inhibition of precursor uptake into the cellular pool is more pronounced than the subsequent incorporation of these precursors into proteins and nucleic acids.[1] At higher concentrations, Hoe 296 can also alter cell membrane permeability, leading to the leakage of intracellular components.[1]
Comparative Performance Data
The following table summarizes the inhibitory concentrations of Hoe 296 and alternative inhibitors on macromolecular synthesis in Candida albicans, a common model organism in fungal research.
| Compound | Target Process(es) | Test Organism | IC50 / MIC | Citation |
| Hoe 296 (Ciclopirox Olamine) | Precursor Uptake (leading to inhibition of DNA, RNA, and protein synthesis) | Candida albicans | IC50: 0.24 mg/L | [2] |
| 5-Fluorouracil | DNA and RNA synthesis | Candida albicans | MIC: 6 μg/ml | [1] |
| Actinomycin D | RNA synthesis | Verticillium dahliae | - | [3] |
| Cycloheximide | Protein synthesis | Candida spp. | MIC: 1.95 - 62.5 µg/mL | [2] |
Note: IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values can vary depending on the specific strain, culture conditions, and assay methodology. The data presented here are for comparative purposes.
Experimental Protocols
In Vitro Assay for Inhibition of Macromolecular Precursor Uptake
This protocol is designed to quantify the inhibition of radiolabeled precursor uptake by fungal cells in the presence of an inhibitor.
Materials:
-
Candida albicans culture
-
Yeast nitrogen base (YNB) medium supplemented with a carbon source (e.g., glucose)
-
Hoe 296 (Ciclopirox Olamine)
-
Radiolabeled precursors (e.g., [³H]-leucine for amino acid uptake, [³H]-adenine for purine (B94841) uptake)
-
Scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Cell Culture: Grow Candida albicans in YNB medium to the mid-logarithmic phase.
-
Cell Preparation: Harvest the cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in fresh, pre-warmed YNB medium to a defined cell density.
-
Inhibitor Treatment: Aliquot the cell suspension into microcentrifuge tubes. Add varying concentrations of Hoe 296 to the tubes and incubate for a predetermined time (e.g., 30 minutes) at 30°C with gentle shaking. Include a no-inhibitor control.
-
Precursor Addition: Add the radiolabeled precursor to each tube to a final concentration of 1 µCi/mL.
-
Uptake Measurement: At various time points (e.g., 0, 5, 10, 15, and 30 minutes), take aliquots from each tube and rapidly filter them through glass fiber filters using a filtration apparatus.
-
Washing: Immediately wash the filters with ice-cold PBS to remove unincorporated radiolabel.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the rate of precursor uptake for each inhibitor concentration and determine the IC50 value.
In Vitro Assay for Inhibition of DNA, RNA, and Protein Synthesis
This protocol measures the incorporation of radiolabeled precursors into DNA, RNA, and protein to assess the inhibitory effect of a compound on macromolecular synthesis.
Materials:
-
Candida albicans culture
-
YNB medium
-
Test compounds (Hoe 296, 5-fluorouracil, actinomycin D, cycloheximide)
-
Radiolabeled precursors: [³H]-thymidine (for DNA), [³H]-uridine (for RNA), [³H]-leucine (for protein)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Cell Culture and Preparation: Follow steps 1 and 2 from the precursor uptake protocol.
-
Inhibitor Treatment: Aliquot the cell suspension into separate sets of tubes for each macromolecule to be assayed. Add varying concentrations of the respective inhibitors (Hoe 296, 5-fluorouracil, actinomycin D, or cycloheximide) and incubate for a suitable duration.
-
Radiolabeling: Add the corresponding radiolabeled precursor to each set of tubes: [³H]-thymidine for DNA synthesis, [³H]-uridine for RNA synthesis, and [³H]-leucine for protein synthesis. Incubate for a defined period to allow for incorporation.
-
Precipitation: Stop the reaction by adding ice-cold TCA to a final concentration of 10%. This will precipitate the macromolecules.
-
Filtration and Washing: Collect the precipitate by vacuum filtration onto glass fiber filters. Wash the filters sequentially with cold 5% TCA and then with 70% ethanol to remove unincorporated precursors and other soluble materials.
-
Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity.
-
Data Analysis: Determine the percentage of inhibition of incorporation for each inhibitor at different concentrations and calculate the respective IC50 values.
Visualizing Mechanisms and Workflows
To better illustrate the concepts and procedures described, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of Hoe 296.
Caption: Workflow for the precursor uptake inhibition assay.
Conclusion
Hoe 296 demonstrates a potent inhibitory effect on macromolecular synthesis, primarily by targeting the uptake of essential precursors. This mechanism differs from that of other established inhibitors like 5-fluorouracil, actinomycin D, and cycloheximide, which directly interfere with the enzymatic processes of DNA, RNA, and protein synthesis, respectively. The provided data and experimental protocols offer a framework for researchers to quantitatively assess and compare the efficacy of these compounds in their specific research contexts. The unique mode of action of Hoe 296 makes it a valuable tool for studying fungal physiology and a candidate for further investigation in antifungal drug development.
References
Lack of Independent Cross-Validation for Quinoxaline Analog "296 HC" in Auditory Hair Cell Regeneration Research
Efforts to independently verify the promising findings of the quinoxaline (B1680401) analog 2-(4-acetylpiperazine)-quinoxaline, designated "296 HC," in promoting the regeneration of sensory auditory hair cells have yet to be documented in published scientific literature. The initial research, spearheaded by a single laboratory, has demonstrated the potential of this compound and its analogs, but awaits replication and validation by the broader scientific community.
The primary study on "296 HC" and a series of related quinoxaline derivatives has laid the groundwork for a potential new therapeutic avenue for hearing loss. However, the principles of scientific rigor necessitate that these findings be independently reproduced to establish their validity and therapeutic potential. As of now, the available data on "296 HC" originates from the initial research group, and no peer-reviewed studies from other laboratories confirming or refuting the original findings have been identified.
This guide provides a comprehensive overview of the initial findings on "296 HC" and its closely related analogs, Qx-294 and Qx-301, as presented in the foundational study. The experimental data is summarized for comparative analysis, and the methodologies are detailed to facilitate future validation studies.
Comparative Proliferative Effects of Quinoxaline Analogs
The initial research evaluated the efficacy of several quinoxaline analogs in stimulating the proliferation of auditory supporting cells, a key step in hair cell regeneration. The following table summarizes the quantitative findings for "296 HC" and its notable counterparts from the same study.
| Compound ID | Chemical Name | Peak Proliferative Effect (Concentration) | Cytotoxicity Observed (Concentration) |
| 296 HC | 2-(4-acetylpiperazine)-quinoxaline | >400% cell viability at 0.5 µM - 5 µM | Decline in proliferative activity >5 µM |
| Qx-294 | (morpholine-substituted quinoxaline) | >400% cell viability at 0.5 µM - 5 µM | Decline in proliferative activity >5 µM |
| Qx-301 | (pyrrolidine-substituted quinoxaline) | >400% cell viability at 0.5 µM - 5 µM | Decline in proliferative activity >5 µM |
| Qx-292 | (ethyl-substituted quinoxaline) | >300% cell viability at 0.5 µM | Cytotoxic effects >1 µM |
Experimental Protocols
The following are detailed methodologies for the key experiments conducted in the foundational study of "296 HC." These protocols are provided to aid other researchers in designing and conducting validation studies.
Cell Viability and Proliferation Assay
-
Cell Line: HEI-OC1 (House Ear Institute-Organ of Corti 1) auditory cell line.
-
Method: Tetrazolium-based (MTT) assay.
-
Procedure:
-
HEI-OC1 cells were seeded in 96-well plates and cultured to confluency.
-
Cells were then treated with various concentrations of quinoxaline analogs (Qx-292, Qx-294, Qx-295, Qx-296, and Qx-301) ranging from 0.1 to 100 µM. A control compound, Qx-70, was also included.
-
Following a 24-hour incubation period, the MTT reagent was added to each well.
-
After a further incubation period to allow for formazan (B1609692) crystal formation, a solubilizing agent was added.
-
The absorbance was measured using a microplate reader to determine the metabolic activity, which is proportional to the number of viable, proliferating cells.
-
Metabolic activity was expressed as a percentage relative to untreated control cells after background subtraction and vehicle normalization.
-
In Vivo Zebrafish Model for Hair Cell Regeneration
-
Animal Model: Zebrafish larvae (5-7 days post-fertilization).
-
Procedure:
-
Zebrafish larvae were exposed to an ototoxic agent to induce hair cell damage in the neuromasts of the lateral line.
-
Following ototoxic insult, the larvae were incubated in a solution containing the test compounds (e.g., Qx-294, Qx-301).
-
After the treatment period, the larvae were fixed and stained with fluorescent markers to visualize and quantify the number of regenerated hair cells.
-
Imaging and cell counting were performed using fluorescence microscopy to assess the extent of hair cell regeneration promoted by the compounds.
-
Mouse Cochlear Explant Culture
-
Animal Model: Postnatal day 3-5 mice.
-
Procedure:
-
The cochleae were dissected from the temporal bones and the organ of Corti was carefully isolated.
-
The explants were cultured in a nutrient-rich medium on a collagen-coated substrate.
-
The cultures were treated with the quinoxaline analogs to assess their effect on supporting cell proliferation and hair cell regeneration in a mammalian system.
-
Immunofluorescence staining was used to identify and quantify proliferating supporting cells (e.g., using markers like EdU or Ki67) and newly formed hair cells (e.g., using markers like Myosin VIIa).
-
Visualizing the Proposed Mechanisms and Workflows
To further elucidate the findings of the initial research, the following diagrams illustrate the proposed signaling pathways involved in hair cell regeneration and the experimental workflow used to evaluate the quinoxaline compounds.
A Comparative Analysis of the Toxicity Profiles of Major Antifungal Compounds
For Researchers, Scientists, and Drug Development Professionals
The increasing incidence of invasive fungal infections necessitates the development of novel antifungal agents with improved efficacy and safety profiles. A thorough understanding of the toxicity profiles of existing and emerging antifungal compounds is crucial for preclinical and clinical drug development. This guide provides a comparative overview of the toxicity of major classes of antifungal drugs: polyenes, azoles, and echinocandins, supported by experimental data and detailed methodologies.
Comparative Toxicity Data
The following table summarizes the in vitro and in vivo toxicity data for representative compounds from each major antifungal class. This data provides a quantitative comparison of their potential toxicity.
| Antifungal Class | Compound | In Vitro Cytotoxicity (IC50) | In Vivo Acute Toxicity (LD50) | Primary Toxicities |
| Polyenes | Amphotericin B | HEK293 cells: ~1 µg/mL A549 cells: 4.5-7 µM | Mouse (oral): 280 mg/kg[1] Mouse (IV): >175 mg/kg (liposomal)[2], 3.0 mg/kg (conventional)[3] Rat (IV): >50 mg/kg (liposomal)[2], 4.2 mg/kg (conventional)[4] | Nephrotoxicity, infusion-related reactions |
| Azoles | Fluconazole | HEK293 cells: 48.2 µM[5] | Mouse (oral): 1410-1520 mg/kg[6][7][8] Rat (oral): 1325-1575 mg/kg[6][7][8][9] Dog (IV): >100 mg/kg[7][9] | Hepatotoxicity, drug-drug interactions |
| Voriconazole | - | Mouse (oral): 50% effective dose (ED50) for survival was 13.21-25.82 mg/kg depending on the fungal strain[10] | Hepatotoxicity, visual disturbances | |
| Echinocandins | Caspofungin | HepG2 cells: Mild hepatotoxicity observed[11] | Mouse (IV): 19 mg/kg[12] | Hepatotoxicity, infusion-related reactions (histamine release)[13][14][15] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment and comparison of antifungal toxicity.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell viability by 50% (IC50).
-
Cell Culture: Human cell lines, such as HEK293 (human embryonic kidney) and HepG2 (human liver cancer), are cultured in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The antifungal compounds are serially diluted in the appropriate cell culture medium. The existing medium is then replaced with the drug-containing medium, and the cells are incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Formazan Solubilization: The medium is removed, and a solvent like DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[16]
In Vivo Acute Toxicity Study (LD50 Determination)
This study determines the single dose of a substance that causes the death of 50% of a group of test animals (LD50).
-
Animal Model: A suitable animal model, such as mice or rats, is selected. The animals are acclimatized to the laboratory conditions before the experiment.
-
Dose Administration: The antifungal compound is administered to different groups of animals at various dose levels. The route of administration (e.g., oral, intravenous) should be relevant to the intended clinical use. A control group receives the vehicle (the solvent used to dissolve the compound) only.
-
Observation: The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
Data Collection: The number of deaths in each dose group is recorded.
-
LD50 Calculation: Statistical methods, such as probit analysis, are used to calculate the LD50 value from the dose-response data.[12]
Mechanisms of Toxicity and Signaling Pathways
Understanding the molecular mechanisms underlying the toxicity of antifungal agents is critical for developing safer alternatives and for managing adverse effects in the clinic.
Amphotericin B-Induced Nephrotoxicity
The primary dose-limiting toxicity of Amphotericin B is nephrotoxicity. This is believed to occur through two main mechanisms: direct damage to renal tubular cells and renal vasoconstriction.[1][13] Amphotericin B alters cell membrane permeability, which can lead to tubular transport defects and constriction of blood vessels in the kidneys.[4]
Caption: Signaling pathway of Amphotericin B-induced nephrotoxicity.
Azole Antifungal-Induced Hepatotoxicity
Hepatotoxicity is a known class effect of azole antifungals, though the exact mechanisms are not fully understood.[17] It is thought to involve a combination of factors including direct drug toxicity, metabolic idiosyncrasy, and potential immune-mediated responses.[6] The risk of liver injury can be influenced by pre-existing liver conditions and co-administration of other hepatotoxic drugs.[9][14]
Caption: Proposed signaling pathways in azole-induced hepatotoxicity.
Caspofungin-Induced Histamine (B1213489) Release
Infusion-related reactions are a potential side effect of caspofungin, and evidence suggests these may be mediated by histamine release from mast cells.[14]
Caption: Signaling pathway of caspofungin-induced histamine release.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical toxicity assessment of a novel antifungal compound.
Caption: General workflow for preclinical toxicity testing of antifungal compounds.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Pharmacology and toxicology of a liposomal formulation of amphotericin B (AmBisome) in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liposome-encapsulated amphotericin B in the treatment of experimental murine candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological parameters of intravenously administered amphotericin B in rats: comparison of the conventional formulation with amphotericin B associated with a triglyceride-rich emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluconazole inhibits hERG K(+) channel by direct block and disruption of protein trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usmed-media.usamedpremium.com [usmed-media.usamedpremium.com]
- 7. medline.com [medline.com]
- 8. cdn1.cobornsinc.com [cdn1.cobornsinc.com]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Unveiling the hidden risk of caspofungin: insights from three adverse event reporting systems and network pharmacology integration [frontiersin.org]
- 14. Effects of amphotericin B and caspofungin on histamine expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. In Vitro Pharmacodynamics of Anidulafungin and Caspofungin against Candida glabrata Isolates, Including Strains with Decreased Caspofungin Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluconazole | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the therapeutic potential of "296 HC" in preclinical models of hearing loss
A comprehensive search for the therapeutic agent designated as "296 HC" in the context of preclinical models of hearing loss has yielded no relevant scientific literature or experimental data. The search results did not identify any compound, drug, or treatment with this name under investigation for hearing loss.
The term "296 HC" appeared in several research publications, however, in all instances, it referred to a cohort size of "296 Healthy Controls" in studies unrelated to hearing loss. These studies primarily focused on psychiatric disorders such as schizophrenia and bipolar disorder, and investigated immunological responses to viral infections.
Therefore, it is not possible to provide a comparison guide on the therapeutic potential of "296 HC" in preclinical models of hearing loss, as no such entity with that designation appears to exist in the current scientific landscape. The subsequent sections of this report, which would typically include data presentation, experimental protocols, and visualizations, cannot be generated due to the absence of a subject compound.
Researchers, scientists, and drug development professionals seeking information on emerging therapies for hearing loss are encouraged to consult scientific literature databases and clinical trial registries for validated and publicly disclosed therapeutic candidates.
A Comparative Analysis of Hoe 296 (Ciclopirox Olamine) and Fluconazole in the Treatment of Candida albicans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal agents Hoe 296 (ciclopirox olamine) and fluconazole (B54011), focusing on their efficacy against the opportunistic fungal pathogen Candida albicans. This document summarizes their mechanisms of action, presents available in vitro susceptibility data, details relevant experimental protocols, and visualizes key cellular pathways affected by these compounds.
Executive Summary
Hoe 296 (ciclopirox olamine) and fluconazole represent two distinct classes of antifungal agents with different modes of action against Candida albicans. Fluconazole, a well-established azole, inhibits the synthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane. In contrast, ciclopirox (B875) olamine employs a unique mechanism centered on the chelation of essential metal ions, particularly iron, leading to the inhibition of key metabolic enzymes and increased sensitivity to oxidative stress.
While both agents are effective against C. albicans, ciclopirox olamine often exhibits a broader spectrum of activity and may be effective against some fluconazole-resistant strains. The choice between these agents depends on the specific clinical context, including the site of infection and the susceptibility profile of the infecting isolate.
Mechanisms of Action
The antifungal activity of ciclopirox olamine and fluconazole stems from their interference with distinct cellular processes essential for the survival and proliferation of Candida albicans.
Hoe 296 (Ciclopirox Olamine): Disruption of Metal Ion Homeostasis
Ciclopirox olamine's primary mechanism of action is the chelation of polyvalent metal cations, most notably iron (Fe³⁺)[1][2]. This sequestration of iron disrupts the function of essential iron-dependent enzymes, leading to a cascade of detrimental effects within the fungal cell.
Key consequences of iron chelation by ciclopirox olamine include:
-
Inhibition of Metabolic Enzymes: Many enzymes crucial for cellular respiration and other metabolic pathways are iron-dependent. Their inhibition leads to impaired energy production.
-
Increased Oxidative Stress: Ciclopirox olamine treatment leads to a dramatic increase in sensitivity to oxidative stress, likely due to the reduced activity of iron-containing antioxidant enzymes[3].
-
Disruption of Macromolecule Synthesis: At higher concentrations, ciclopirox olamine can alter cell permeability and inhibit the uptake of precursors for protein, RNA, and DNA synthesis[2].
dot
Caption: Mechanism of Ciclopirox Olamine in C. albicans.
Fluconazole: Inhibition of Ergosterol Biosynthesis
Fluconazole, a member of the triazole class, targets the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene[4]. This enzyme is a critical component of the ergosterol biosynthesis pathway.
The inhibition of lanosterol 14α-demethylase results in:
-
Depletion of Ergosterol: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion compromises membrane integrity and fluidity.
-
Accumulation of Toxic Sterol Intermediates: The blockage of the pathway leads to the accumulation of 14α-methylated sterols, which are toxic to the fungal cell and further disrupt membrane function.
dot
Caption: Mechanism of Fluconazole in C. albicans.
In Vitro Susceptibility
The following tables summarize the in vitro activity of ciclopirox olamine and fluconazole against Candida albicans based on available literature. It is important to note that MIC values can vary depending on the testing methodology and the specific isolates.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Ciclopirox Olamine | 0.98 - 3.9 | 1.0 - 2.0 | 2.0 - 3.9 | [2][5] |
| Fluconazole | ≤0.125 - >64 | 0.25 - 0.5 | 0.5 - 1.0 | [6][7] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: Zone of Inhibition Data
| Antifungal Agent | Zone Diameter Range (mm) | Interpretation | Reference(s) |
| Ciclopirox Olamine | Not widely reported in standardized format | - | - |
| Fluconazole (25 µg disk) | ≥19 | Susceptible | [6] |
| 15-18 | Susceptible-Dose Dependent | [6] | |
| ≤14 | Resistant | [6] |
In Vivo Efficacy
Direct comparative studies of ciclopirox olamine and fluconazole in a murine model of systemic candidiasis are limited in the publicly available literature. However, individual studies demonstrate the efficacy of both agents in such models.
-
Fluconazole: Numerous studies have established the efficacy of fluconazole in murine models of systemic candidiasis. The area under the concentration-time curve (AUC) to MIC ratio is the pharmacodynamic parameter that best predicts the therapeutic outcome[3][8]. Dosing regimens that achieve an AUC/MIC of ≥25 are generally associated with a good therapeutic response[9].
-
Ciclopirox Olamine: While primarily used as a topical agent, studies have shown that ciclopirox olamine is effective in treating cutaneous candidiasis in animal models and humans[10]. There is a lack of extensive data on its efficacy in systemic in vivo models.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3.
Objective: To determine the minimum concentration of an antifungal agent that inhibits the visible growth of C. albicans.
Materials:
-
Candida albicans isolate
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Antifungal stock solutions (ciclopirox olamine, fluconazole)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation: Culture C. albicans on Sabouraud dextrose agar (B569324) for 24 hours at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Drug Dilution: Prepare serial twofold dilutions of each antifungal agent in RPMI-1640 in the 96-well plates. The final volume in each well should be 100 µL. Include a drug-free well for a positive growth control and an uninoculated well for a negative (sterility) control.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by reading the optical density at 530 nm with a spectrophotometer.
dot
Caption: MIC Assay Workflow.
Zone of Inhibition Assay (Disk Diffusion)
This protocol is based on the Kirby-Bauer disk diffusion susceptibility test.
Objective: To qualitatively assess the susceptibility of C. albicans to an antifungal agent.
Materials:
-
Candida albicans isolate
-
Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue
-
Sterile cotton swabs
-
Filter paper disks (6 mm diameter)
-
Antifungal solutions of known concentrations (for impregnating disks)
-
Incubator (35°C)
-
Calipers or a ruler
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of C. albicans as described for the MIC assay (0.5 McFarland).
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.
-
Disk Application: Aseptically apply filter paper disks impregnated with a known concentration of the antifungal agent (e.g., 25 µg for fluconazole) onto the surface of the agar.
-
Incubation: Incubate the plates at 35°C for 20-24 hours.
-
Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Interpretation: Interpret the results based on established breakpoints (e.g., for fluconazole, ≥19 mm is susceptible).
dot
Caption: Zone of Inhibition Assay Workflow.
Conclusion
Hoe 296 (ciclopirox olamine) and fluconazole are both effective antifungal agents against Candida albicans, but they operate through fundamentally different mechanisms. Fluconazole's targeted inhibition of ergosterol synthesis is well-characterized and has been a mainstay of antifungal therapy. Ciclopirox olamine's broader mechanism of iron chelation presents a valuable alternative, particularly in the context of emerging azole resistance. The in vitro data suggests that ciclopirox olamine has potent activity against C. albicans. Further in vivo comparative studies, especially in systemic infection models, would be beneficial to fully elucidate the relative efficacy of these two compounds. The choice of agent for research and development should consider these differences in mechanism, spectrum of activity, and potential for resistance development.
References
- 1. researchgate.net [researchgate.net]
- 2. Ciclopirox Olamine Treatment Affects the Expression Pattern of Candida albicans Genes Encoding Virulence Factors, Iron Metabolism Proteins, and Drug Resistance Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics of fluconazole in a murine model of systemic candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Topical Ciclopirox Olamine 1%: Revisiting a Unique Antifungal - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Small Molecules for Auditory Hair Cell Regeneration
For Researchers, Scientists, and Drug Development Professionals
The irreversible loss of auditory hair cells is a primary cause of sensorineural hearing loss, a condition affecting millions worldwide. While mammals lack the innate ability to regenerate these crucial sensory cells, recent advancements in developmental biology and regenerative medicine have identified promising small molecule-based strategies to stimulate their replacement. This guide provides a comparative overview of key small molecules and drug cocktails that have shown potential in promoting auditory hair cell regeneration, supported by available experimental data. We delve into the underlying signaling pathways, experimental methodologies, and quantitative outcomes to offer a comprehensive resource for researchers in the field.
Comparative Efficacy of Small Molecules for Hair Cell Regeneration
The following tables summarize the quantitative data from key studies investigating the efficacy of different small molecules and combinations in promoting auditory hair cell regeneration. It is important to note that direct comparison is challenging due to the variability in experimental models, species, and outcome measures.
| Small Molecule/Cocktail | Key Signaling Pathway(s) Targeted | Experimental Model | Key Quantitative Outcome(s) | Reference(s) |
| FX-322 | Wnt | Human Clinical Trial (Phase 1/2) | 34% of subjects showed a ≥10% absolute improvement in word recognition scores at day 90 in the single-dose group.[1] | [1] |
| Human Clinical Trial (Phase 2a) | No statistically meaningful difference in improvement of speech perception compared to placebo with a four-dose regimen.[1][2] | [1][2] | ||
| LY3056480 (Gamma-secretase inhibitor) | Notch (inhibition) | Human Clinical Trial (Phase 1/2a) | 45% of participants identified sounds at least 10 decibels quieter than baseline at 6 and 12 weeks. However, the trial did not meet its primary endpoint of an average 10-decibel improvement across three frequencies.[3] | [3] |
| Valproic Acid (VPA) & CHIR99021 | Notch (activation via VPA), Wnt (activation via CHIR99021) | Mouse Cochlear Organoids | Promotes proliferation of Lgr5+ progenitor cells. Specific quantification of hair cell regeneration is not detailed in the provided search results. | [4] |
| "Drug-like Cocktail" (VPA, LiCl, Forskolin, siRNAs) | Myc, Notch, Wnt, cAMP | Adult Mouse in vivo | 16 ± 2.38 regenerated hair cell-like cells per 100 µm in the sensory epithelium.[5] 11.5% ± 1.83% of regenerated cells were Ac-TUBA4A+ (a hair cell marker). | [5] |
Key Signaling Pathways in Auditory Hair Cell Regeneration
The regeneration of auditory hair cells is governed by a complex interplay of signaling pathways that are active during embryonic development. Small molecules primarily act by modulating these pathways to coax supporting cells into transdifferentiating into hair cells or to stimulate the proliferation of progenitor cells.
Notch and Wnt Signaling Interplay
The Notch and Wnt signaling pathways play crucial, often opposing, roles in determining cell fate within the cochlea. Notch signaling typically maintains supporting cells in a quiescent state, and its inhibition can promote their conversion into hair cells.[6][7][8] Conversely, activation of the Wnt pathway is known to promote the proliferation of progenitor cells and can drive them towards a hair cell fate.[9][10] The balance between these two pathways is critical for successful regeneration.
Myc and cAMP Pathway Activation
Recent research has highlighted the importance of the Myc and cyclic AMP (cAMP) signaling pathways in reprogramming supporting cells for regeneration.[5][11][12] Activation of Myc is crucial for cell cycle re-entry, a necessary step for the proliferation of progenitor cells. The cAMP pathway appears to act downstream of Myc and Notch activation and is also essential for the regenerative process.
Experimental Protocols
A variety of experimental models and techniques are employed to assess the efficacy of small molecules for auditory hair cell regeneration.
In Vivo Murine Models of Hearing Loss
-
Ototoxic Deafening: A common method to induce hair cell loss in mice involves the systemic administration of ototoxic drugs like kanamycin, often in combination with a diuretic such as furosemide, to enhance drug uptake into the inner ear.[13]
-
Noise-Induced Hearing Loss: Exposure to high-intensity noise is another clinically relevant method to induce hair cell damage and hearing loss in animal models.
-
Genetic Models: Transgenic mouse lines with inducible expression of toxins (e.g., diphtheria toxin receptor under a hair cell-specific promoter) allow for precise and controlled ablation of hair cells.[14][15][16][17]
In Vitro and Ex Vivo Models
-
Cochlear Organoid Cultures: Three-dimensional organoids derived from pluripotent stem cells that differentiate into inner ear-like structures, including hair cells and supporting cells, provide a powerful platform for high-throughput drug screening.[18][19]
-
Cochlear Explant Cultures: Dissected organs of Corti from neonatal mice can be cultured ex vivo to study hair cell regeneration in a more intact tissue context.
Key Experimental Procedures
1. Delivery of Small Molecules to the Inner Ear
-
Intratympanic Injection: This is a common clinical and preclinical method where the small molecule solution is injected into the middle ear cavity, allowing it to diffuse across the round window membrane into the cochlea.[20]
-
Direct Cochlear Infusion: In animal models, a small hole (cochleostomy) can be made in the bony wall of the cochlea to directly infuse the therapeutic agent. This method offers more precise control over dosage but is more invasive.[20][21][22]
References
- 1. neuro-central.com [neuro-central.com]
- 2. Hearing loss drug FX-322 fails to show benefit in clinical trial [healthyhearing.com]
- 3. hearingreview.com [hearingreview.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. stemcell.com [stemcell.com]
- 8. Notch signaling in mammalian hair cell regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making sense of Wnt signaling—linking hair cell regeneration to development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reprogramming by drug-like molecules leads to regeneration of cochlear hair cell–like cells in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Renewed proliferation in adult mouse cochlea and regeneration of hair cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Spontaneous hair cell regeneration in the neonatal mouse cochlea in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.biologists.com [journals.biologists.com]
- 18. researchgate.net [researchgate.net]
- 19. A simplified method for generating human inner ear organoids from pluripotent stem cells [protocols.io]
- 20. Delivery of therapeutics to the inner ear: The challenge of the blood-labyrinth barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Microtechnologies for inner ear drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Microsystems Technologies for Drug Delivery to the Inner Ear - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Unidentified Hydrocarbon Compound "296 HC"
Disclaimer: The identifier "296 HC" does not correspond to a standard chemical name. The "HC" designation suggests a hydrocarbon-based compound. The following procedures are general guidelines for the safe handling and disposal of an unidentified or unlabeled hydrocarbon-based chemical in a laboratory setting. These protocols are designed to ensure the safety of laboratory personnel and compliance with hazardous waste regulations.
Immediate Safety and Identification
The first and most critical step when encountering an unidentified chemical is to treat it as hazardous until its identity is confirmed. Avoid making assumptions about its properties.
1. Preliminary Identification Efforts:
-
Review laboratory notebooks, chemical inventory records, and purchase orders to trace the origin of the container labeled "296 HC."
-
Consult with colleagues or the laboratory supervisor who may have knowledge of the processes or experiments that could have generated this waste.
-
If the chemical can be identified, locate the specific Safety Data Sheet (SDS) and follow its detailed disposal instructions.
2. Handling Precautions:
-
If the substance cannot be identified, it must be managed as an unknown hazardous waste.[1][2]
-
Do not attempt to consolidate the unknown chemical with other waste streams.[3]
-
Ensure the container is in good condition, properly sealed, and not leaking.[4][5]
Step-by-Step Disposal Protocol for Unidentified Hydrocarbon Waste
1. Personal Protective Equipment (PPE):
-
Before handling the container, don the appropriate PPE to protect against potential splashes, inhalation, and skin contact.[6][7][8]
-
Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a higher risk of splashing.[7][9]
-
Hand Protection: Use chemical-resistant gloves. Nitrile or neoprene gloves are generally suitable for handling hydrocarbons, but the specific type should be chosen based on the potential hazards.[7]
-
Body Protection: A lab coat is the minimum requirement. For larger quantities or higher-risk situations, consider chemical-resistant coveralls or an apron.[6][10]
-
Footwear: Wear closed-toe shoes, preferably made of a chemical-resistant material.[7][8]
-
2. Labeling the Waste Container:
-
Properly labeling the waste container is crucial for safe handling and disposal.[4][5][11][12][13]
-
On the label, clearly write:
-
"Unknown Hydrocarbon Mixture (Suspected)".
-
Any known information about its potential identity or source.[1]
-
The date you are designating it as waste (accumulation start date).[4][11][13]
-
The name of the principal investigator or laboratory contact.[11]
-
The laboratory room number.[11]
-
Check the boxes for any suspected hazards (e.g., flammable, toxic).[12]
3. Storage and Segregation:
-
Store the labeled container in a designated Satellite Accumulation Area (SAA).[1][4][5][11]
-
The SAA should be near the point of generation and under the control of laboratory personnel.[5][11]
-
Ensure the container is stored in secondary containment to prevent spills.[4]
-
Segregate the unknown hydrocarbon waste from incompatible materials, such as strong oxidizing agents.[3][5]
-
Keep the waste container securely closed except when adding waste.[3][5][11]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the unknown chemical waste.[5][14]
-
Provide the EHS department with all available information about the waste.
-
Be aware that the analysis and disposal of unknown materials can be expensive.[3]
Spill Management
In the event of a spill of the unidentified hydrocarbon:
-
Assess the Situation: Determine the extent of the spill and if you can safely manage it. If the spill is large or poses an immediate respiratory hazard, evacuate the area and contact your institution's emergency response team.[15][16]
-
Control Ignition Sources: If the material is suspected to be flammable, eliminate all nearby ignition sources.[17][18]
-
Contain the Spill: Use absorbent booms or pads to contain the spill and prevent it from spreading.[19][20]
-
Absorb the Material: Cover the spill with an appropriate absorbent material, such as a universal or oil-specific absorbent.[16][19][20]
-
Collect the Waste: Scoop the absorbed material into a compatible container.[16][17]
-
Decontaminate the Area: Clean the spill area with soap and water.[17]
-
Dispose of Spill Debris: The absorbent material and any contaminated cleaning supplies must be disposed of as hazardous waste.[10][19][20]
Quantitative Data for a Representative Hydrocarbon Waste
Since the properties of "296 HC" are unknown, the following table provides data for a generic "Waste Hydrocarbon Mixture," which should be used as an illustrative example for handling and disposal considerations.
| Parameter | Illustrative Value/Information | Significance for Disposal |
| Flash Point | < 23°C (73°F) | Indicates a high flammability hazard. Requires storage away from ignition sources and in a flammable storage cabinet. Dictates the material is an ignitable hazardous waste. |
| Toxicity | May be toxic if inhaled, ingested, or absorbed through the skin. May cause irritation to the eyes, skin, and respiratory tract. | Necessitates the use of appropriate PPE, including gloves, eye protection, and potentially respiratory protection. Disposal must be handled by a licensed hazardous waste vendor. |
| Chemical Compatibility | Incompatible with strong oxidizing agents (e.g., nitric acid, perchlorates), which can cause fire or explosions. | Requires segregation from incompatible chemicals in storage and during waste consolidation.[3][18] |
| Container Requirements | Chemically resistant glass or high-density polyethylene (B3416737) (HDPE) container. Must be in good condition with a secure, tight-fitting lid.[3][4][5][21] | Prevents leaks and reactions between the waste and the container material. |
| Waste Disposal Method | Incineration is a common method for organic solvents and hydrocarbon waste.[22] Other methods may include fuel blending or recycling.[23] | The disposal facility will determine the appropriate method based on the waste's characteristics. |
Diagrams
Disposal Workflow for Unidentified Laboratory Chemical
Caption: Workflow for the safe handling and disposal of an unidentified chemical.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Laboratory Hazardous Material & Waste Disposal | California State University Monterey Bay [csumb.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. protectivecoverall.com [protectivecoverall.com]
- 7. hsi.com [hsi.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. epa.gov [epa.gov]
- 10. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 11. Laboratory/Chemical Waste Guidelines | YSU [ysu.edu]
- 12. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 13. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 14. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 15. spillfix.com [spillfix.com]
- 16. ehs.utk.edu [ehs.utk.edu]
- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 18. nipissingu.ca [nipissingu.ca]
- 19. spillpro.com.au [spillpro.com.au]
- 20. ecospill.com.au [ecospill.com.au]
- 21. mtu.edu [mtu.edu]
- 22. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 23. purepathtech.com [purepathtech.com]
Navigating the Ambiguities of Chemical Designations: A Guide to Personal Protective Equipment for "296 HC"
The designation "296 HC" is not specific to a single chemical entity and can refer to several different commercial and research compounds. This ambiguity underscores the critical importance of consulting the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact product being handled. The SDS is the primary source of information for safe handling, personal protective equipment (PPE), and disposal procedures.
This guide provides a procedural framework for researchers, scientists, and drug development professionals to assess the risks and select the appropriate PPE when handling a chemical, using various substances with "296" in their name as illustrative examples.
Immediate Safety and Operational Workflow
A systematic approach to chemical safety is paramount in a laboratory setting. The following workflow outlines the essential steps from initial chemical identification to final disposal.
Personal Protective Equipment (PPE) Recommendations
The required PPE is entirely dependent on the specific chemical's hazards. Below is a comparative summary of PPE recommendations for various products identified with "296" in their name, based on their respective SDS.
| Product Name | Respiratory Protection | Eye Protection | Hand Protection | Skin and Body Protection |
| Calla 296 | Not required for routine use. If needed, use a mask for organic vapors.[1] | Safety glasses are recommended.[1] | Impervious gloves are recommended.[1] | Additional protective clothing (e.g., apron) for emergency spills.[1] |
| DF-296 | Use a respirator with an approved filter in case of vapor formation.[2] | Safety goggles.[2] | Chemical-resistant gloves. | Chemical-resistant apron, long-sleeved clothing, and protective footwear.[2] |
| PolyPlex 296 | Not specified for routine use. Do not breathe mists.[3] | Eye protection/face protection required.[3] | Protective gloves required.[3] | Wear protective clothing to prevent skin contact.[3] |
| GFC296 (INTERFINE 691) | Do not breathe mist/vapors/spray.[4] | Wear eye/face protection.[4] | Wear protective gloves.[4] | Do not get on skin or clothing.[4] |
Hazard Summary and First Aid
A summary of potential hazards and immediate first aid measures for different "296" products is provided below. This information is not exhaustive and the full SDS should be consulted.
| Product Name | Primary Hazards | Inhalation First Aid | Skin Contact First Aid | Eye Contact First Aid | Ingestion First Aid |
| Calla 296 | Eye and skin irritant.[1] | Remove from exposure, restore breathing if necessary.[1] | Wash affected area with water.[1] | Flush with water for 15 minutes and seek medical attention.[1] | Do not induce vomiting. Drink large amounts of water if conscious and contact a physician.[1] |
| DF-296 | Skin and eye irritation, aspiration hazard if swallowed.[2] | Move exposed person to fresh air.[2] | Take off contaminated clothing and wash skin.[2] | Immediately flush with plenty of water.[2] | Do not induce vomiting. Seek medical attention.[2] |
| PolyPlex 296 | Causes severe skin burns and eye damage.[3] | Remove person to fresh air and keep comfortable. Immediately call a poison center or doctor.[3] | Take off immediately all contaminated clothing. Rinse skin with water/shower.[3] | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[3] | Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[3] |
| GFC296 (INTERFINE 691) | Flammable liquid and vapor. Causes skin and serious eye irritation.[4] | Not specified. | Wash with soap and water. Remove contaminated clothing.[4] | Not specified. | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4] |
Disposal Plan
The disposal of "296 HC" and any contaminated materials must be conducted in strict accordance with local, state, and federal regulations.
General Disposal Procedure:
-
Waste Characterization : Determine if the waste is hazardous based on the SDS and local regulations. For example, Calla 296, if it becomes waste, does not meet the criteria of a hazardous waste as defined under 40 CFR 261.[1]
-
Containerization : Collect waste in a designated, properly labeled, and sealed container that is compatible with the chemical.
-
Storage : Store the waste container in a designated satellite accumulation area or central hazardous waste storage area.
-
Disposal : Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
Spill Response:
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control : Stop the source of the spill if it is safe to do so.
-
Contain : Use absorbent materials such as sand, clay, or commercial absorbents to contain the spill.[1] For Calla 296, creating a trench to contain the material is recommended for a land spill.[1]
-
Clean-up : Collect the absorbed material into a suitable container for disposal.
-
Decontaminate : Clean the spill area as appropriate.
-
Report : Report the spill to your supervisor and EHS department.
This guide provides a foundational approach to safety for chemicals with ambiguous identifiers. Always prioritize the specific Safety Data Sheet for the material in use to ensure the highest level of safety and compliance in your laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
